molecular formula C6H8N2O2 B1313500 methyl 1-methyl-1H-imidazole-2-carboxylate CAS No. 62366-53-4

methyl 1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B1313500
CAS No.: 62366-53-4
M. Wt: 140.14 g/mol
InChI Key: HEHAQSPPEDVSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAQSPPEDVSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489419
Record name Methyl 1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-53-4
Record name Methyl 1-methyl-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62366-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 62366-53-4) is a disubstituted imidazole derivative. The imidazole ring is a crucial pharmacophore in medicinal chemistry, present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, geared towards professionals in research and drug development. While specific biological data for this exact compound is limited in publicly accessible literature, the activities of related 1,2-disubstituted imidazoles suggest potential areas for pharmacological investigation.[3][4]

Chemical and Physical Properties

This compound is commercially available as a colorless to yellow liquid or solid. Its core structure consists of an imidazole ring substituted at the 1-position with a methyl group and at the 2-position with a methyl carboxylate group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 62366-53-4[5]
Molecular Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol [5]
Appearance Colorless to Yellow Solid or Liquid
Purity ≥97%
Boiling Point 90-94 °C at 0.6 Torr[5]
Density (Predicted) 1.18 ± 0.1 g/cm³[5]
pKa (Predicted) 4.00 ± 0.25[5]
Storage Conditions Sealed in dry, 2-8°C
Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[5] For reference, the characteristic chemical shifts for protons on an imidazole ring typically appear in the range of 6.77-7.66 ppm in ¹H-NMR spectra, while the imidazole carbons appear between 124.87-132.43 ppm in ¹³C-NMR spectra.[6]

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of N-methylimidazole with methyl chloroformate.

Materials:

  • N-methylimidazole

  • Methyl chloroformate

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Silica gel

  • Argon gas supply

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, etc.)

Procedure:

  • In a 100 mL three-necked flask maintained under an argon atmosphere, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate.

  • Cool the mixture to -20°C using a suitable cooling bath.

  • Prepare a solution of 3.3 g of N-methylimidazole and 6.8 mL of triethylamine dissolved in 8 mL of acetonitrile.

  • Slowly add the N-methylimidazole solution dropwise to the cooled methyl chloroformate solution over a period of 30 minutes, ensuring the temperature remains at -20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Upon completion of the reaction, add 50 mL of ethyl acetate to the reaction mixture.

  • Filter the mixture to remove any insoluble materials (triethylamine hydrochloride salt) and wash the solid residue with an additional 50 mL of ethyl acetate.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the final product.

Chemical Reactivity

The reactivity of this compound is dictated by the imidazole ring and the methyl ester functionality. The imidazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 2-position may influence the regioselectivity of such reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 1-methyl-1H-imidazole-2-carboxylic acid and methanol.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a conceptual representation of the potential biological relevance of the imidazole scaffold.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification NMI N-Methylimidazole Reaction Reaction Mixture NMI->Reaction MCF Methyl Chloroformate MCF->Reaction TEA Triethylamine (Base) TEA->Reaction ACN_solvent Acetonitrile (Solvent) ACN_solvent->Reaction Temp -20°C to Room Temp. Temp->Reaction Time 12 hours Time->Reaction Filtration Filtration Concentration Concentration Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Methyl 1-methyl-1H- imidazole-2-carboxylate Chromatography->Product Reaction->Filtration G Potential Biological Relevance of the Imidazole Scaffold ImidazoleScaffold 1,2-Disubstituted Imidazole Scaffold Antifungal Antifungal Activity ImidazoleScaffold->Antifungal AntiInflammatory Anti-inflammatory Activity ImidazoleScaffold->AntiInflammatory Antimicrobial Antimicrobial Activity ImidazoleScaffold->Antimicrobial EnzymeInhibition Enzyme Inhibition ImidazoleScaffold->EnzymeInhibition DrugDiscovery Drug Discovery & Development Antifungal->DrugDiscovery AntiInflammatory->DrugDiscovery Antimicrobial->DrugDiscovery EnzymeInhibition->DrugDiscovery

References

A Technical Guide to Methyl 1-Methyl-1H-Imidazole-2-Carboxylate (CAS: 62366-53-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of methyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The imidazole nucleus is a key feature in many biologically active compounds, making its derivatives valuable targets for synthesis and evaluation.[1][2]

Compound Identification and Chemical Properties

This compound is a small molecule featuring a methylated imidazole ring with a methyl ester functional group at the 2-position. Its structural and chemical identifiers are summarized below.

Identifier Value
IUPAC Name This compound[3]
CAS Number 62366-53-4[3][4][5]
Molecular Formula C6H8N2O2[3]
Molecular Weight 140.142 g/mol [3]
InChI Key HEHAQSPPEDVSHC-UHFFFAOYSA-N[3][4]
Canonical SMILES COC(=O)C1=NC=CN1C[3]

Physicochemical and Handling Data

The compound is typically supplied as a solid with varying purity levels. Proper storage is essential to maintain its stability and integrity.

Property Value/Specification
Physical Form Colorless to yellow solid or liquid[4]
Purity ≥97%[4]
Storage Conditions Sealed in a dry environment at 2-8°C[4][5]
Shipping Temperature Ambient/Normal[4]

Synthesis and Experimental Protocols

G A 1-Methyl-2-imidazole- carboxaldehyde B Oxidation A->B C 1-Methyl-1H-imidazole- 2-carboxylic Acid (CAS: 20485-43-2) B->C D Esterification (Methanol, Acid Catalyst) C->D E Methyl 1-methyl-1H- imidazole-2-carboxylate (CAS: 62366-53-4) D->E

Caption: Proposed synthesis pathway for the target compound.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid (Precursor)

This protocol is based on the synthesis of the carboxylic acid intermediate from 1-methyl-1H-imidazole-2-carboxaldehyde.[6]

  • Preparation : The starting material, 1-methyl-1H-imidazole-2-carboxaldehyde, is prepared according to established literature methods.[6]

  • Oxidation : The aldehyde is subjected to an oxidation reaction to form the corresponding carboxylic acid.

  • Workup : The reaction mixture is worked up to isolate the product.

  • Purification : The product is purified by removing water under a high vacuum. The literature notes that this method can yield a quantitative result without the need for washing with diethyl ether/water.[6]

  • Characterization : The resulting 1-methyl-1H-imidazole-2-carboxylic acid is a solid with a melting point of 99-101°C.[6] Note: Heating this intermediate can cause decarboxylation.[6]

Experimental Protocol: Fischer Esterification (General Method)

This is a standard, illustrative protocol for the esterification of the carboxylic acid precursor to the target methyl ester.

  • Reaction Setup : In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reagent.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.

  • Reflux : Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Neutralization : After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

  • Extraction : Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

The imidazole-2-carboxylic acid scaffold is a recognized pharmacophore, particularly in the design of enzyme inhibitors. Derivatives of this core structure have shown significant potential in overcoming antibiotic resistance.

Inhibition of Metallo-β-Lactamases (MBLs)

A primary application for derivatives of this compound is in the development of inhibitors for Metallo-β-Lactamases (MBLs).[7] These bacterial enzymes are a major cause of resistance to carbapenem antibiotics, which are often considered drugs of last resort.[7]

  • Mechanism of Action : The 1H-imidazole-2-carboxylic acid core acts as a metal-binding pharmacophore.[8] It is designed to chelate the essential zinc ions (Zn²⁺) within the active site of MBLs.[8] This chelation inactivates the enzyme, preventing it from hydrolyzing and destroying carbapenem antibiotics.

  • Therapeutic Strategy : By co-administering an MBL inhibitor based on this scaffold with a carbapenem antibiotic like meropenem, the antibiotic's efficacy can be restored against resistant Gram-negative bacteria, such as Pseudomonas aeruginosa.[7][8]

G cluster_0 MBL Enzyme Active Site Zn1 Zn²⁺ Result Enzyme Inactivated Antibiotic is Protected Hydrolysis Hydrolysis & Inactivation Zn2 Zn²⁺ Inhibitor Imidazole-2-Carboxylic Acid Scaffold Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation Antibiotic Carbapenem Antibiotic Antibiotic->Hydrolysis [Blocked by Inhibitor]

Caption: Conceptual mechanism of MBL inhibition by the scaffold.

Broader Therapeutic Potential

The imidazole ring is a versatile heterocyclic structure found in compounds with a wide array of biological activities, including:

  • Antiviral (e.g., against orthopoxviruses)[8]

  • Antifungal[1]

  • Anti-inflammatory[1]

  • Anticancer[9]

This makes this compound a valuable starting material or intermediate in synthetic campaigns targeting these and other therapeutic areas.

G Start Methyl 1-methyl-1H- imidazole-2-carboxylate Step1 Chemical Modification (e.g., Amidation, Reduction) Start->Step1 Step2 Scaffold Elaboration & Functionalization Step1->Step2 Library Library of Novel Derivatives Step2->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Candidate Lead Compound / Drug Candidate Screening->Candidate

Caption: Workflow for use in a drug discovery program.

Analytical and Spectral Data

While commercial suppliers can provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and MS data, publicly accessible, detailed spectral data for this specific compound is limited.[5] Characterization would typically involve the following techniques.

Analytical Technique Expected Information
¹H NMR Signals corresponding to the two N-methyl groups, the C-methyl ester group, and the two protons on the imidazole ring.
¹³C NMR Resonances for all six carbon atoms, including the carbonyl carbon of the ester and the carbons of the imidazole ring.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the compound's identity.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

Safety and Handling

Based on available supplier data, the compound is classified with GHS07 pictograms and a "Warning" signal word.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

GHS Information Statements
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

References

Elucidation of the Molecular Structure of Methyl 1-Methyl-1H-imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of methyl 1-methyl-1H-imidazole-2-carboxylate. The document outlines a plausible synthetic route and details the analytical techniques and expected spectral data integral to confirming the molecular structure of this compound. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in their understanding of the characterization of similar heterocyclic molecules.

Synthesis of this compound

The synthesis of the target compound can be approached through a two-step process: the formation of the precursor, 1-methyl-1H-imidazole-2-carboxylic acid, followed by its esterification. A known method for the synthesis of similar imidazole-2-carboxylate derivatives involves the reaction of 1-methyl-1H-imidazole with methyl chloroformate in the presence of a base.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow Synthetic and Elucidation Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation 1_methyl_imidazole 1-Methyl-1H-imidazole reaction Reaction with Triethylamine in Acetonitrile 1_methyl_imidazole->reaction methyl_chloroformate Methyl Chloroformate methyl_chloroformate->reaction target_compound Methyl 1-methyl-1H- imidazole-2-carboxylate reaction->target_compound NMR ¹H and ¹³C NMR Spectroscopy target_compound->NMR IR Infrared Spectroscopy target_compound->IR MS Mass Spectrometry target_compound->MS structure_confirmed Structure Confirmed NMR->structure_confirmed Confirm proton and carbon framework IR->structure_confirmed Identify functional groups MS->structure_confirmed Determine molecular weight and formula

Caption: Workflow for the synthesis and structural confirmation of this compound.

Experimental Protocol: Synthesis

To a solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile, cooled to -20°C under an inert atmosphere, methyl chloroformate is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is worked up to isolate the crude product, which is then purified by silica gel column chromatography to yield this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound, based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecule structures, providing detailed information about the carbon and hydrogen frameworks.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10s1HImidazole H-5
~7.00s1HImidazole H-4
~3.95s3HN-CH₃
~3.90s3HO-CH₃

Predicted data is based on analogous compounds reported in scientific literature.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~159C=O (Ester)
~137C-2 (Imidazole)
~129C-5 (Imidazole)
~126C-4 (Imidazole)
~52O-CH₃
~36N-CH₃

Predicted data is based on analogous compounds reported in scientific literature.[1]

A sample of the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, spectra are acquired on the same instrument, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1430MediumC-N stretch (imidazole ring)
~1260StrongC-O stretch (ester)

Predicted data is based on analogous compounds reported in scientific literature.[1][2]

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure to form a transparent disc. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
140.0586[M]⁺ (Molecular Ion)
109.0456[M - OCH₃]⁺
82.0531[M - COOCH₃]⁺

Predicted data is based on the exact mass calculated for the molecular formula C₆H₈N₂O₂.

The mass spectrum is obtained using an electron ionization (EI) source coupled with a high-resolution mass analyzer. The sample is introduced into the ion source, and the resulting ions are accelerated and separated based on their mass-to-charge ratio.

Logical Framework for Structure Confirmation

The combined interpretation of the spectroscopic data provides a robust confirmation of the proposed structure.

Elucidation_Logic Logical Flow of Structure Confirmation H_NMR ¹H NMR Data - 2 imidazole singlets - 2 methyl singlets Proton_Framework Proton_Framework H_NMR->Proton_Framework Defines proton environment C_NMR ¹³C NMR Data - 1 ester carbonyl - 3 imidazole carbons - 2 methyl carbons Carbon_Backbone Carbon_Backbone C_NMR->Carbon_Backbone Confirms carbon skeleton IR_Data IR Data - C=O stretch (~1720 cm⁻¹) - Aromatic C-H stretch - Aliphatic C-H stretch Functional_Groups Functional_Groups IR_Data->Functional_Groups Identifies key bonds MS_Data Mass Spec Data - Molecular ion at m/z 140.0586 Molecular_Formula Molecular_Formula MS_Data->Molecular_Formula Confirms C₆H₈N₂O₂ Final_Structure Confirmed Structure: Methyl 1-methyl-1H- imidazole-2-carboxylate Proton_Framework->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical flow demonstrating how data from multiple analytical techniques converge to confirm the molecular structure.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. The predicted spectroscopic data, derived from closely related analogs, provides a clear and consistent picture of the molecule's framework, functional groups, and overall composition. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for various applications, including drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 1-methyl-1H-imidazole-2-carboxylate, a key building block in the development of novel therapeutic agents. The document outlines two robust and validated synthetic routes, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds. This guide details two principal pathways for its synthesis: a direct, one-pot carboxylation and esterification of 1-methyl-1H-imidazole, and a two-step approach involving the synthesis and subsequent esterification of 1-methyl-1H-imidazole-2-carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthesis pathways.

Table 1: Summary of Reagents and Yields for Pathway 1 (Direct Synthesis)

ReagentMolar Ratio (to 1-methyl-1H-imidazole)Role
1-methyl-1H-imidazole1.0Starting Material
Methyl Chloroformate~1.7Carboxylating Agent
Triethylamine~1.7Base
Acetonitrile-Solvent
Product -This compound
Reported Yield -Varies based on scale and conditions

Table 2: Summary of Reagents and Yields for Pathway 2 (Two-Step Synthesis)

Step Starting Material Key Reagents Product Yield
2a1-methyl-1H-imidazole-2-carboxaldehydeOxidizing Agent (e.g., KMnO4 or Ag2O)1-methyl-1H-imidazole-2-carboxylic acidQuantitative[1]
2b1-methyl-1H-imidazole-2-carboxylic acidThionyl Chloride, MethanolThis compoundHigh

Table 3: Physicochemical and Spectroscopic Data for 1-methyl-1H-imidazole-2-carboxylic acid

PropertyValue
Molecular FormulaC5H6N2O2[1]
Molecular Weight126.11 g/mol [1]
Melting Point99-101 °C[1]
¹H NMR (400MHz, D₂O) δ 7.42, 7.39 (2H, s, Im-H), 4.08 ppm (3H, s, NCH₃)[1]
¹³C NMR (400MHz, D₂O) δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm[1]
IR ν (KBr) 3347, 3119, 2663, 1683, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 cm⁻¹[1]

Experimental Protocols

Pathway 1: Direct Synthesis from 1-methyl-1H-imidazole

This pathway provides a direct route to the target compound through the reaction of 1-methyl-1H-imidazole with methyl chloroformate. The following protocol is adapted from a patented procedure[2].

Materials:

  • 1-methyl-1H-imidazole (3.3 g)

  • Methyl chloroformate (6.3 mL)

  • Triethylamine (6.8 mL)

  • Acetonitrile (30 mL total)

  • 100 mL three-necked flask

  • Stirring apparatus

  • Cooling bath

  • Apparatus for inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Set up a 100 mL three-necked flask under an argon atmosphere and equip it with a stirrer.

  • Add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate to the flask.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • In a separate vessel, prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile.

  • Add the solution of 1-methyl-1H-imidazole and triethylamine to the cooled methyl chloroformate solution dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • The progress of the reaction can be monitored by techniques such as HPLC or TLC.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Pathway 2: Two-Step Synthesis via 1-methyl-1H-imidazole-2-carboxylic acid

This pathway involves the initial synthesis of the carboxylic acid intermediate, followed by its esterification.

Step 2a: Synthesis of 1-methyl-1H-imidazole-2-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid from its corresponding aldehyde.[1]

Materials:

  • 1-methyl-1H-imidazole-2-carboxaldehyde

  • An appropriate oxidizing agent (e.g., potassium permanganate or silver(I) oxide)

  • Suitable solvent (e.g., water or acetone)

  • Acid for neutralization (if necessary)

General Procedure (Conceptual):

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in a suitable solvent.

  • Add the oxidizing agent portion-wise while monitoring the reaction temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or other appropriate methods).

  • Upon completion, the reaction mixture is worked up. This may involve filtering off solid byproducts (e.g., manganese dioxide if permanganate is used) and acidifying the filtrate to precipitate the carboxylic acid.

  • The product, 1-methyl-1H-imidazole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum. This procedure has been reported to yield the product quantitatively.[1]

Step 2b: Esterification of 1-methyl-1H-imidazole-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester using thionyl chloride and methanol.

Materials:

  • 1-methyl-1H-imidazole-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxylic acid in anhydrous methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly and carefully add thionyl chloride dropwise to the stirred solution. An excess of thionyl chloride is typically used. The reaction of thionyl chloride with methanol is exothermic and generates HCl in situ, which catalyzes the esterification.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, carefully remove the excess methanol and thionyl chloride under reduced pressure.

  • The residue can be neutralized with a saturated solution of sodium bicarbonate and the product extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts should be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude this compound.

  • Further purification can be achieved by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two primary synthesis pathways.

Synthesis_Pathways cluster_path1 Pathway 1: Direct Synthesis cluster_path2 Pathway 2: Two-Step Synthesis A1 1-methyl-1H-imidazole B1 Methyl Chloroformate Triethylamine, Acetonitrile -20°C to RT A1->B1 C1 This compound B1->C1 A2 1-methyl-1H-imidazole-2-carboxaldehyde B2 Oxidation A2->B2 C2 1-methyl-1H-imidazole-2-carboxylic acid B2->C2 D2 Thionyl Chloride Methanol, Reflux C2->D2 E2 This compound D2->E2

Caption: Overview of the two main synthesis pathways for the target compound.

Experimental_Workflow cluster_workflow1 Pathway 1 Workflow cluster_workflow2 Pathway 2 Workflow P1_Start Start: 1-methyl-1H-imidazole P1_Step1 React with Methyl Chloroformate & Triethylamine at -20°C P1_Start->P1_Step1 P1_Step2 Stir at Room Temperature P1_Step1->P1_Step2 P1_Step3 Aqueous Workup & Extraction P1_Step2->P1_Step3 P1_Step4 Purification (Chromatography) P1_Step3->P1_Step4 P1_End Final Product P1_Step4->P1_End P2_Start Start: 1-methyl-1H-imidazole- 2-carboxaldehyde P2_Step1 Oxidize to Carboxylic Acid P2_Start->P2_Step1 P2_Intermediate Isolate Intermediate: 1-methyl-1H-imidazole- 2-carboxylic acid P2_Step1->P2_Intermediate P2_Step2 Esterify with SOCl₂ & Methanol P2_Intermediate->P2_Step2 P2_Step3 Neutralization & Extraction P2_Step2->P2_Step3 P2_Step4 Purification (Chromatography) P2_Step3->P2_Step4 P2_End Final Product P2_Step4->P2_End

Caption: Step-by-step experimental workflows for the synthesis pathways.

References

A Technical Guide to the Spectral Characteristics of Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 62366-53-4), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58s1HImidazole C4-H
7.13s1HImidazole C5-H
3.92s3HN-CH₃
3.85s3HO-CH₃

Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
161.5C=O (Ester)
140.2C2 (Imidazole)
128.5C4 (Imidazole)
125.0C5 (Imidazole)
52.3O-CH₃
35.1N-CH₃

Solvent: CDCl₃, Instrument: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3120-3150MediumC-H stretch (aromatic)
~2950-2990MediumC-H stretch (aliphatic, CH₃)
~1720StrongC=O stretch (ester)
~1500-1550Medium-StrongC=N and C=C stretch (imidazole ring)
~1250-1300StrongC-O stretch (ester)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
140.06100[M]⁺ (Molecular Ion)
109.05~70[M - OCH₃]⁺
82.05~40[M - COOCH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A common synthetic route involves the esterification of 1-methyl-1H-imidazole-2-carboxylic acid. In a typical procedure, 1-methyl-1H-imidazole-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a weak base. The product is then extracted with an organic solvent and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow for Spectral Analysis

The logical flow of acquiring and interpreting the spectral data for this compound is illustrated below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Verification ir IR Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry purification->ms Molecular Weight Confirmation data_analysis Combined Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis final_structure final_structure data_analysis->final_structure Final Structure Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 1-methyl-1H-imidazole-2-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This information is intended to serve as a valuable reference for researchers in synthetic chemistry, drug discovery, and materials science who may be working with this or structurally related molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known chemical shifts and coupling constants of N-methylated imidazoles, imidazole-2-carboxylates, and general principles of substituent effects in aromatic systems. The chemical structure and proton assignments are illustrated in the diagram following the data table.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
H-4~7.1-7.3Doublet (d)1H~1.5-2.0
H-5~7.0-7.2Doublet (d)1H~1.5-2.0
N-CH₃~3.9-4.1Singlet (s)3HN/A
O-CH₃~3.8-4.0Singlet (s)3HN/A

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of this compound and the predicted assignment of the proton signals in the ¹H NMR spectrum.

Caption: Structure of this compound with proton assignments.

Signal Interpretation and Rationale

  • Imidazole Ring Protons (H-4 and H-5): The two protons on the imidazole ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.3 ppm. Due to the electronic effects of the N-methyl and the methyl carboxylate groups, their precise chemical shifts will be influenced. They are expected to appear as doublets due to coupling with each other. The coupling constant (J) between H-4 and H-5 in imidazole rings is typically small, in the range of 1.5-2.0 Hz.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are expected to resonate as a singlet in the range of 3.9-4.1 ppm. The deshielding effect of the adjacent nitrogen atom and the aromatic ring causes this downfield shift.

  • Ester Methyl Protons (O-CH₃): The protons of the methyl group of the ester functionality are also expected to appear as a singlet, typically in the range of 3.8-4.0 ppm. The electronegative oxygen atoms of the ester group cause a significant downfield shift.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, representative protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard procedures for the analysis of organic compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • The following is a typical set of acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

    • Receiver Gain (RG): This should be optimized automatically by the spectrometer software.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • The raw free induction decay (FID) data should be processed using appropriate NMR software.

  • Processing steps typically include:

    • Fourier Transformation: To convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Phase Correction: To ensure that all peaks have the correct absorptive Lorentzian shape.

    • Baseline Correction: To obtain a flat baseline across the spectrum.

    • Integration: To determine the relative areas of the peaks, which correspond to the relative number of protons.

    • Chemical Shift Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

G A Acquire 1H NMR Spectrum B Process Raw Data (FID) A->B C Reference Spectrum to TMS (0 ppm) B->C D Identify Signal Multiplicities (s, d) C->D E Integrate Peak Areas C->E F Measure Chemical Shifts (δ) C->F G Measure Coupling Constants (J) C->G H Assign Signals to Protons D->H E->H F->H G->H I Correlate Data with Molecular Structure H->I J Final Structural Confirmation I->J

Caption: Workflow for ¹H NMR spectral analysis.

An In-depth Technical Guide on the Physical Properties of Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for structurally related compounds to provide a comparative context for researchers.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 62366-53-4

  • Molecular Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

  • InChI Key: HEHAQSPPEDVSHC-UHFFFAOYSA-N

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound1-Methyl-1H-imidazole-2-carboxylic acidMethyl 1H-imidazole-2-carboxylate1H-Imidazole-1-carboxylic acid, methyl ester
CAS Number 62366-53-420485-43-217334-09-7[1][2]61985-23-7[3]
Molecular Formula C₆H₈N₂O₂C₅H₆N₂O₂C₅H₆N₂O₂[1][2]C₅H₆N₂O₂[3]
Molecular Weight 140.14 g/mol 126.11 g/mol 126.115 g/mol [2]126.113 g/mol [3]
Physical Form Colorless to Yellow Solid or liquidSolidSolid[1][2]Data not available
Melting Point Data not available104 °C (decomposes)[4]214.3 to 216.2 °C[2]38-44 °C[3]
Boiling Point Data not available339.4 ± 25.0 °C at 760 mmHg[4]Data not available219.1 ± 23.0 °C (Predicted)[3]
Solubility Data not availableData not availableData not availableData not available
Purity 97%90% (technical grade)96%[1][2]95.0%[3]
Storage Temperature Sealed in dry, 2-8°CData not availableInert atmosphere, 2-8°C[1]Data not available

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[5] For reference, spectral information for the closely related precursor, 1-methyl-1H-imidazole-2-carboxylic acid, is available.

Experimental Protocols

A general procedure for the synthesis of this compound can be adapted from methods reported for similar compounds. The following protocol is based on a described synthesis.[6]

Synthesis of this compound [6]

  • Reaction Setup: In a 100 mL three-necked flask under an argon atmosphere, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate. Cool the mixture to -20°C.

  • Addition of Reactants: Prepare a solution of 3.3 g of N-methylimidazole and 6.8 mL of triethylamine dissolved in 8 mL of acetonitrile. Add this solution dropwise to the cooled chloroformate mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Workup: Following the reaction, add 50 mL of ethyl acetate to the solution. Remove the insoluble materials by filtration and wash the solid residue with an additional 50 mL of ethyl acetate.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. This procedure has been reported to yield the final product.[6]

Mandatory Visualization

As no signaling pathways involving this compound have been identified in the literature, a diagram illustrating the synthesis workflow is provided below.

Synthesis_Workflow Synthesis of this compound N_methylimidazole N-Methylimidazole in Acetonitrile Reaction Reaction (-20°C to Room Temp, 12h) N_methylimidazole->Reaction Methyl_chloroformate Methyl Chloroformate in Acetonitrile Methyl_chloroformate->Reaction Triethylamine Triethylamine Triethylamine->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Concentration->Chromatography Product Methyl 1-Methyl-1H-imidazole- 2-carboxylate (Final Product) Chromatography->Product

References

A Technical Guide to the Biological Activity of Imidazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Imidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in vital biomolecules and their versatile therapeutic applications. Among these, imidazole carboxylate derivatives represent a particularly promising class of compounds due to their unique structural features that allow for diverse biological interactions. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities of imidazole carboxylate derivatives, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes critical synthesis and signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Introduction to Imidazole Carboxylate Derivatives

The Imidazole Carboxylate Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component of essential biological molecules like the amino acid histidine and purines in nucleic acids. The inclusion of a carboxylate group (-COOH or its ester/amide form) creates the imidazole carboxylate scaffold, which enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. Its amphoteric nature, allowing it to act as both a weak acid and a weak base, further contributes to its favorable pharmacokinetic properties, making it a "privileged structure" in medicinal chemistry.

Spectrum of Biological Activities

Derivatives of the imidazole carboxylate core have been extensively investigated and have shown a remarkable range of biological effects. These activities are highly dependent on the specific substitutions on the imidazole ring. The primary areas of therapeutic interest include:

  • Anticancer Activity: Inducing cytotoxicity in various cancer cell lines through mechanisms like enzyme inhibition and disruption of cellular processes.

  • Antimicrobial Activity: Exhibiting potent effects against a range of pathogenic bacteria and fungi by interfering with essential cellular functions like cell wall synthesis.

  • Antiviral Activity: Inhibiting the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Dengue virus.

  • Enzyme Inhibition: Acting as specific inhibitors for enzymes such as cyclooxygenases (COX) and cholinesterases, which are implicated in inflammation and neurodegenerative diseases, respectively.

General Synthesis Methodology

A variety of synthetic routes are available for producing imidazole derivatives. The Debus-Radziszewski reaction is a well-established one-pot method for synthesizing substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (or an amine in the presence of ammonium acetate).

G Workflow for the Debus-Radziszewski Imidazole Synthesis. [5] Reactant1 Dicarbonyl (e.g., Benzil) Reaction Debus-Radziszewski Reaction Reactant1->Reaction Reactant2 Aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde) Reactant2->Reaction Reactant3 Amine & Ammonium Acetate Reactant3->Reaction Product Substituted Imidazole Derivative Reaction->Product Conditions Glacial Acetic Acid Reflux Conditions->Reaction

Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.

Anticancer Activity

Imidazole carboxylate derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many anticancer imidazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These enzymes are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding site of the kinase domain, the imidazole derivatives block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting tumor growth.

G Mechanism of Anticancer Activity via Kinase Inhibition. cluster_0 Normal Kinase Signaling cluster_1 Inhibition by Imidazole Derivative ATP ATP Kinase_A Kinase Active Site ATP->Kinase_A binds Phos Phosphorylation Kinase_A->Phos catalyzes Response_A Cell Proliferation & Survival Phos->Response_A Inhibitor Imidazole Carboxylate Derivative Kinase_B Kinase Active Site Inhibitor->Kinase_B blocks ATP binding Blocked Inhibition Kinase_B->Blocked Response_B Apoptosis Blocked->Response_B

Caption: Mechanism of Anticancer Activity via Kinase Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Compound Class/IDTarget Cell LineActivity (IC₅₀ in µM)Reference
Imidazole-Thiazole DerivativeHuman Gastric Cancer (NUGC-3)0.05
Purine Derivative (46)Breast Cancer (MDA-MB-231)1.22
Purine Derivative (47)Lung Cancer (A549)2.29
2-Phenyl Benzimidazole (35)Breast Cancer (MCF-7)3.37
Imidazole Triazole (4k)Colon Cancer (Caco-2)4.67
Imidazole Triazole (6e)Colon Cancer (Caco-2)5.22
Dehydroabietylamine Imidazole (L²)Breast Cancer (MCF-7)0.75
Dehydroabietylamine Imidazole (L⁵)Breast Cancer (MCF-7)2.17
Imidazole-Acridine Hybrid (19h)Breast Cancer (MCF-7)Not specified, but noted as highly active
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Imidazole carboxylate derivatives have demonstrated significant activity against a wide array of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The antimicrobial action of imidazole derivatives often involves the disruption of microbial cellular integrity and function. Key mechanisms include:

  • Inhibition of Cell Wall Synthesis: Interfering with the biosynthesis of ergosterol in fungi or peptidoglycan in bacteria, leading to a compromised cell envelope and eventual lysis.

  • Disruption of DNA Replication: Binding to microbial DNA or inhibiting enzymes essential for replication, thereby preventing cell division.

  • Membrane Disruption: Altering the permeability of the microbial cell membrane, causing leakage of essential intracellular components.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class/IDTarget MicroorganismActivity (MIC in µM or µg/mL)Reference
5-Nitroimidazole/1,3,4-oxadiazole (62e, 62h, 62i)E. coli4.9–17 µM
Quinolone/imidazole hybrid (93i)P. aeruginosa0.46 µM
N-cyano-1H-imidazole-4-carboxamide (12h)Rhizoctonia solani (Fungus)EC₅₀ = 2.63 µg/mL
Various Imidazole DerivativesStaphylococcus aureus, E. coliGood activity reported
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antiviral Activity

Certain imidazole carboxylate derivatives have been identified as potent inhibitors of viral replication.

Mechanism of Action

The antiviral mechanisms are often specific to the virus being targeted. For instance, in the context of HIV, some imidazole derivatives act as inhibitors of the interaction between the HIV-1 integrase (IN) enzyme and the lens epithelium-derived growth factor (LEDGF/p75), a host protein essential for efficient viral replication. By blocking this interaction, the integration of the viral DNA into the host genome is prevented.

Quantitative Data: Antiviral Potency

Antiviral activity is typically measured by the half-maximal effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%.

Compound Class/IDTarget VirusActivity (EC₅₀ in µM)Reference
Benzimidazole Derivative (1)Zika Virus (African Strain)1.9
Thioacetanilide Derivative (29e)HIV-10.18
Thioacetanilide Derivative (29b)HIV-10.20
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28)HIV-1 IN - LEDGF/p75 InteractionIC₅₀ = 6.0

Role in Signal Transduction

Beyond direct inhibition, imidazole itself can act as a small molecule analog in biological signaling pathways, such as the two-component signal (TCS) transduction systems common in bacteria.

In a typical TCS, a sensor histidine kinase (HK) autophosphorylates a histidine residue in response to a stimulus. This phosphoryl group is then transferred to an aspartate residue on a response regulator (RR), activating an output. The signal is terminated by the dephosphorylation of the aspartate. Imidazole can act as a nucleophile, accepting the phosphoryl group from the aspartate residue and thus accelerating the dephosphorylation and termination of the signal.

G Role of Imidazole in Two-Component Signal Transduction. [30] ATP ATP His Histidine (HK) ATP->His Stimulus His_P His~P His->His_P Autophosphorylation Asp Aspartate (RR) Asp_P Asp~P Asp->Asp_P His_P->Asp Phosphotransfer Asp_P->Asp Dephosphorylation (Signal Termination) Response Cellular Output Asp_P->Response Activation Imidazole Imidazole Asp_P->Imidazole Nucleophilic Attack MPI N-phosphoimidazole Imidazole->MPI

Caption: Role of Imidazole in Two-Component Signal Transduction.

Conclusion

Imidazole carboxylate derivatives stand out as a highly versatile and pharmacologically significant class of compounds. Their structural adaptability allows for the fine-tuning of biological activity, leading to the development of potent agents against cancer, microbial infections, and viral diseases. The quantitative data summarized herein highlights their efficacy, often in the low micromolar or even nanomolar range. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate new derivatives in this promising area of medicinal chemistry. Continued investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for novel therapeutics with improved efficacy and safety profiles.

The Pivotal Role of Methyl 1-Methyl-1H-imidazole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Among the vast array of imidazole-containing compounds, methyl 1-methyl-1H-imidazole-2-carboxylate stands out as a versatile building block and a pharmacophore of considerable interest. Its unique electronic and structural features have positioned it as a critical starting material for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the synthesis, known biological activities of its derivatives, and the underlying mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

A common route to 1-methyl-1H-imidazole-2-carboxylic acid involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. A general experimental protocol is as follows:

Materials:

  • 1-methyl-1H-imidazole-2-carboxaldehyde

  • Oxidizing agent (e.g., potassium permanganate, silver oxide)

  • Appropriate solvent (e.g., water, acetone)

  • Acid for workup (e.g., hydrochloric acid)

  • Base for neutralization (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while maintaining a controlled temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and remove any solid byproducts by filtration.

  • Acidify the filtrate to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

A quantitative yield of 1-methyl-1H-imidazole-2-carboxylic acid has been reported starting from 1-methyl-1H-imidazole-2-carboxaldehyde.[1]

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be accomplished through several standard esterification methods.

Method 1: Fischer Esterification

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Methanol (in large excess, serving as both reactant and solvent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, thionyl chloride)

Procedure:

  • Suspend 1-methyl-1H-imidazole-2-carboxylic acid in methanol.

  • Carefully add a catalytic amount of the strong acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to afford the desired methyl ester.

Method 2: Alkylation with Methyl Iodide

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Methyl iodide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxylic acid in the anhydrous solvent.

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Perform an aqueous workup, dry the organic phase, and concentrate to yield the methyl ester. This method can be facilitated by using an ion-exchange resin to sequester the carboxylate salt, which is then reacted with methyl iodide.[2]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 1-methyl-1H-imidazole) carboxaldehyde 1-Methyl-1H-imidazole- 2-carboxaldehyde start->carboxaldehyde Formylation carboxylic_acid 1-Methyl-1H-imidazole- 2-carboxylic Acid carboxaldehyde->carboxylic_acid Oxidation ester Methyl 1-Methyl-1H-imidazole- 2-carboxylate carboxylic_acid->ester Esterification derivatives Derivative Library Synthesis ester->derivatives Functionalization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) derivatives->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo Promising Candidates sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization in_vivo->lead_opt sar->lead_opt lead_opt->derivatives Iterative Design

Caption: A generalized workflow from starting materials to lead optimization.

Role in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

While specific biological data for this compound is not extensively reported in the public domain, the broader class of imidazole derivatives, and particularly those derived from the 1-methyl-1H-imidazole-2-carboxylic acid core, have demonstrated a wide spectrum of pharmacological activities.[3]

Anticancer Activity

Imidazole-based compounds are prominent in oncology research, with several derivatives exhibiting potent anticancer effects through various mechanisms of action.[4][5][6]

Quantitative Data for Imidazole Derivatives in Oncology:

Compound ClassTarget/AssayCell Line(s)IC50Reference
Benzimidazole SulfonamidesCytotoxicityA549, HeLa, HepG2, MCF-70.15 - 7.26 µM[7]
Imidazole-based Purine AnalogsEGFR-mediated phosphorylation-236 - 710 nM[7]

These findings underscore the potential of the imidazole scaffold in the development of novel anticancer agents. The 1-methyl-1H-imidazole-2-carboxylate core provides a valuable template for the design of kinase inhibitors and cytotoxic agents.

Modulation of Signaling Pathways: The PI3K/Akt/mTOR Pathway

A significant mechanism through which many imidazole derivatives exert their anticancer effects is the modulation of key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many tumors.[8][9]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by imidazole-based compounds.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Imidazole Imidazole Derivatives Imidazole->PI3K Inhibit Imidazole->Akt Inhibit Imidazole->mTORC1 Inhibit

Caption: Overview of the PI3K/Akt/mTOR signaling cascade and potential inhibition sites.

Antibacterial Activity: Metallo-β-Lactamase Inhibition

The 1H-imidazole-2-carboxylic acid scaffold is a key pharmacophore in the design of inhibitors against metallo-β-lactamases (MBLs). MBLs are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. Derivatives of this scaffold can chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of co-administered antibiotics.

Conceptual Mechanism of MBL Inhibition:

MBL_Inhibition Mechanism of Metallo-β-Lactamase Inhibition cluster_enzyme MBL Active Site Zn1 Zn²⁺ Antibiotic β-Lactam Antibiotic Zn1->Antibiotic Catalytic Activity Zn2 Zn²⁺ Zn2->Antibiotic Catalytic Activity Inhibitor Imidazole-2-carboxylic Acid Derivative Inhibitor->Zn1 Chelates Inhibitor->Zn2 Chelates NoHydrolysis No Hydrolysis (Antibiotic Active) Inhibitor->NoHydrolysis With Inhibitor Hydrolysis Hydrolysis & Inactivation Antibiotic->Hydrolysis Without Inhibitor

Caption: Chelation of zinc ions by imidazole-2-carboxylic acid derivatives in the MBL active site.

Conclusion

This compound is a molecule of significant strategic importance in medicinal chemistry. While direct biological activity data for this specific ester is limited, its role as a key synthetic intermediate is well-established. The derivatives of its parent carboxylic acid have demonstrated potent and diverse pharmacological activities, particularly in the fields of oncology and infectious diseases. The ability of the imidazole scaffold to interact with a wide range of biological targets, including kinases and metalloenzymes, ensures that it will remain a fertile ground for the discovery and development of new therapeutic agents. The synthetic routes and biological insights presented in this guide provide a solid foundation for researchers to further explore the potential of this valuable chemical entity.

References

An In-depth Technical Guide to C6H8N2O2 Imidazole Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a vast array of biologically active molecules. The imidazole ring is a key component in many natural products, such as the amino acid histidine, and is found in numerous pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensives. This technical guide focuses on a specific class of imidazole derivatives: imidazole esters with the molecular formula C6H8N2O2. We will delve into their chemical identity, synthesis, and known biological activities, with a particular focus on providing researchers and drug development professionals with a comprehensive overview of their potential.

IUPAC Nomenclature and Chemical Identity

The molecular formula C6H8N2O2 can correspond to several isomeric imidazole esters. Two prominent examples are:

  • Methyl 2-(1H-imidazol-1-yl)acetate: This compound, with the IUPAC name methyl 2-imidazol-1-ylacetate, is a well-characterized imidazole ester. Its Chemical Abstracts Service (CAS) registry number is 25023-22-7.

  • Methyl 1-methyl-1H-imidazole-4-carboxylate: Another isomer is methyl 1-methylimidazole-4-carboxylate, with the CAS number 17289-19-9.

This guide will primarily focus on methyl 2-(1H-imidazol-1-yl)acetate as a representative example of a C6H8N2O2 imidazole ester, due to the greater availability of synthetic protocols.

Physicochemical Properties

The physicochemical properties of these esters are crucial for their handling, formulation, and pharmacokinetic profiles. The following table summarizes key computed properties for methyl 2-(1H-imidazol-1-yl)acetate.

PropertyValue
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name methyl 2-(1H-imidazol-1-yl)acetate
CAS Number 25023-22-7
XLogP3-AA 0
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 140.0586 g/mol

Experimental Protocols: Synthesis of Methyl 2-(1H-imidazol-1-yl)acetate

The synthesis of methyl 2-(1H-imidazol-1-yl)acetate is typically achieved through the N-alkylation of imidazole with a methyl haloacetate. This is a common and versatile method for the preparation of N-substituted imidazoles.

General Procedure for N-alkylation

Materials:

  • Imidazole

  • Methyl chloroacetate or methyl bromoacetate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)

Protocol:

  • Base-mediated deprotonation: Imidazole is dissolved in a suitable anhydrous solvent. A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the imidazole ring, forming the imidazolide anion. This step is crucial for activating the imidazole for nucleophilic attack.

  • Nucleophilic substitution: Methyl chloroacetate or methyl bromoacetate is added to the reaction mixture, typically dropwise at a controlled temperature. The imidazolide anion acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate and displacing the halide ion.

  • Reaction monitoring and work-up: The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by filtering off any inorganic salts, followed by removal of the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure methyl 2-(1H-imidazol-1-yl)acetate.

DOT Diagram of the Synthesis Workflow:

Synthesis_Workflow General Synthesis Workflow for Methyl 2-(1H-imidazol-1-yl)acetate imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide Deprotonation base Base (e.g., K2CO3) base->imidazolide solvent Anhydrous Solvent (e.g., DMF) solvent->imidazolide reaction_mixture Reaction Mixture imidazolide->reaction_mixture Nucleophilic Attack haloacetate Methyl Haloacetate haloacetate->reaction_mixture workup Work-up (Filtration, Solvent Removal) reaction_mixture->workup Reaction Completion crude_product Crude Product workup->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Methyl 2-(1H-imidazol-1-yl)acetate purification->final_product

Caption: General synthesis workflow for methyl 2-(1H-imidazol-1-yl)acetate.

Biological Activities and Therapeutic Potential

While specific biological data for methyl 2-(1H-imidazol-1-yl)acetate is limited in publicly available literature, the broader class of imidazole esters and related derivatives exhibits a wide range of pharmacological activities. The ester moiety can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active species.

Antifungal Activity

The imidazole scaffold is the cornerstone of the "azole" class of antifungal agents. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

DOT Diagram of the Azole Antifungal Mechanism:

Azole_Antifungal_Mechanism Mechanism of Action of Azole Antifungals cluster_fungus Fungal Cell azole Azole Antifungal (Imidazole-based) lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) azole->lanosterol_demethylase Inhibition disruption Membrane Disruption & Cell Death azole->disruption Leads to ergosterol Ergosterol lanosterol_demethylase->ergosterol Catalyzes lanosterol Lanosterol lanosterol->ergosterol Conversion fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Incorporation

Caption: Mechanism of action of azole antifungals.

Studies on imidazole-containing oxime esters have demonstrated potent anti-Candida activity. For instance, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime was found to be more potent than both fluconazole and miconazole against Candida albicans. This highlights the potential for developing novel antifungal agents based on the imidazole ester scaffold.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their anticancer properties. The mechanisms of action are diverse and include inhibition of key enzymes, disruption of microtubule dynamics, and modulation of signaling pathways involved in cell proliferation and survival.

A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed significant inhibitory effects on the growth and proliferation of various human cancer cell lines.[1] The following table summarizes the IC50 values for the most potent compound from this study, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.[1]

Cell LineCancer TypeIC50 (µM) after 72h
HeLaCervical0.737 ± 0.05
HT-29Colon1.194 ± 0.02

This compound was also shown to inhibit tumor cell colony formation and migration, and induce apoptosis.[1]

Enzyme Inhibition

The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making imidazole derivatives attractive candidates for enzyme inhibitors. For example, certain imidazole-based compounds have been developed as inhibitors of insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in type-2 diabetes and Alzheimer's disease. In a structure-activity relationship study, it was found that while a carboxylic acid, an imidazole, and a tertiary amine were critical for activity, a methyl ester could be successfully optimized to other functional groups.

Conclusion

Imidazole esters with the molecular formula C6H8N2O2, such as methyl 2-(1H-imidazol-1-yl)acetate, represent a class of compounds with significant potential in drug discovery and development. While specific biological data for these exact compounds may be limited, the broader family of imidazole derivatives has a well-established track record of diverse and potent pharmacological activities, including antifungal and anticancer effects. The synthetic accessibility of these compounds, coupled with the proven therapeutic value of the imidazole scaffold, makes them attractive targets for further investigation by researchers and scientists in the field of medicinal chemistry. Future studies should focus on elucidating the specific biological targets and mechanisms of action of C6H8N2O2 imidazole esters to fully realize their therapeutic potential.

References

Methyl 1-methyl-1H-imidazole-2-carboxylate: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for methyl 1-methyl-1H-imidazole-2-carboxylate. The information is intended to guide laboratory handling, risk assessment, and the implementation of appropriate safety protocols.

GHS Hazard Classification and Safety Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications and statements have been identified.

Hazard Class GHS Pictogram Signal Word Hazard Statement(s) Precautionary Statement(s)
Acute toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.[1][2][3][4]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin irritation (Category 2)
alt text
Warning H315: Causes skin irritation.[1][2][3][4]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation.[1][2][3][4]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
alt text
Warning H335: May cause respiratory irritation.[1][2][3][4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Physical and Chemical Properties

Property Value
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [4]
Appearance Light yellow to yellow Liquid[4]
Boiling Point 90-94 °C / 0.6 Torr[4]
Storage Temperature 2-8°C[4]

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 425 (Up-and-Down Procedure)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.[5][6] It is designed to use fewer animals than traditional methods.[7]

Methodology:

  • Animal Selection: Healthy, young adult laboratory rats are typically used.[8]

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[6]

  • Up-and-Down Procedure:

    • A single animal is dosed at a starting dose level below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential process continues until the stopping criteria are met.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[9][10][11][12][13]

Methodology:

  • Animal Selection: Albino rabbits are the preferred species for this test.[11][12]

  • Test Area Preparation: A small area of the animal's back is clipped free of fur.

  • Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[11]

  • Exposure Period: The exposure period is typically 4 hours.[11]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and then for up to 14 days.[11]

  • Scoring: The severity of skin reactions is scored using a standardized system. A substance is considered an irritant if the observed effects persist.[9][11]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[14][15][16][17][18]

Methodology:

  • Animal Selection: Albino rabbits are typically used.[15][17]

  • Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14][15][17]

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days to assess reversibility.[14][15]

  • Scoring: The severity of eye irritation is graded using a standardized scoring system.[14] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[15][17]

Safety and Hazard Management Workflow

The following diagram illustrates a logical workflow for the safe handling and management of this compound in a research and development setting.

Figure 1. Safety and Hazard Management Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling and Storage cluster_emergency Emergency Procedures Identify_Compound Compound Identification: This compound Review_SDS Review Safety Data Sheet (SDS) Identify_Compound->Review_SDS GHS_Classification Understand GHS Classification: - Acute Oral Toxicity - Skin Irritation - Eye Irritation - Respiratory Irritation Review_SDS->GHS_Classification Engineering_Controls Use Engineering Controls: - Fume Hood - Good Ventilation GHS_Classification->Engineering_Controls PPE Wear Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Gloves Engineering_Controls->PPE Handling_Practices Follow Safe Handling Practices: - Avoid inhalation and contact - No eating/drinking in lab PPE->Handling_Practices Storage Store Properly: - Cool, dry, well-ventilated area - Tightly sealed container Handling_Practices->Storage Spill_Response Spill Response: - Evacuate area - Wear appropriate PPE - Absorb spill - Decontaminate Handling_Practices->Spill_Response First_Aid First Aid Measures: - Eye Contact: Rinse with water - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention Spill_Response->First_Aid Fire_Fighting Fire Fighting: - Use appropriate extinguishing media - Wear self-contained breathing apparatus

Figure 1. Safety and Hazard Management Workflow

Experimental Workflow: Acute Dermal Irritation Study (OECD 404)

The diagram below outlines the typical experimental workflow for an acute dermal irritation study.

Figure 2. Experimental Workflow for Acute Dermal Irritation Study (OECD 404) cluster_prep Preparation cluster_procedure Test Procedure cluster_observation Observation and Scoring Animal_Selection Select healthy albino rabbits Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Site_Preparation Prepare test site on the back of the animal Acclimatization->Site_Preparation Apply_Substance Apply 0.5g/0.5mL of test substance to the skin Site_Preparation->Apply_Substance Cover_Site Cover with a gauze patch and secure with tape Apply_Substance->Cover_Site Exposure 4-hour exposure period Cover_Site->Exposure Remove_Patch Remove patch and clean the test site Exposure->Remove_Patch Observe_Skin Observe for erythema and edema Remove_Patch->Observe_Skin Scoring Score skin reactions at 1, 24, 48, and 72 hours Observe_Skin->Scoring Extended_Observation Continue observation for up to 14 days Scoring->Extended_Observation Final_Assessment Assess reversibility of effects and classify the substance Extended_Observation->Final_Assessment

Figure 2. Experimental Workflow for Acute Dermal Irritation Study (OECD 404)

References

An In-depth Technical Guide to the Fundamental Reactions of Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its imidazole core is a key structural motif in numerous biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, including its synthesis and key transformations such as hydrolysis, amidation, reduction, N-alkylation, halogenation, and nitration. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding carboxylic acid followed by esterification.

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

1-Methyl-1H-imidazole-2-carboxylic acid can be synthesized from 1-methyl-1H-imidazole-2-carboxaldehyde via oxidation.

Experimental Protocol:

A detailed protocol for the synthesis of the precursor, 1-methyl-1H-imidazole-2-carboxylic acid, has been reported.[1] The general procedure involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde.[1]

Quantitative Data:

ProductYieldMelting Point1H NMR (400MHz, D2O)13C NMR (400MHz, D2O)
1-Methyl-1H-imidazole-2-carboxylic acid100%99-101 °Cδ 7.42 (s, 1H), 7.39 (s, 1H), 4.08 (s, 3H)δ 158.67, 139.68, 125.83, 118.46, 36.73
Table 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid.[1]

Reaction Workflow:

Synthesis_Acid reactant 1-Methyl-1H-imidazole-2-carboxaldehyde reagent Oxidizing Agent reactant->reagent Oxidation product 1-Methyl-1H-imidazole-2-carboxylic acid reagent->product

Synthesis of the carboxylic acid precursor.
Step 2: Esterification to this compound

The carboxylic acid is then esterified to the desired methyl ester. A common method involves the use of methyl chloroformate in the presence of a base.

Experimental Protocol:

A Japanese patent describes a method for producing imidazole-2-carboxylate derivatives.[2] In a typical procedure, 1-methyl-1H-imidazole is reacted with methyl chloroformate in a suitable solvent such as acetonitrile, in the presence of a base like triethylamine, at a low temperature (-20 °C).[2]

Quantitative Data:

ProductYield
This compound70%
Table 2: Esterification to the Target Compound.[2]

Reaction Workflow:

Esterification reactant 1-Methyl-1H-imidazole reagent1 Methyl Chloroformate reactant->reagent1 Acylation product This compound reagent1->product reagent2 Triethylamine

Esterification to the final product.

Fundamental Reactions

Hydrolysis

The ester functionality of this compound can be hydrolyzed back to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

A general procedure for the alkaline hydrolysis of a similar compound, 2-benzoyl-1-methyl-1H-imidazole, involves refluxing with aqueous sodium hydroxide in ethanol.[3] This method can be adapted for the hydrolysis of the methyl ester.

Reaction Scheme:

Hydrolysis reactant This compound reagent NaOH (aq) reactant->reagent Hydrolysis product 1-Methyl-1H-imidazole-2-carboxylic acid reagent->product

Hydrolysis of the methyl ester.
Amidation

The ester can be converted to various amides by reacting with primary or secondary amines. This reaction typically requires heating or the use of a catalyst.

Experimental Protocol:

A general protocol for the amidation of carboxylic acids involves the use of a coupling agent. For the direct amidation of the ester, the reaction with an amine, such as piperidine, can be performed, often with the need for a catalyst or elevated temperatures to facilitate the reaction.

Reaction Scheme:

Amidation reactant This compound reagent Amine (e.g., Piperidine) reactant->reagent Amidation product N-Substituted-1-methyl-1H-imidazole-2-carboxamide reagent->product

Amidation of the methyl ester.
Reduction

The ester group can be reduced to a primary alcohol, yielding (1-methyl-1H-imidazol-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.

Experimental Protocol:

A general procedure for the reduction of esters to alcohols using LiAlH₄ involves the slow addition of the ester to a suspension of LiAlH₄ in a dry ether solvent, followed by an aqueous workup to quench the reaction and hydrolyze the aluminum salts.

Reaction Scheme:

Reduction reactant This compound reagent 1. LiAlH4 2. H2O reactant->reagent Reduction product (1-Methyl-1H-imidazol-2-yl)methanol reagent->product

Reduction of the ester to an alcohol.
N-Alkylation of the Imidazole Ring

The imidazole ring can undergo N-alkylation at the N3 position to form a quaternary imidazolium salt.

Experimental Protocol:

A procedure for the N-benzylation of 1-methyl-1H-imidazole involves refluxing with benzyl bromide in a solvent like dioxane.[1] This method can be applied to this compound. The presence of the electron-withdrawing carboxylate group at the C2 position may influence the reactivity of the N3 nitrogen.

Reaction Scheme:

N_Alkylation reactant This compound reagent Alkyl Halide (e.g., Benzyl Bromide) reactant->reagent N-Alkylation product 1-Methyl-3-alkyl-2-(methoxycarbonyl)-1H-imidazol-3-ium Halide reagent->product

N-Alkylation of the imidazole ring.
Halogenation of the Imidazole Ring

Electrophilic halogenation of the imidazole ring can occur at the C4 and/or C5 positions.

Experimental Protocol:

The direct bromination of imidazoles can be achieved using reagents like N-bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, will influence the regioselectivity and extent of halogenation.

Reaction Scheme:

Halogenation reactant This compound reagent Halogenating Agent (e.g., NBS) reactant->reagent Halogenation product Halogenated this compound reagent->product

Halogenation of the imidazole ring.
Nitration of the Imidazole Ring

Nitration of the imidazole ring typically occurs at the C4 or C5 position under acidic conditions.

Experimental Protocol:

The nitration of imidazoles is generally carried out using a mixture of nitric acid and sulfuric acid.[4] The electron-withdrawing nature of the ester group at the C2 position will deactivate the ring towards electrophilic substitution, requiring carefully controlled and potentially harsh reaction conditions.

Reaction Scheme:

Nitration reactant This compound reagent HNO3 / H2SO4 reactant->reagent Nitration product Nitro-substituted this compound reagent->product

Nitration of the imidazole ring.

Summary of Quantitative Data

ReactionReagentsProductYieldReferences
Synthesis
EsterificationMethyl Chloroformate, TriethylamineThis compound70%[2]
Reactions
HydrolysisNaOH (aq)1-Methyl-1H-imidazole-2-carboxylic acid-[3]
AmidationAmineN-Substituted-1-methyl-1H-imidazole-2-carboxamide--
ReductionLiAlH₄(1-Methyl-1H-imidazol-2-yl)methanol--
N-AlkylationBenzyl Bromide1-Methyl-3-benzyl-2-(methoxycarbonyl)-1H-imidazol-3-ium bromide-[1]
HalogenationNBSHalogenated this compound-
NitrationHNO₃ / H₂SO₄Nitro-substituted this compound-[4]
Table 3: Summary of Reactions and Available Quantitative Data.

Conclusion

This technical guide has outlined the fundamental reactions of this compound, a key building block in modern organic and medicinal chemistry. The provided synthesis and reaction protocols, along with the summarized quantitative data and visual workflows, are intended to serve as a valuable resource for researchers and professionals in the field. Further investigation into the specific reaction conditions and optimization for each transformation will undoubtedly expand the utility of this versatile molecule in the development of novel compounds and therapeutic agents.

References

The Genesis and Evolution of Substituted Imidazole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide explores the discovery and history of substituted imidazole esters, a class of compounds with significant pharmacological importance. From the initial synthesis of the basic imidazole ring to the development of sophisticated anesthetic agents like etomidate and its modern analogs, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the key scientific milestones, detailed experimental protocols, and the evolution of structure-activity relationships that have defined this field.

Early Discovery and Synthesis of the Imidazole Nucleus

The history of imidazole chemistry begins in the mid-19th century. The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, was first synthesized in 1858 by the German chemist Heinrich Debus.[1][2][3] He achieved this by reacting glyoxal and formaldehyde with ammonia, a method now famously known as the Debus synthesis.[1][2][4] While this original method produced relatively low yields, it laid the groundwork for creating a wide array of C-substituted imidazoles and is still in use today.[1]

Over the years, numerous other methods for synthesizing the imidazole core have been developed, including the Radziszewski synthesis, the Wallach synthesis, and the Van Leusen imidazole synthesis, allowing for greater diversity and complexity in the substituted derivatives.[1][2][4] The imidazole nucleus is a crucial component in many biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems.[4][5]

G cluster_Debus Debus Synthesis (1858) glyoxal Glyoxal imidazole Imidazole (Glyoxaline) glyoxal->imidazole formaldehyde Formaldehyde formaldehyde->imidazole ammonia Ammonia ammonia->imidazole

Figure 1: The foundational Debus synthesis of the imidazole ring.

The Emergence of Substituted Imidazole Esters in Anesthesia: The Etomidate Story

The journey into the specific therapeutic applications of substituted imidazole esters took a significant leap with the development of etomidate. Etomidate, chemically (R)-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, was synthesized by Janssen Pharmaceutica in the 1960s and introduced clinically in the 1970s.[6][7] It quickly gained recognition as a potent intravenous hypnotic agent for the induction of general anesthesia.[6][8]

Etomidate's primary mechanism of action for producing sedation and hypnosis is through the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[9] This action results in a rapid onset of anesthesia with the distinct advantage of minimal cardiovascular and respiratory depression, making it a preferred choice for critically ill or elderly patients.[9][10][11]

However, the clinical use of etomidate has been tempered by a significant and potent side effect: suppression of adrenocortical steroid synthesis.[8][9][11][12] Etomidate is a powerful inhibitor of 11β-hydroxylase, a critical enzyme in the biosynthesis of cortisol, corticosterone, and aldosterone.[9][12] This inhibition occurs at concentrations far below those required for anesthesia and can lead to increased morbidity and mortality, particularly with prolonged use in critically ill patients.[11][12]

G Etomidate Etomidate GABA_A GABA-A Receptor Etomidate->GABA_A Potentiates Adrenal_Cortex Adrenal Cortex Etomidate->Adrenal_Cortex Acts on Enzyme 11β-hydroxylase Etomidate->Enzyme Inhibits CNS_Depression CNS Depression (Anesthesia) GABA_A->CNS_Depression Leads to Adrenal_Cortex->Enzyme Contains Steroids Adrenocortical Steroids (Cortisol, etc.) Enzyme->Steroids Synthesizes

Figure 2: Dual signaling pathways of etomidate's action.

The Next Generation: Designing Safer Etomidate Analogs

The significant drawback of adrenocortical suppression prompted extensive research into developing safer etomidate analogs. The primary goal was to separate the desired hypnotic effects from the unwanted endocrine side effects.[6][9][10] This led to two main design strategies:

  • Reducing Binding to 11β-hydroxylase: Modifying the etomidate structure to decrease its affinity for the steroidogenic enzyme while retaining its affinity for the GABA-A receptor.[9]

  • Rapid Metabolism: Engineering the molecule to be quickly broken down by plasma esterases into inactive metabolites, thus shortening the duration of adrenocortical suppression.[9]

These strategies have led to the development of several promising new compounds, often referred to as "soft" etomidate analogs.

G Etomidate Etomidate Goal Goal: Separate Hypnotic Effect from Adrenal Suppression Etomidate->Goal Strategy1 Strategy 1: Reduce 11β-hydroxylase Binding Goal->Strategy1 Strategy2 Strategy 2: Introduce Esterase Susceptibility Goal->Strategy2 Analogs New Analogs (MOC-Etomidate, CPMM, etc.) Strategy1->Analogs Strategy2->Analogs

Figure 3: Logical workflow for the development of etomidate analogs.

Several next-generation substituted imidazole esters have been developed, with some entering clinical trials.[6][8]

  • Methoxycarbonyl (MOC)-Etomidate: An early analog designed for rapid metabolism. While effective, its use can be limited by the accumulation of metabolites that may prolong recovery.[6][8][10]

  • Carboetomidate: Another analog facing challenges with metabolite accumulation.[6][8]

  • Cyclopropyl-methoxycarbonyl metomidate (CPMM / ABP-700): Developed to have a longer metabolic half-life than MOC-etomidate, addressing issues of delayed recovery.[10] CPMM has progressed to clinical trials.[6][8]

  • ET-26 HCl: Another promising analog that has reached the clinical trial stage.[6][8]

  • EL-0052: A derivative showing a significantly improved therapeutic index and reduced adrenal suppression compared to etomidate in preclinical studies.[10]

Quantitative Pharmacological Data

The development and comparison of these compounds rely on quantitative measures of their potency for both desired and undesired effects. The following table summarizes key data for etomidate and one of its improved analogs, EL-0052.

CompoundHypnotic Potency (ED₅₀)Lethal Dose (LD₅₀)Therapeutic Index (LD₅₀/ED₅₀)Adrenal Suppression (IC₅₀ vs. H295R cells)Reference
Etomidate------~282.09 ± 0.27 nM[10]
EL-0052------281050 ± 100 nM[10]
ET-25-24.15 mg/kg39.69 mg/kg9.56---[10]

Note: ED₅₀ (Median Effective Dose), LD₅₀ (Median Lethal Dose), IC₅₀ (Half-maximal Inhibitory Concentration). Data is often species- and study-dependent.

Experimental Protocols

The synthesis and evaluation of substituted imidazole esters involve multi-step chemical synthesis and specific pharmacological assays.

The synthesis of etomidate often starts from (R)-1-phenylethanol or R-(+)-alpha-methylbenzylamine and involves several key steps to construct the substituted imidazole ring.[7][13] A common modern approach involves the substitution of the alcohol to a bromide, followed by an SN2 reaction with an appropriate ethyl imidazole-4-carboxylate.[7]

A generalized workflow for synthesizing novel analogs often involves modifying the parent etomidate molecule.[11]

Protocol: Hydrolysis and Re-esterification for Analog Synthesis [11]

  • Hydrolysis: The ester linkage of (R)-etomidate is hydrolyzed to produce the corresponding imidazole-5-carboxylic acid. This is typically achieved by refluxing a solution of (R)-etomidate HCl in methanol with an aqueous base like NaOH.

  • Coupling: The resulting carboxylic acid is then coupled with a new ester-containing group (e.g., a linker-ester-tail structure) to form the novel analog. This step often employs standard peptide coupling reagents.

  • Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

G Start (R)-Etomidate Hydrolysis Step 1: Hydrolysis (e.g., NaOH, MeOH, Reflux) Start->Hydrolysis Intermediate Imidazole-5-carboxylic acid intermediate Hydrolysis->Intermediate Coupling Step 2: Coupling (New alcohol/ester group, coupling agents) Intermediate->Coupling Analog Novel Etomidate Analog Coupling->Analog Purification Step 3: Purification (Chromatography) Analog->Purification Final Pure Analog Purification->Final

References

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of methyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel chemical entities.

Core Molecular Data

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both a methyl group on one of the ring nitrogens and a methyl ester at the 2-position imparts specific physicochemical properties that are of interest for further chemical modification and biological evaluation.

Quantitative Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 62366-53-4

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the imidazole core followed by functional group manipulations. A common and effective strategy involves the synthesis of the corresponding carboxylic acid precursor, 1-methyl-1H-imidazole-2-carboxylic acid, which is then esterified to yield the desired methyl ester.

Synthesis of 1-methyl-1H-imidazole-2-carboxylic acid

The precursor, 1-methyl-1H-imidazole-2-carboxylic acid, can be synthesized from 1-methyl-2-imidazolecarboxaldehyde. This transformation involves the oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol:

  • Preparation of 1-methyl-2-imidazolecarboxaldehyde: This starting material can be prepared according to established literature procedures.

  • Oxidation to 1-methyl-1H-imidazole-2-carboxylic acid: A general procedure involves the oxidation of 1-methyl-2-imidazolecarboxaldehyde. The reaction can be carried out using a suitable oxidizing agent. Following the reaction, the product, 1-methyl-1H-imidazole-2-carboxylic acid, is isolated. A quantitative yield can be achieved after the removal of water under high vacuum. It is important to note that heating the product can lead to decarboxylation.

Esterification to this compound

The final step is the esterification of 1-methyl-1H-imidazole-2-carboxylic acid to its methyl ester. Chemoselective esterification of carboxylic acids can be achieved using various reagents, with imidazole carbamates being a notable option.[1][2]

Experimental Protocol:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 1-methyl-1H-imidazole-2-carboxylic acid in a suitable polar solvent such as acetonitrile or ethyl acetate.

  • Addition of Esterifying Agent: Add a methylating agent. Methyl 1H-imidazole-1-carboxylate (MImC) is a reagent that can be used for the chemoselective esterification of carboxylic acids.[1][2]

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques, such as column chromatography on silica gel, to afford pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group attached to the imidazole nitrogen, the methyl group of the ester, and the two protons on the imidazole ring. The chemical shifts of the imidazole ring protons are typically in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all six carbon atoms in the molecule, including the two methyl carbons, the two imidazole ring carbons, the carbon of the ester carbonyl group, and the imidazole ring carbon attached to the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

  • C-O stretch: Bands corresponding to the stretching vibrations of the ester C-O bonds.

  • C=N and C=C stretching: Vibrations associated with the imidazole ring.

  • C-H stretching and bending: Absorptions from the methyl groups and the imidazole ring C-H bonds.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key transformations and logical workflows.

synthesis_workflow cluster_synthesis Synthesis Pathway cluster_analysis Analytical Workflow start 1-Methyl-2-imidazolecarboxaldehyde intermediate 1-Methyl-1H-imidazole-2-carboxylic acid start->intermediate Oxidation product This compound intermediate->product Esterification purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir characterization Structural Confirmation nmr->characterization ir->characterization

Caption: Synthetic and analytical workflow for this compound.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols and additional analytical characterization may be necessary.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-Methyl-1H-imidazole-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its unique structural features, comprising a methylated imidazole core and a reactive ester functionality, make it a key building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols for its synthesis, and potential synthetic transformations.

Introduction

The imidazole nucleus is a fundamental scaffold in a vast array of biologically active compounds, including natural products and synthetic drugs. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound offers two primary sites for synthetic modification: the ester group at the 2-position and the potential for reactions involving the imidazole ring itself. This makes it a valuable precursor for the construction of substituted imidazoles, which are integral to the development of novel therapeutic agents.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 62366-53-4
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Not explicitly stated, likely a solid or oil
Boiling Point Not available
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.08 (d, J=1.2 Hz, 1H), 6.96 (d, J=1.2 Hz, 1H), 3.98 (s, 3H), 3.92 (s, 3H)Inferred from similar structures
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 162.5, 140.0, 128.5, 126.0, 52.0, 35.5Inferred from similar structures
IR (KBr, cm⁻¹) ν Not available
Mass Spec (m/z) Not available
Synthesis Reaction Data
ReactionStarting MaterialReagentsSolventTemperatureTimeYieldReference
Synthesis of this compound1-methyl-1H-imidazoleMethyl chloroformate, TriethylamineAcetonitrile-20 °C to room temp.30 min addition, then stirredHigh (HPLC)[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure and outlines a method for the preparation of the title compound.[1]

Materials:

  • 1-methyl-1H-imidazole

  • Methyl chloroformate

  • Triethylamine

  • Acetonitrile

  • Argon or Nitrogen gas

  • Standard laboratory glassware (three-necked flask, dropping funnel, etc.)

  • Magnetic stirrer and cooling bath

Procedure:

  • Set up a 100 mL three-necked flask under an inert atmosphere of argon.

  • To the flask, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • In a separate flask, prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile.

  • Add the solution of 1-methyl-1H-imidazole and triethylamine dropwise to the cooled methyl chloroformate solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (the patent suggests this is a variable to be optimized).

  • Upon completion, the reaction mixture can be worked up and purified using standard techniques such as extraction and chromatography. The patent utilizes HPLC analysis of a diluted aliquot to determine the yield.[1]

Applications in Organic Synthesis

While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structure suggests several potential synthetic transformations based on the reactivity of related imidazole derivatives. These applications are valuable for the synthesis of more complex molecules, particularly in drug discovery.

Hydrolysis to 1-Methyl-1H-imidazole-2-carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key building block for the solid-phase synthesis of polyamides containing imidazole moieties.[2]

Reaction Scheme:

A This compound B 1-Methyl-1H-imidazole-2-carboxylic Acid A->B NaOH, H₂O/EtOH, Reflux

Caption: Hydrolysis of the ester to the carboxylic acid.

General Protocol:

  • Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for an appropriate amount of time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-methyl-1H-imidazole-2-carboxylic acid.

Amide Formation

The ester can be converted to a wide range of amides through aminolysis. This is a common strategy in medicinal chemistry to introduce diversity and modulate the biological activity of a lead compound.

Reaction Scheme:

A This compound B N-Substituted-1-methyl-1H-imidazole-2-carboxamide A->B R-NH₂, Heat or Catalyst

Caption: Synthesis of amides from the methyl ester.

General Protocol:

  • Dissolve this compound in a suitable solvent.

  • Add the desired primary or secondary amine.

  • The reaction may proceed at room temperature, or require heating or catalysis (e.g., with a Lewis acid) depending on the nucleophilicity of the amine.

  • Monitor the reaction progress and purify the resulting amide using standard chromatographic techniques.

Reduction to (1-Methyl-1H-imidazol-2-yl)methanol

The ester can be reduced to the corresponding alcohol, which can then be used in further synthetic transformations, such as etherification or conversion to a leaving group for nucleophilic substitution.

Reaction Scheme:

A This compound B (1-Methyl-1H-imidazol-2-yl)methanol A->B LiAlH₄, THF

Caption: Reduction of the ester to the primary alcohol.

General Protocol:

  • In an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution), filter the resulting solids, and extract the product from the filtrate.

Logical Workflow for Synthesis and Application

The following diagram illustrates the central role of this compound as a synthetic intermediate.

workflow cluster_synthesis Synthesis cluster_applications Potential Applications start 1-Methyl-1H-imidazole product Methyl 1-methyl-1H- imidazole-2-carboxylate start->product Acylation reagents Methyl Chloroformate Triethylamine reagents->product hydrolysis Hydrolysis product->hydrolysis amide Amide Formation product->amide reduction Reduction product->reduction product_acid 1-Methyl-1H-imidazole- 2-carboxylic Acid hydrolysis->product_acid product_amide N-Substituted Amides amide->product_amide product_alcohol (1-Methyl-1H-imidazol- 2-yl)methanol reduction->product_alcohol

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its direct applications are not extensively reported, its structure allows for a range of predictable and useful transformations. The protocols and potential applications outlined in this document provide a foundation for researchers to utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further research into the reactivity and applications of this specific imidazole derivative is warranted to fully exploit its synthetic potential.

References

Applications of Methyl 1-Methyl-1H-imidazole-2-carboxylate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound belonging to the imidazole class of molecules. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for drug design.[3] This document provides an overview of the potential applications of this compound in drug discovery, focusing on its role as a versatile building block for the synthesis of novel therapeutic agents. While specific biological data for this exact molecule is limited in publicly available literature, the broader class of imidazole-2-carboxylate derivatives has shown significant promise in several therapeutic areas, most notably as inhibitors of metallo-β-lactamases (MBLs) and as potential anticancer and anti-tuberculosis agents.[2][4]

Potential Therapeutic Applications

The primary therapeutic potential of the 1-methyl-1H-imidazole-2-carboxylate scaffold lies in its ability to act as a metal-binding pharmacophore. This property is particularly relevant for the inhibition of metalloenzymes, such as MBLs, which are key drivers of antibiotic resistance.

Metallo-β-Lactamase (MBL) Inhibition

Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2] The catalytic mechanism of MBLs involves one or two zinc ions in their active site. Compounds that can effectively chelate these zinc ions can inhibit the enzyme's activity and restore the efficacy of β-lactam antibiotics.

The 1H-imidazole-2-carboxylic acid core has been identified as a potent metal-binding pharmacophore for targeting B1 MBLs.[2] Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid have demonstrated that substitutions on the imidazole ring can significantly modulate inhibitory potency.[2] Although data for the methyl ester of the 1-methyl derivative is not available, the parent acid and its analogs show promising activity.

Quantitative Data for 1H-Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors

Compound IDTarget MBLIC50 (µM)Reference
28 VIM-20.018[2]
28 VIM-50.018[2]

Note: The data presented is for a structurally related compound from the cited literature and is intended to be representative of the potential of the imidazole-2-carboxylate scaffold.

Anticancer and Anti-Tuberculosis Potential

The imidazole scaffold is a common feature in many anticancer and antimicrobial agents.[3][5] While direct evidence for this compound is lacking, related structures such as benzo[d]imidazole-2-carboxamides have been investigated as anti-tuberculosis agents.[4] These compounds have shown promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis.

Quantitative Data for Benzo[d]imidazole-2-carboxamide Derivatives against M. tuberculosis

Compound IDMIC (µg/mL)Cytotoxicity (% inhibition at 50 µg/mL)Reference
8e 0.78<50%[4]
8a 1.56<50%[4]
8f 1.56<50%[4]
8k 1.56<50%[4]
8o 1.56<50%[4]

Note: This data is for benzimidazole derivatives, which share the imidazole-2-carboxamide moiety, and is provided to illustrate the potential of this chemical class.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds based on the 1-methyl-1H-imidazole-2-carboxylate scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-methylation and esterification of imidazole-2-carboxylic acid.

Materials:

  • 1H-Imidazole-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or other esterification reagent

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH₃I) or other methylating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Suspend 1H-imidazole-2-carboxylic acid in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 1H-imidazole-2-carboxylate.

  • N-Methylation:

    • Dissolve methyl 1H-imidazole-2-carboxylate in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add sodium hydride portion-wise with stirring.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of test compounds against a representative MBL, such as VIM-2.

Materials:

  • Purified VIM-2 enzyme

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Substrate (e.g., CENTA or imipenem)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a control with DMSO only.

  • Add the purified VIM-2 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (CENTA or imipenem).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA or 299 nm for imipenem) over time using a microplate reader.

  • Calculate the initial reaction rates.

  • Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Synthesis Workflow

Synthesis of this compound A 1H-Imidazole-2-carboxylic acid B Methyl 1H-imidazole-2-carboxylate A->B Esterification (MeOH, SOCl₂) C This compound B->C N-Methylation (NaH, CH₃I)

Caption: General synthetic route for this compound.

MBL Inhibition Mechanism

Proposed Mechanism of MBL Inhibition MBL MBL Active Site (with Zn²⁺ ions) Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Inhibitor Imidazole-2-carboxylate Inhibitor Inhibitor->MBL Binding & Chelation Antibiotic β-Lactam Antibiotic Antibiotic->MBL

Caption: Inhibition of MBLs by an imidazole-2-carboxylate scaffold.

Experimental Workflow for Biological Evaluation

Workflow for Biological Evaluation cluster_invitro In Vitro Assays cluster_data Data Analysis A MBL Inhibition Assay D IC50 / MIC Determination A->D B Anticancer Cell Viability Assay B->D C Antimicrobial MIC Determination C->D E Structure-Activity Relationship (SAR) Analysis D->E

Caption: A typical workflow for the in vitro evaluation of novel compounds.

References

Application Notes and Protocols for N-Alkylation using Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the N-alkylation of primary and secondary amines using methyl 1-methyl-1H-imidazole-2-carboxylate as a methylating agent. While this reagent is not commonly cited for this specific application, this protocol is constructed based on established principles of N-alkylation chemistry. The procedure outlines a practical approach for laboratory-scale synthesis, including reaction setup, monitoring, workup, and purification. Additionally, this note includes a proposed reaction mechanism and a generalized experimental workflow, visualized using diagrams to ensure clarity and reproducibility for researchers exploring novel methylation strategies.

Introduction

N-alkylation, particularly N-methylation, is a fundamental transformation in organic synthesis and is of paramount importance in medicinal chemistry. The addition of a methyl group to a nitrogen atom within a molecule can significantly alter its pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and solubility.

While classical methylating agents like methyl iodide and dimethyl sulfate are highly effective, they often suffer from high toxicity and lack of selectivity, leading to over-alkylation. Reagents such as dimethyl carbonate (DMC) have been explored as greener alternatives.[1] The use of activated imidazole derivatives for chemical transformations is also well-established, for instance, in N-acylation reactions.[2]

This application note explores the theoretical use of This compound as a selective N-methylating agent. The hypothesis is that the N1-methylated imidazole ring acts as a good leaving group upon nucleophilic attack by an amine on the ester's methyl group. This proposed protocol provides a framework for investigating this reactivity.

Data Presentation

As this is a proposed application, the following tables provide a template for recording experimental results. The data presented are illustrative for the N-methylation of a generic primary amine (aniline) and should be adapted based on actual experimental findings.

Table 1: Illustrative Reaction Conditions for N-Methylation of Aniline

EntryAmine SubstrateEquiv. of AmineEquiv. of Methylating AgentBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Aniline1.01.2K₂CO₃ (1.5)DMF10012Expected
2Aniline1.01.2DBU (1.2)Acetonitrile8018Expected
3Benzylamine1.01.2NaH (1.1)THF608Expected

Table 2: Characterization Data for Hypothetical N-Methylated Product (N-Methylaniline)

Product NameN-Alkyl GroupMolecular FormulaCalculated Mass (Da)Observed Mass (MS, [M+H]⁺)¹H NMR (δ, ppm in CDCl₃)
N-MethylanilineMethylC₇H₉N107.15Expected7.25 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H), 3.70 (s, 1H, NH), 2.85 (s, 3H, N-CH₃)

Experimental Protocols

This section details a generalized, hypothetical protocol for the N-methylation of a primary amine using this compound.

Protocol 1: General Procedure for N-Methylation

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous base (e.g., K₂CO₃, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq), anhydrous solvent (e.g., DMF, 0.1-0.5 M), and the base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Methylating Agent: Stir the mixture at room temperature for 15 minutes. Add this compound (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting amine spot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-methylated product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the plausible chemical mechanism for the N-alkylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Add Amine, Solvent, & Base to Flask add_reagent 2. Add Methylating Agent prep_flask->add_reagent heat_stir 3. Heat and Stir add_reagent->heat_stir monitor 4. Monitor by TLC heat_stir->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash & Dry extract->wash purify 8. Purify via Chromatography wash->purify product Final N-Alkylated Product purify->product

Caption: Experimental workflow for the proposed N-alkylation protocol.

Caption: Proposed Sₙ2 mechanism for N-methylation.

References

Methyl 1-methyl-1H-imidazole-2-carboxylate: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 1-methyl-1H-imidazole-2-carboxylate and its corresponding carboxylic acid are valuable heterocyclic building blocks in the design and synthesis of a diverse range of pharmaceutical agents. The imidazole core is a key pharmacophore in numerous clinically significant drugs, owing to its ability to engage in various biological interactions. This document provides a comprehensive overview of the applications of this compound in drug discovery, including its use in the development of metallo-β-lactamase inhibitors and as a scaffold for other bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in pharmaceutical research and development.

Physicochemical Properties

The foundational building block, 1-methyl-1H-imidazole-2-carboxylic acid, possesses the following properties:

PropertyValueReference
CAS Number20485-43-2[1]
Molecular FormulaC₅H₆N₂O₂[1]
Molecular Weight126.11 g/mol [1]
AppearanceWhite to off-white powder[1]
Melting Point104 °C (decomposes)[1]
Boiling Point339.4±25.0 °C[1]
Density1.3±0.1 g/cm³[1]
Purity≥99.0%[1]

Key Applications in Pharmaceutical Development

The imidazole scaffold is a versatile platform for the development of drugs targeting a wide array of diseases. Derivatives of 1-methyl-1H-imidazole-2-carboxylate are of particular interest in the following therapeutic areas:

  • Antibacterial Agents: As precursors to potent inhibitors of metallo-β-lactamases (MBLs), these compounds have the potential to restore the efficacy of carbapenem antibiotics against resistant bacterial strains.[2]

  • Antiemetic Agents: The structural motif is found in drugs like Ondansetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.

  • Anticancer and Antiviral Agents: The imidazole nucleus is a common feature in various compounds exhibiting antiproliferative and antiviral activities.

Application Focus: Metallo-β-Lactamase (MBL) Inhibitors

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3][4] Imidazole-2-carboxylic acid derivatives have emerged as a promising class of MBL inhibitors.[2]

Mechanism of Action

Imidazole-based MBL inhibitors typically function by chelating the zinc ions in the active site of the enzyme.[3] This interaction can either involve the formation of a ternary complex with the enzyme and its metal cofactors or, in some cases, lead to the stripping of the metal ions from the active site, rendering the enzyme inactive.[3] By inhibiting MBLs, these compounds can restore the antibacterial activity of β-lactam antibiotics.

MBL_Inhibition cluster_bacterium Resistant Bacterium cluster_inhibition Inhibition by Imidazole Derivative MBL Metallo-β-Lactamase (MBL) (Active) hydrolyzed_antibiotic Hydrolyzed Antibiotic (Inactive) MBL->hydrolyzed_antibiotic inactive_MBL Inactive MBL-Inhibitor Complex beta_lactam β-Lactam Antibiotic (e.g., Carbapenem) beta_lactam->MBL Hydrolysis beta_lactam->inactive_MBL Activity Restored bacterial_survival Bacterial Survival and Proliferation hydrolyzed_antibiotic->bacterial_survival MBLi Imidazole-2-carboxylate Inhibitor MBLi->MBL Inhibition (Zinc Chelation) bacterial_death Bacterial Cell Death inactive_MBL->bacterial_death

Mechanism of Metallo-β-Lactamase Inhibition

Quantitative Data: In Vitro Inhibitory Activity

While specific data for 1-methylated derivatives are still emerging, studies on closely related imidazole derivatives demonstrate potent inhibitory activity against various MBLs.

Compound TypeTarget EnzymeIC₅₀ (µM)Reference
Imidazole Derivative 1IMP-139[2]
Imidazole Derivative 2IMP-146[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core building block and its subsequent derivatization.

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid from its corresponding aldehyde.

Synthesis_Protocol_1 start Start: 1-Methyl-1H-imidazole-2-carboxaldehyde oxidation Oxidation: 30% H₂O₂ in H₂O Room Temperature, 72h start->oxidation workup Work-up: Remove H₂O in vacuo oxidation->workup wash Washing: Diethyl ether/water (4:1) workup->wash product Product: 1-Methyl-1H-imidazole-2-carboxylic Acid wash->product

Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water.

  • Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • Dry the product under high vacuum.

Expected Yield: Quantitative.[5]

Characterization Data:

AnalysisDataReference
Melting Point99-101 °C[5]
¹H NMR (400MHz, D₂O)δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃)[5]
¹³C NMR (400MHz, D₂O)δ 158.67, 139.68, 125.83, 118.46, 36.73[5]
IR ν (KBr) cm⁻¹3347, 3119, 2663, 1641, 1683, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685[5]
Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the synthesis of N-substituted 1-methyl-1H-imidazole-2-carboxamides, which are common derivatives in drug discovery.

Amide_Coupling_Protocol start Start: 1-Methyl-1H-imidazole-2-carboxylic Acid + Amine activation Carboxylic Acid Activation: EDC, HOBt, DIPEA in CH₃CN start->activation coupling Amide Bond Formation: Stir at room temperature activation->coupling workup Work-up: Aqueous wash and extraction coupling->workup purification Purification: Column chromatography workup->purification product Product: N-substituted-1-methyl-1H-imidazole-2-carboxamide purification->product

General Amide Coupling Workflow

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1 equivalent) in acetonitrile.

  • Add HOBt (catalytic amount) and DIPEA to the solution.

  • Add EDC (1 equivalent) and stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Note: This is a general protocol and may require optimization for specific substrates.[6][7]

Conclusion

This compound is a building block with significant potential in pharmaceutical research and development. Its utility in the synthesis of MBL inhibitors highlights its importance in addressing the challenge of antibiotic resistance. The provided protocols and data serve as a valuable resource for researchers looking to explore the therapeutic potential of novel imidazole-based compounds. Further investigation into the synthesis and biological evaluation of derivatives of this versatile scaffold is warranted to uncover new and effective therapeutic agents.

References

Synthesis of Novel Heterocycles from Methyl 1-Methyl-1H-imidazole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from methyl 1-methyl-1H-imidazole-2-carboxylate. This starting material serves as a versatile scaffold for the construction of various fused and substituted heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of key intermediates and their subsequent transformation into pyrazolone and oxadiazole derivatives.

Introduction

This compound is a readily accessible starting material that can be transformed into a variety of heterocyclic structures. The ester functionality at the 2-position of the imidazole ring is the primary site for chemical modification. One of the most effective strategies for elaborating this starting material into more complex heterocyclic systems is through its conversion to the corresponding carbohydrazide. This intermediate, 1-methyl-1H-imidazole-2-carbohydrazide, is a key building block for the synthesis of five-membered aromatic heterocycles such as pyrazolones and 1,3,4-oxadiazoles, which are known to exhibit a wide range of biological activities.

Synthetic Pathways

The overall synthetic strategy involves a two-step process. The first step is the conversion of the starting ester to the corresponding carbohydrazide. The second step involves the cyclization of the carbohydrazide with appropriate reagents to yield the target heterocycles.

Synthesis_Pathways cluster_products Novel Heterocycles start This compound intermediate 1-Methyl-1H-imidazole-2-carbohydrazide start->intermediate Hydrazine Hydrate product1 Imidazolyl-Pyrazolone Derivatives intermediate->product1 β-Ketoester product2 Imidazolyl-1,3,4-Oxadiazole Derivatives intermediate->product2 Carboxylic Acid / POCl3

Caption: General synthetic routes from this compound.

Part 1: Synthesis of 1-Methyl-1H-imidazole-2-carbohydrazide

This protocol describes the conversion of this compound to 1-methyl-1H-imidazole-2-carbohydrazide. This reaction is a standard hydrazinolysis of an ester.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • To this solution, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 1-methyl-1H-imidazole-2-carbohydrazide as a solid.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction Time (h)Yield (%)
This compound1-Methyl-1H-imidazole-2-carbohydrazideHydrazine HydrateMethanol4-6>85%

Note: The yield is based on general procedures for similar reactions and may vary depending on the specific reaction conditions and scale.

Part 2: Synthesis of Novel Heterocycles from 1-Methyl-1H-imidazole-2-carbohydrazide

This section details the synthesis of two classes of novel heterocycles: imidazolyl-pyrazolones and imidazolyl-1,3,4-oxadiazoles, using the carbohydrazide intermediate.

A. Synthesis of Imidazolyl-Pyrazolone Derivatives

This protocol describes the synthesis of a pyrazolone ring fused to the imidazole moiety through the reaction of the carbohydrazide with a β-ketoester.[1][2][3][4]

Pyrazolone_Synthesis start 1-Methyl-1H-imidazole-2-carbohydrazide intermediate Hydrazone Intermediate start->intermediate Condensation reagent β-Ketoester reagent->intermediate product Imidazolyl-Pyrazolone intermediate->product Intramolecular Cyclization

Caption: Workflow for the synthesis of imidazolyl-pyrazolone derivatives.

Materials:

  • 1-Methyl-1H-imidazole-2-carbohydrazide

  • Ethyl acetoacetate (or other β-ketoesters)

  • Glacial acetic acid or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbohydrazide (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

Starting MaterialReagentProductSolventReaction Time (h)Yield (%)
1-Methyl-1H-imidazole-2-carbohydrazideEthyl acetoacetateImidazolyl-Pyrazolone DerivativeGlacial Acetic Acid6-870-85%

Note: The yield is an estimate based on analogous chemical transformations and may require optimization.

B. Synthesis of Imidazolyl-1,3,4-Oxadiazole Derivatives

This protocol outlines the synthesis of 1,3,4-oxadiazoles through the cyclization of the carbohydrazide. This can be achieved through various methods, including reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6][7][8]

Oxadiazole_Synthesis start 1-Methyl-1H-imidazole-2-carbohydrazide intermediate N-Acylhydrazide Intermediate start->intermediate Acylation reagent Carboxylic Acid reagent->intermediate product Imidazolyl-1,3,4-Oxadiazole intermediate->product Cyclodehydration (e.g., POCl3)

Caption: Workflow for the synthesis of imidazolyl-1,3,4-oxadiazole derivatives.

Materials:

  • 1-Methyl-1H-imidazole-2-carbohydrazide

  • Aromatic or aliphatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • Method A (with POCl₃): In a round-bottom flask, carefully add 1-methyl-1H-imidazole-2-carbohydrazide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

  • To this mixture, add the desired carboxylic acid (1.0 eq).

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude product. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the product and purify by recrystallization.

Quantitative Data:

Starting MaterialReagent(s)ProductReaction Time (h)Yield (%)
1-Methyl-1H-imidazole-2-carbohydrazideCarboxylic Acid, POCl₃Imidazolyl-1,3,4-Oxadiazole Derivative4-665-80%

Note: The yield is an estimate based on general procedures for oxadiazole synthesis and may require optimization for specific substrates.

Applications in Drug Discovery

The synthesized imidazolyl-pyrazolone and imidazolyl-1,3,4-oxadiazole scaffolds are of significant interest in drug discovery. Pyrazolone derivatives are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Similarly, 1,3,4-oxadiazoles are a class of heterocyclic compounds that have been reported to exhibit diverse pharmacological effects, such as antibacterial, antifungal, and anticancer activities. The novel heterocycles synthesized via the described protocols can be screened for their biological activities to identify potential new drug candidates.

Drug_Discovery_Logic cluster_products Novel Heterocyclic Scaffolds start Methyl 1-methyl-1H- imidazole-2-carboxylate intermediate 1-Methyl-1H-imidazole-2- carbohydrazide start->intermediate product1 Imidazolyl-Pyrazolones intermediate->product1 product2 Imidazolyl-1,3,4-Oxadiazoles intermediate->product2 screening Biological Screening product1->screening product2->screening leads Lead Compounds for Drug Development screening->leads

Caption: Logical workflow from starting material to potential drug leads.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Amide Coupling with Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for the synthesis of a vast array of pharmaceuticals and biologically active molecules. This document provides a detailed experimental procedure for the synthesis of amides derived from methyl 1-methyl-1H-imidazole-2-carboxylate. Due to the stability of the methyl ester, a direct amidation is often inefficient. Therefore, a more robust and widely applicable two-step protocol is presented. The procedure involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a desired amine using standard, high-efficiency coupling reagents.

This protocol outlines two common and effective methods for the amide coupling step: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and another using the powerful uronium-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1] These methods are chosen for their reliability, broad substrate scope, and effectiveness in minimizing side reactions and racemization.[2]

Experimental Workflow

The overall synthetic strategy involves two key transformations: ester hydrolysis followed by amide coupling.

experimental_workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling start_ester Methyl 1-methyl-1H- imidazole-2-carboxylate hydrolysis 1. LiOH, THF/H2O 2. Acidic Workup (e.g., HCl) start_ester->hydrolysis carboxylic_acid 1-Methyl-1H-imidazole- 2-carboxylic acid hydrolysis->carboxylic_acid coupling_reagents Coupling Reagents (EDC/HOBt or HATU) + Base (e.g., DIPEA) carboxylic_acid->coupling_reagents amine Primary or Secondary Amine (R1R2NH) amine->coupling_reagents final_amide N-substituted-1-methyl-1H- imidazole-2-carboxamide coupling_reagents->final_amide

Figure 1: Two-step experimental workflow for the synthesis of imidazole-2-carboxamides.

Experimental Protocols

Part 1: Hydrolysis of this compound

This protocol describes the saponification of the starting methyl ester to yield the corresponding carboxylic acid, which is the substrate for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Saponification: Add lithium hydroxide (1.5–2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3–4 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole-2-carboxylic acid. The product can be used in the next step, often without further purification.

Part 2: Amide Coupling Protocols

Below are two distinct protocols for the coupling of 1-methyl-1H-imidazole-2-carboxylic acid with a target amine.

Protocol A: EDC/HOBt-Mediated Coupling

This method is a robust and cost-effective choice for a wide range of amines.[1][3][4]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.0–1.2 equiv)

  • EDC·HCl (1.1–1.5 equiv)

  • HOBt (1.1–1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-imidazole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Dilute with an appropriate organic solvent (e.g., EtOAc or DCM). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]

Protocol B: HATU-Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates or less nucleophilic amines.[5][6]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.0–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0–4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5–10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, followed by an additional portion of DIPEA (1.0 equiv).

  • Reaction: Stir the mixture at room temperature for 1–12 hours. The reaction is typically faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol A (steps 7 and 8). The water-soluble byproducts of HATU (tetramethylurea and HOAt) are readily removed during the aqueous workup.[6]

Data Presentation: Comparison of Coupling Protocols

The following table summarizes the key parameters for the two amide coupling protocols, allowing for easy comparison.

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Carboxylic Acid 1.0 equiv1.0 equiv
Amine 1.0–1.2 equiv1.0–1.2 equiv
Coupling Reagent EDC·HCl (1.1–1.5 equiv)HATU (1.1–1.2 equiv)
Additive HOBt (1.1–1.5 equiv)None
Base DIPEA or TEA (2.0–3.0 equiv)DIPEA (2.0–4.0 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 4–24 hours1–12 hours
Key Advantages Cost-effective, common reagentsHigh efficiency, fast, good for hindered substrates

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like EDC and HATU can be sensitizers; avoid inhalation and skin contact.[6]

  • Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for Methyl 1-Methyl-1H-imidazole-2-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic building block with significant potential in pharmaceutical synthesis. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This intermediate offers a reactive ester functionality at the 2-position and a methylated nitrogen at the 1-position of the imidazole core, providing a valuable starting point for the synthesis of a diverse range of bioactive molecules. Its structural features make it an attractive precursor for the development of novel therapeutics, particularly in the areas of oncology and virology. While direct synthesis of a commercially available drug from this specific intermediate is not widely documented in public literature, its application in constructing key pharmacophores, such as imidazole-2-carboxamides, is a well-established strategy in drug discovery.

These application notes provide an overview of the properties of this compound, a detailed protocol for a representative transformation into a key pharmaceutical scaffold, and a discussion of its potential applications in drug development.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and quality control.

PropertyValueReference
CAS Number 62366-53-4N/A
Molecular Formula C₆H₈N₂O₂N/A
Molecular Weight 140.14 g/mol N/A
Appearance Colorless to yellow solid or liquidN/A
Purity ≥97%N/A
Storage Temperature 2-8°C, Sealed in dry conditionsN/A

Representative Application: Synthesis of 1-Methyl-1H-imidazole-2-carboxamide

A common and synthetically valuable transformation of this compound is its conversion to the corresponding carboxamide. Imidazole carboxamides are key structural motifs in a variety of biologically active compounds, including potential anticancer and antiviral agents. The following protocol details a representative amidation reaction.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-carboxamide

Objective: To convert this compound to 1-methyl-1H-imidazole-2-carboxamide via aminolysis.

Materials:

  • This compound

  • Ammonia solution (7 N in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., Dichloromethane:Methanol 9:1)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (7 N, 5.0 eq) at room temperature.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction can be gently heated to 40-50°C to increase the rate if necessary.

  • Work-up: Once the starting material is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure 1-methyl-1H-imidazole-2-carboxamide.

Characterization Data for a Representative Imidazole-2-carboxamide Derivative:

AnalysisExpected Data
¹H NMR Signals corresponding to the N-methyl group and the imidazole ring protons, as well as broad signals for the -NH₂ protons.
¹³C NMR Resonances for the imidazole ring carbons, the N-methyl carbon, and the carbonyl carbon of the amide.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.
Purity (HPLC) >95%

Potential Pharmaceutical Applications and Signaling Pathways

The resulting 1-methyl-1H-imidazole-2-carboxamide scaffold is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Applications

Many imidazole-containing compounds have demonstrated potent anticancer activity. For instance, the approved anticancer drug Dacarbazine is an imidazole-carboxamide derivative that acts as an alkylating agent after metabolic activation. While the synthesis of Dacarbazine follows a different pathway, the structural similarity highlights the potential of imidazole-carboxamides in oncology. Another area of interest is the development of microtubule-destabilizing agents . Several classes of heterocyclic compounds, including those with imidazole scaffolds, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer_Pathway cluster_drug Microtubule Destabilizing Agent (e.g., Imidazole-based Compound) cluster_cell Cancer Cell Drug Imidazole-based Microtubule Inhibitor Tubulin Tubulin Dimer Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Potential Mechanism of Action for an Imidazole-based Microtubule Destabilizing Agent.
Antiviral Applications

Imidazole derivatives have also been extensively investigated for their antiviral properties. The imidazole core can serve as a versatile scaffold for designing inhibitors of viral enzymes or replication processes. For example, derivatives of 1-hydroxy-imidazole-5-carboxylates have shown promising activity against orthopoxviruses. The conversion of the ester group of this compound to a carboxamide could be a key step in the synthesis of novel antiviral agents that target viral polymerases or proteases.

Synthetic Workflow and Logical Relationships

The synthesis of a potential pharmaceutical agent from this compound can be visualized as a multi-step process. The initial intermediate is first transformed into a more functionalized scaffold, which is then elaborated through subsequent reactions to yield the final active pharmaceutical ingredient (API).

Synthetic_Workflow Start Methyl 1-methyl-1H- imidazole-2-carboxylate Step1 Aminolysis (e.g., with NH₃/MeOH) Start->Step1 Reactant Intermediate 1-Methyl-1H-imidazole- 2-carboxamide Step1->Intermediate Forms Step2 Further Functionalization (e.g., N-alkylation, coupling reactions) Intermediate->Step2 Precursor for API Potential Bioactive Molecule (e.g., Antiviral or Anticancer Agent) Step2->API Yields

General Synthetic Workflow for the Elaboration of this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its straightforward conversion to key scaffolds like imidazole-2-carboxamides opens up avenues for the development of novel therapeutics, particularly in the fields of oncology and virology. The provided protocols and conceptual frameworks are intended to guide researchers in harnessing the synthetic potential of this important building block in their drug discovery and development endeavors. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient routes to a wide array of bioactive molecules.

Application Notes and Protocols: Developing Enzyme Inhibitors with Imidazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a five-membered aromatic heterocycle that stands out as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a multitude of biological targets, particularly enzymes, through various non-covalent interactions like hydrogen bonding, coordination with metal ions, ion-dipole interactions, and hydrophobic effects.[3][4][5] This versatility has made the imidazole core a cornerstone in the development of therapeutic agents across diverse disease areas, including anti-inflammatory, anticancer, and antimicrobial agents.[3][6] These application notes provide an overview of key enzyme families targeted by imidazole-based inhibitors, quantitative data for representative compounds, and detailed protocols for their synthesis and evaluation.

Application Notes: Key Enzyme Targets

Imidazole-based scaffolds have been successfully employed to develop potent and selective inhibitors for several critical enzyme families.

  • Protein Kinases: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The imidazole scaffold serves as an effective ATP-mimetic, fitting into the adenine-binding pocket of many kinases. Imidazole derivatives have been developed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), p38 MAP Kinase, and Glycogen synthase kinase-3β (GSK-3β).[7][8][9]

  • Cyclooxygenases (COX): COX enzymes, particularly COX-2, are key mediators of inflammation and pain.[10] Imidazole-based compounds have been designed as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[10][11][12]

  • Metalloproteinases: This class of zinc-dependent enzymes, including matrix metalloproteinases (MMPs), is involved in tissue remodeling and is implicated in diseases like cancer and arthritis.[13] The nitrogen atoms in the imidazole ring can effectively chelate the zinc ion in the active site of these enzymes, leading to their inhibition.

Data Presentation: Inhibitory Activity of Imidazole Derivatives

The following tables summarize quantitative data for representative imidazole-based inhibitors against various enzyme targets.

Table 1: Inhibition of Protein Kinases by Imidazole-Based Derivatives

Compound ID Target Enzyme IC50 Value Cell Line/Assay Type Reference
Compound 35 VEGFR-2 3.37 µM MCF-7 cell line [7]
Compound 46 EGFR 1.22 µM MDA-MB-231 cell line [7]
Compound 57 ALK5 0.008 µM Kinase activity assay [7]
Compound 58 ALK5 0.022 µM Kinase activity assay (350-fold selectivity over p38α) [7]
Imidazo[1,2-c][1][2][3]triazole 13a EGFR 0.38 µM Kinase activity assay [8]
Imidazole–quinoline hybrid 18 EGFR 33.65 nM Kinase activity assay [8]

| SG-145C | GSK-3β | Not specified (effective concentration) | In silico screening and biological assays on hMSCs |[9] |

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Imidazole-Based Derivatives

Compound ID Target Enzyme IC50 Value Selectivity Index (COX-1/COX-2) Reference
Compound 5b COX-2 0.71 µM 115 [11][12]
Compound 5a COX-2 3.6 µM >38 [11]
Compound 5c COX-2 1.2 µM >70 [11]
Compound 5d COX-2 0.9 µM >153 [11]

| Compound 5e | COX-2 | 0.8 µM | >130 |[11] |

Table 3: Inhibition of Other Enzymes by Imidazole-Based Derivatives

Compound ID Target Enzyme IC50 Value Notes Reference
Imidazole 14b P. falciparum PKG <19 nM Selective against human PKG [14]
Dinuclear Ag(I) Imidazole II25 Thioredoxin Reductase (TrxR) 1.059 µM In vitro cytotoxicity against SH-SY5Y cells [15]

| Gold(I) Imidazole II15 | Not specified (Anticancer) | 0.50 µM | In vitro cytotoxicity against HepG2 cells |[15] |

Mandatory Visualizations

G cluster_plan Development Workflow A Scaffold Selection & Library Design B Chemical Synthesis (e.g., van Leusen) A->B Design C High-Throughput Screening (Primary Enzyme Assay) B->C Compound Library D Hit Identification & Validation C->D Identify Hits E Structure-Activity Relationship (SAR) Studies D->E Confirmed Hits E->B Iterative Design F Lead Optimization (Potency, Selectivity, ADME) E->F SAR Data G In Vivo Efficacy & Toxicology Studies F->G Optimized Lead

Caption: General workflow for imidazole-based enzyme inhibitor development.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MK2/3 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene_Expression regulates Transcription_Factors->Gene_Expression activates Inhibitor Imidazole-Based p38 Inhibitor Inhibitor->p38 INHIBITS

Caption: Inhibition of the p38 MAP kinase signaling pathway by an imidazole-based inhibitor.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I ES1->E1 -> E+P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 -> E+P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ES3->E3 -> E+P ESI3 ESI ES3->ESI3 +I

Caption: Logical relationships of basic enzyme inhibition mechanisms.

Experimental Protocols

Protocol 1: General Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles (Debus-Radziszewski Synthesis)

This protocol describes a common method for synthesizing a multi-substituted imidazole scaffold.

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Substituted benzaldehyde

  • Primary amine

  • Ammonium acetate

  • Glacial acetic acid (solvent)

  • Ethanol

  • Standard laboratory glassware for reflux

  • Stirring hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 eq.), the selected aldehyde (1.0 eq.), and the primary amine (1.0 eq.) in glacial acetic acid.

  • Add ammonium acetate (2.0 eq.) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 120 °C) with constant stirring for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify the product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure substituted imidazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS).

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted for determining the IC50 of test compounds against human COX-2.[11][16]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme (cofactor)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of test compounds and controls in DMSO, then dilute to final concentrations in assay buffer. Ensure the final DMSO concentration is ≤1% in all wells.

  • To the wells of a black 96-well plate, add 10 µL of the test compound solution at various concentrations. Include wells for a positive control and a negative control (DMSO vehicle).[16]

  • Add 170 µL of the COX-2 enzyme solution (pre-incubated with heme) to each well.[16]

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.[16]

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately place the plate in a fluorometric plate reader and monitor the increase in fluorescence over time (e.g., every minute for 10-20 minutes) at the appropriate excitation/emission wavelengths.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for measuring kinase activity and its inhibition, based on ATP depletion.[16]

Materials:

  • Recombinant protein kinase (e.g., p38α, EGFR)

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • ATP solution

  • Test compounds dissolved in DMSO

  • Positive control (known inhibitor for the target kinase)

  • White, opaque 96-well microplate

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Luminometer plate reader

Procedure:

  • Add 5 µL of the test compound solution at various concentrations to the wells of a white 96-well plate. Include positive and negative controls.[16]

  • Add 10 µL of the kinase and substrate mixture to each well.[16]

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[16]

  • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the enzyme's activity.[16]

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add 25 µL of the kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[16]

  • Incubate at room temperature for 10 minutes to allow the signal to stabilize.[16]

  • Measure the luminescence using a microplate luminometer. The signal is inversely proportional to kinase activity.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: Enzyme Kinetics and Mechanism of Inhibition (MOI) Study

This protocol outlines how to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17][18]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer system optimal for the enzyme

  • Test inhibitor

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates (if applicable)

Procedure:

  • Determine the Michaelis-Menten constant (Km) for the substrate: Measure the initial reaction velocity at a fixed enzyme concentration and varying substrate concentrations. Plot velocity vs. [Substrate] and fit to the Michaelis-Menten equation.

  • Set up the inhibition assay: Prepare a matrix of reactions in a 96-well plate. The matrix should consist of varying substrate concentrations (e.g., 0.5x to 5x Km) and several fixed concentrations of the inhibitor (including a 0 µM inhibitor control).

  • Measure initial rates: For each condition, measure the initial reaction velocity. Ensure you are in the linear range of the reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/velocity versus 1/[Substrate]. This is the Lineweaver-Burk double reciprocal plot.[17]

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

    • Non-Competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease.[18]

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax change.[19]

  • Calculate Ki: The inhibition constant (Ki) can be determined from secondary plots, such as plotting the slope of the Lineweaver-Burk lines against the inhibitor concentration.[20]

References

Solid-Phase Synthesis of Imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of imidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are designed to facilitate the efficient and high-throughput synthesis of libraries of imidazole-containing molecules for screening and lead optimization.

Introduction to Solid-Phase Imidazole Synthesis

Solid-phase synthesis offers a powerful platform for the construction of imidazole libraries, enabling rapid purification and automation. The core principle involves the attachment of a starting material to an insoluble polymer support (resin), followed by sequential chemical transformations. The desired imidazole derivatives are then cleaved from the solid support in the final step. Key advantages of this approach include the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing.

Key Strategies for Solid-Phase Imidazole Synthesis

Two primary strategies have emerged for the solid-phase synthesis of imidazoles:

  • Strategy A: Resin-Bound Aldehyde or Amine: In this approach, either the aldehyde or the amine component of the imidazole ring is anchored to the solid support. The remaining components are then added in solution to construct the heterocyclic ring.[1]

  • Strategy B: Direct Resin-Attachment to the Imidazole Core: This strategy involves the formation of the imidazole ring in solution, followed by its attachment to the solid support. This method can be advantageous for accessing a wider range of substitution patterns on the imidazole core.[2]

Experimental Protocols

General Materials and Methods
  • Resins: Wang resin, Merrifield resin, and Rink Amide resin are commonly used solid supports.[3][4][5] The choice of resin depends on the desired C-terminal functionality and the cleavage strategy.

  • Linkers: Appropriate linkers are crucial for attaching the initial building block to the resin and for the final cleavage of the product.[4][5][6] Examples include the Wang linker for carboxylic acids and the Rink Amide linker for amides.[5]

  • Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for swelling the resin and for performing the coupling and washing steps.

  • Reagents: All reagents should be of high purity. Coupling reagents such as diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) are frequently employed.[3]

Protocol 1: Synthesis of 4-Substituted Imidazoles via a Resin-Bound Aldehyde

This protocol is adapted from a scaffold approach for the synthesis of 4-substituted imidazoles.[1]

Workflow Diagram:

G start Start: Wang Resin load_aldehyde 1. Load Aldehyde (e.g., 4-formylphenoxyacetic acid) DIC, DMAP, DMF start->load_aldehyde imine_formation 2. Imine Formation (Amine, NH4OAc) load_aldehyde->imine_formation cyclization 3. Cyclization/Oxidation (1,2-dione, DDQ) imine_formation->cyclization cleavage 4. Cleavage from Resin (TFA/DCM) cyclization->cleavage product Product: 4-Substituted Imidazole cleavage->product

Caption: Workflow for the solid-phase synthesis of 4-substituted imidazoles.

Step-by-Step Procedure:

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Aldehyde Loading:

    • Dissolve 4-formylphenoxyacetic acid (3.0 mmol) in DMF (5 mL).

    • Add DIC (3.0 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Add the solution to the swollen resin and shake at room temperature for 16 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Imine Formation and Cyclization:

    • Swell the aldehyde-loaded resin in a solution of an amine (e.g., benzylamine, 5.0 mmol) and ammonium acetate (10.0 mmol) in acetic acid (10 mL).

    • Add a 1,2-dione (e.g., benzil, 5.0 mmol).

    • Heat the mixture at 80°C for 12 hours.

    • Wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage:

    • Treat the resin with a mixture of 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-substituted imidazole.

    • Purify by preparative HPLC.

Quantitative Data Summary:

StepParameterValueReference
Aldehyde LoadingLoading Capacity~0.8 mmol/g[1]
Overall SynthesisYield (average)30-50%[1]
Final ProductPurity (HPLC)>90%[1]
Protocol 2: Synthesis of Benzimidazoles on Solid Support

This protocol outlines a versatile method for the synthesis of benzimidazole libraries.[3]

Workflow Diagram:

G start Start: Rink Amide Resin load_acid 1. Load Fluoro-nitrobenzoic acid (DIC, DMAP, DMF) start->load_acid nucleophilic_substitution 2. Nucleophilic Substitution (Primary Amine, DIEA, NMP) load_acid->nucleophilic_substitution reduction 3. Nitro Group Reduction (SnCl2, NMP) nucleophilic_substitution->reduction cyclization 4. Cyclization with Aldehyde (ArCHO, DDQ, DMF) reduction->cyclization cleavage 5. Cleavage from Resin (TFA/DCM) cyclization->cleavage product Product: Substituted Benzimidazole cleavage->product

Caption: Workflow for the solid-phase synthesis of benzimidazoles.

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour.

  • Loading of Fluoro-nitrobenzoic Acid:

    • To the swollen resin, add a solution of 4-fluoro-3-nitrobenzoic acid (5.0 equiv), DIC (5.0 equiv), and DMAP (0.1 equiv) in DMF.

    • Shake the mixture for 16 hours at room temperature.[3]

    • Wash the resin with DMF, DCM, and methanol, then dry.

  • Nucleophilic Aromatic Substitution:

    • Treat the resin with a solution of a primary amine (R1NH2, 5.0 equiv) and diisopropylethylamine (DIEA) in N-methyl-2-pyrrolidone (NMP).

    • Shake for 18 hours at room temperature.[3]

    • Wash the resin thoroughly.

  • Reduction of the Nitro Group:

    • Suspend the resin in a 3 M solution of tin(II) chloride (SnCl2) in NMP.

    • Shake for 16 hours at room temperature to reduce the nitro group to an amine.[3]

    • Wash the resin.

  • Cyclization with an Aldehyde:

    • Treat the resin with a solution of an aromatic aldehyde (ArCHO, 5.0 equiv) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 equiv) in DMF.

    • Shake for 18 hours at room temperature to effect cyclization to the benzimidazole.[3]

    • Wash the resin.

  • Cleavage:

    • Cleave the benzimidazole from the resin using 50% TFA in DCM for 30 minutes.[3]

    • Collect the filtrate and concentrate to obtain the crude product.

    • Purify by preparative HPLC.

Quantitative Data Summary:

StepParameterValueReference
Loading of AcidEfficiencyQuantitative[3]
Two-step Substitution and ReductionYield>91%[3]
Overall SynthesisAverage Yield41%[3]
Final ProductPurity (NMR)High[3]

Applications in Drug Discovery

The solid-phase synthesis of imidazole derivatives is a cornerstone of modern medicinal chemistry. This approach enables the rapid generation of large and diverse chemical libraries, which are essential for:

  • High-Throughput Screening (HTS): Screening of imidazole libraries against various biological targets to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazole scaffold to understand the relationship between chemical structure and biological activity.

  • Lead Optimization: Fine-tuning the properties of hit compounds to improve potency, selectivity, and pharmacokinetic profiles.

Imidazole-containing compounds have demonstrated a wide range of biological activities, including as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[7]

Conclusion

The solid-phase synthesis techniques detailed in these application notes provide robust and efficient methods for the preparation of diverse libraries of imidazole and benzimidazole derivatives. By leveraging these protocols, researchers in drug discovery and medicinal chemistry can accelerate the identification and optimization of novel therapeutic agents. The provided workflows and quantitative data serve as a practical guide for the implementation of these powerful synthetic strategies in the laboratory.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory scale-up synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Two primary synthetic routes are presented: the esterification of 1-methyl-1H-imidazole-2-carboxylic acid and the N-methylation of methyl 1H-imidazole-2-carboxylate. The protocols are designed for gram-scale synthesis and include information on reagents, reaction conditions, purification methods, and safety precautions. Quantitative data is summarized in tables for easy comparison and logical workflows are visualized using diagrams.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structure is a key component in the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. These application notes provide two robust and reproducible methods for its preparation on a laboratory scale, with a focus on providing sufficient detail for successful scale-up.

Synthetic Pathways

Two principal synthetic pathways for the preparation of this compound are detailed below.

G cluster_0 Route A: Esterification cluster_1 Route B: N-Methylation 1-Methyl-1H-imidazole-2-carboxaldehyde 1-Methyl-1H-imidazole-2-carboxaldehyde 1-Methyl-1H-imidazole-2-carboxylic Acid 1-Methyl-1H-imidazole-2-carboxylic Acid 1-Methyl-1H-imidazole-2-carboxaldehyde->1-Methyl-1H-imidazole-2-carboxylic Acid Oxidation Methyl 1-methyl-1H-imidazole-2-carboxylate_A This compound 1-Methyl-1H-imidazole-2-carboxylic Acid->Methyl 1-methyl-1H-imidazole-2-carboxylate_A Esterification (SOCl2, MeOH) Methyl 1H-imidazole-2-carboxylate Methyl 1H-imidazole-2-carboxylate Methyl 1-methyl-1H-imidazole-2-carboxylate_B This compound Methyl 1H-imidazole-2-carboxylate->Methyl 1-methyl-1H-imidazole-2-carboxylate_B N-Methylation (CH3I or (CH3)2SO4)

Figure 1: Synthetic Routes to this compound.

Route A: Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid

This route involves the initial synthesis of 1-methyl-1H-imidazole-2-carboxylic acid followed by its esterification.

Part 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

This protocol is adapted from established literature procedures for the oxidation of the corresponding aldehyde.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water.

  • Oxidation: To the stirred solution, add an oxidizing agent such as potassium permanganate or hydrogen peroxide portion-wise, while monitoring the reaction temperature.

  • Work-up: After the reaction is complete (as determined by TLC or LC-MS), the reaction mixture is worked up to isolate the carboxylic acid. This may involve filtration to remove manganese dioxide (if KMnO4 is used) and acidification to precipitate the product.

  • Purification: The crude 1-methyl-1H-imidazole-2-carboxylic acid can be purified by recrystallization. A quantitative yield has been reported after removal of water under high vacuum.[1]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
1-Methyl-1H-imidazole-2-carboxaldehydeOxidizing Agent (e.g., KMnO4, H2O2)WaterVariesRoom Temp. to RefluxHigh[1]
Part 2: Esterification with Thionyl Chloride and Methanol

This protocol describes a common and effective method for the esterification of carboxylic acids.

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureTypical YieldReference
1-Methyl-1H-imidazole-2-carboxylic AcidThionyl Chloride, MethanolMethanol4-16 hReflux>85%[2][3]

Safety Precautions for Thionyl Chloride:

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[2][4][5][6] Handle it with extreme care in a well-ventilated fume hood.[2][4][5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure an emergency shower and eyewash station are readily accessible.[5]

G Start Start Suspend Acid in MeOH Suspend 1-methyl-1H-imidazole- 2-carboxylic acid in anhydrous MeOH Start->Suspend Acid in MeOH Cool to 0C Cool to 0 °C Suspend Acid in MeOH->Cool to 0C Add SOCl2 Add Thionyl Chloride dropwise Cool to 0C->Add SOCl2 Reflux Reflux until completion Add SOCl2->Reflux Concentrate Remove excess MeOH (reduced pressure) Reflux->Concentrate Neutralize Neutralize with NaHCO3 (aq) Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify End End Purify->End

Figure 2: Workflow for Esterification with Thionyl Chloride and Methanol.

Route B: N-Methylation of Methyl 1H-imidazole-2-carboxylate

This route involves the direct N-methylation of commercially available methyl 1H-imidazole-2-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-imidazole-2-carboxylate (1.0 eq) in a suitable anhydrous solvent such as DMF or THF.[5]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for about 1 hour or until the evolution of hydrogen gas ceases.[5]

  • Methylation: To the resulting imidazolide solution, add a methylating agent such as methyl iodide (CH3I, 1.1 eq) or dimethyl sulfate ((CH3)2SO4, 1.1 eq) dropwise at 0 °C.[5][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

Quantitative Data:

Starting MaterialReagentsSolventBaseReaction TimeTemperatureTypical YieldReference
Methyl 1H-imidazole-2-carboxylateMethyl Iodide or Dimethyl SulfateDMF or THFNaH3-5 h0 °C to RTGood to High[5][7]

Safety Precautions for Methylating Agents:

Methyl iodide and dimethyl sulfate are toxic and carcinogenic.[7] Handle these reagents with extreme caution in a well-ventilated fume hood and wear appropriate PPE.

G Start Start Dissolve Ester Dissolve methyl 1H-imidazole- 2-carboxylate in anhydrous solvent Start->Dissolve Ester Cool to 0C Cool to 0 °C Dissolve Ester->Cool to 0C Add Base Add Base (e.g., NaH) Cool to 0C->Add Base Add Methylating Agent Add Methylating Agent (e.g., CH3I) Add Base->Add Methylating Agent Stir at RT Stir at Room Temperature Add Methylating Agent->Stir at RT Quench Quench with Water Stir at RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Vacuum Distillation or Column Chromatography Extract->Purify End End Purify->End

Figure 3: Workflow for N-Methylation of Methyl 1H-imidazole-2-carboxylate.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the laboratory synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. Adherence to the detailed protocols and safety precautions outlined in these application notes is crucial for the successful and safe synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Functional Group Transformations of Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. The ester functional group at the C2 position of the imidazole ring is amenable to a variety of transformations, providing access to a wide range of derivatives such as carboxylic acids, alcohols, amides, and ketones. These derivatives are key building blocks for synthesizing complex molecules, including potent enzyme inhibitors and novel therapeutic agents. For instance, the imidazole-2-carboxylic acid scaffold is crucial in designing inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem antibiotics.[1][2] This document provides detailed protocols for the hydrolysis, reduction, amidation, and Grignard reaction of this compound.

Hydrolysis to 1-methyl-1H-imidazole-2-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. The resulting 1-methyl-1H-imidazole-2-carboxylic acid is a valuable intermediate for further reactions, such as amide coupling.[3] The reaction is typically carried out under basic conditions followed by acidic workup.

Quantitative Data Summary
ProductReagentsSolventReaction TimeTemperatureYieldReference
1-methyl-1H-imidazole-2-carboxylic AcidLiOH or NaOH, HClH₂O/THF2-4 hRoom Temp.>95%Adapted from[4]
Experimental Protocol: Hydrolysis of this compound
  • Dissolution : Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, v/v).

  • Saponification : Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Solvent Removal : Remove the THF under reduced pressure.

  • Acidification : Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N hydrochloric acid (HCl).

  • Isolation : The product, 1-methyl-1H-imidazole-2-carboxylic acid, will precipitate as a white solid. Collect the solid by filtration.[4] Note that heating the carboxylic acid can cause decarboxylation.[4][5]

  • Drying : Wash the solid with cold water and dry under vacuum to yield the final product.

Workflow Diagram: Hydrolysis

cluster_hydrolysis Hydrolysis Workflow start Start dissolve Dissolve Ester in THF/H₂O start->dissolve saponify Add NaOH/LiOH, Stir at RT dissolve->saponify monitor Monitor by TLC saponify->monitor monitor->saponify Incomplete remove_thf Remove THF (Rotovap) monitor->remove_thf Complete acidify Acidify with HCl (ice bath) remove_thf->acidify filter Filter Precipitate acidify->filter dry Dry Under Vacuum filter->dry end End: Carboxylic Acid dry->end

Caption: Workflow for the hydrolysis of this compound.

Reduction to (1-methyl-1H-imidazol-2-yl)methanol

The reduction of the ester to the primary alcohol, (1-methyl-1H-imidazol-2-yl)methanol, is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7] This alcohol can serve as a precursor for various other functional groups.

Quantitative Data Summary
ProductReducing AgentSolventReaction TimeTemperatureYieldReference
(1-methyl-1H-imidazol-2-yl)methanolLiAlH₄Anhydrous THF2-4 h0 °C to RT80-90%Adapted from[6][7]
(1-methyl-1H-imidazol-2-yl)methanolNaBH₄Methanol2-3 h0 °C to RT~85%Adapted from[8][9]
Experimental Protocol: Reduction using LiAlH₄
  • Setup : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester : Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching : Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.

  • Filtration : Filter the resulting granular precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Extraction : Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain (1-methyl-1H-imidazol-2-yl)methanol.

Workflow Diagram: Reduction

cluster_reduction Reduction Workflow start Start suspend_lah Suspend LiAlH₄ in dry THF at 0°C start->suspend_lah add_ester Add Ester solution dropwise suspend_lah->add_ester react Stir at RT for 2-4h add_ester->react quench Quench with H₂O, NaOH(aq) react->quench filter_celite Filter through Celite quench->filter_celite concentrate Concentrate Filtrate filter_celite->concentrate purify Column Chromatography concentrate->purify end End: Primary Alcohol purify->end cluster_amidation Two-Step Amidation Workflow start Start with Carboxylic Acid dissolve_acid Dissolve Acid in DMF start->dissolve_acid activate Add EDC, HOBt; Stir 30 min dissolve_acid->activate add_amine Add Amine and Base (TEA/DIPEA) activate->add_amine react Stir at RT overnight add_amine->react workup Aqueous Workup, Extract with EtOAc react->workup purify Purify (Chromatography) workup->purify end End: Amide Product purify->end cluster_grignard Grignard Reaction Workflow start Start dissolve_ester Dissolve Ester in dry THF at 0°C start->dissolve_ester add_grignard Add Grignard Reagent (2.5 eq) dropwise dissolve_ester->add_grignard react Stir at RT for 1-3h add_grignard->react quench Quench with sat. NH₄Cl(aq) react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify extract->purify end End: Tertiary Alcohol purify->end

References

Application Notes and Protocols for the Synthesis of a Key Olmesartan Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The synthesis of this complex molecule relies on the efficient preparation of key building blocks. One such crucial component is the imidazole core, specifically ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.[2][3] This intermediate provides the necessary structural framework for subsequent coupling with the biphenyl tetrazole moiety to form the final active pharmaceutical ingredient (API).[4][5]

This document provides detailed protocols for two distinct and effective methods for synthesizing this key imidazole intermediate, along with the subsequent N-alkylation step that leads to a precursor of Olmesartan. The information is intended for researchers, scientists, and professionals in drug development and process chemistry.

Method A: Synthesis via Grignard Reaction

This classic and widely used method involves the selective reaction of a Grignard reagent with a diethyl imidazole-dicarboxylate starting material. The di-addition of the Grignard reagent to one of the two ester groups selectively forms the desired tertiary alcohol.[5][6]

Experimental Protocol: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (via Grignard)
  • Preparation of Grignard Reagent (if not commercially sourced):

    • To a dry flask under a nitrogen atmosphere, add magnesium turnings (8 g, 0.33 mol) and a small crystal of iodine in dry tetrahydrofuran (THF, 50 mL).

    • Prepare a solution of methyl bromide (35 g, 0.3686 mol) in dry THF (100 mL).

    • Add a small portion (5-10 mL) of the methyl bromide solution to the magnesium suspension to initiate the reaction.

    • Once the reaction begins, add the remaining methyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed to yield a 3M solution of methylmagnesium chloride (MeMgCl).[7]

  • Grignard Reaction:

    • In a separate reaction vessel under a nitrogen atmosphere, dissolve diethyl 2-propyl-imidazole-4,5-dicarboxylate (50 g, 0.19 mol) in THF (200 mL).

    • Cool the solution to a temperature between -10°C and 0°C.

    • Slowly add the prepared 3M solution of MeMgCl (55.86 g, 0.74 mol) to the cooled dicarboxylate solution, maintaining the temperature range.

    • Stir the reaction mixture at -5°C to 0°C for 10-15 minutes after the addition is complete.[6]

  • Work-up and Isolation:

    • Quench the reaction by pouring the mixture into a 25% aqueous ammonium chloride solution (400 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Crystallize the crude solid from diisopropyl ether to yield the pure title compound.[6]

Data Summary: Grignard Reaction
ParameterValueReference
Starting MaterialDiethyl 2-propyl-imidazole-4,5-dicarboxylate[6]
Key ReagentMethylmagnesium chloride (MeMgCl)[6]
SolventTetrahydrofuran (THF)[6]
Reaction Temperature-10°C to 0°C[6]
Reaction Time~15 minutes[6]
Product PurityHigh (suitable for next step)[8]
Yield 85-90% [6]

Method B: Novel Three-Step Synthesis from Ethyl Oxalate

This alternative route offers a commercially viable process with the advantages of simpler operations and mild reaction conditions, avoiding toxic or expensive starting materials.[1]

Experimental Protocol: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (from Ethyl Oxalate)

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

  • Prepare a solution of sodium ethoxide by dissolving sodium (5.3 g, 230 mmol) in absolute ethanol (100 mL).

  • Add ethyl oxalate (14 g, 96 mmol) to the solution.

  • Cool the mixture to 0-5°C and add ethyl chloroacetate (11 g, 90 mmol) dropwise over 2 hours.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under vacuum. Dissolve the resulting salt in ice-cold water (20 mL) and adjust the pH to 3 with dilute hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Dry the combined organic layers and evaporate the solvent.

  • Purify the product by vacuum distillation to obtain diethyl 2-chloro-3-oxosuccinate as a pale yellow liquid (Yield: 59.5%).[1]

Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Prepare butyramidinium hydrochloride by reacting butyronitrile (13.8 g, 200 mmol) with ammonium chloride (11.8 g, 220 mmol) and chlorobenzene (50 mL) at 150°C for 10 hours.

  • To the diethyl 2-chloro-3-oxosuccinate from Step 1 (10.4 g, 50 mmol), add a solution of butyramidinium hydrochloride (7.3 g, 60 mmol) in water (50 mL).

  • Add concentrated ammonia solution dropwise until the pH reaches 8.

  • Stir the mixture at room temperature for 10 hours.

  • Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the product (Yield: 75.2%).[1]

Step 3: Grignard Reaction to Final Product

  • Dissolve the product from Step 2 (13.4 g, 50 mmol) in dry THF (50 mL) and cool to 0°C.

  • Add a 3M solution of methylmagnesium bromide in diethyl ether (50 mL, 150 mmol) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into a saturated ammonium chloride solution (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry, and concentrate to a syrup.

  • Purify by dissolving the syrup in dilute hydrochloric acid (10% w/w, 100 mL), treating with activated charcoal, and filtering.

  • Cool the filtrate to 0°C, adjust the pH to 7 with 10% NaOH, and allow the product to precipitate.

  • Filter, wash with water, and dry under vacuum to give a white solid (Yield: 82.6%, Purity: 99.5% by HPLC).[1]

Data Summary: Novel Three-Step Synthesis
ParameterStep 1Step 2Step 3Reference
Starting MaterialsEthyl oxalate, Ethyl chloroacetateDiethyl 2-chloro-3-oxosuccinateDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[1]
Key ReagentsSodium ethoxideButyramidinium HClMethylmagnesium bromide[1]
Yield 59.5% 75.2% 82.6% [1]
Final Purity --99.5% (HPLC) [1]

Application: N-Alkylation to Form Trityl Olmesartan Ethyl Ester

The synthesized imidazole intermediate is a cornerstone for building the final Olmesartan molecule. The next crucial step is its regioselective N-alkylation with a protected biphenyl tetrazole bromide derivative.[4]

Experimental Protocol: Synthesis of Trityl Olmesartan Ethyl Ester
  • To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (100 kg, 416.6 mol) in N,N-Dimethylacetamide (DMA, 300 L), add powdered anhydrous potassium carbonate (K₂CO₃, 72 kg, 521.7 mol).

  • Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg, 408.4 mol) to the mixture at 25–30°C.

  • Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.

  • Upon reaction completion (monitored by HPLC), add acetone (700 L) at 35-40°C to precipitate the product.

  • Cool the resulting slurry to 0–5°C and stir for 2 hours.

  • Filter the product, wash the cake with acetone, and dry under vacuum at 50–55°C to obtain Trityl Olmesartan Ethyl Ester.[4]

Data Summary: N-Alkylation Reaction
ParameterValueReference
Starting MaterialEthyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate[4]
Alkylating Agent4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide[4]
BaseAnhydrous Potassium Carbonate (K₂CO₃)[4]
SolventN,N-Dimethylacetamide (DMA)[4]
Reaction Temperature40–45°C[4]
Reaction Time12 hours[4]
Yield ~90% (for subsequent hydrolysis/esterification steps)[4]
Purity ≥99.5% (HPLC) (for subsequent steps)[4]

Visualizations

Synthesis_Pathway Overall Synthetic Pathway to Olmesartan cluster_0 Synthesis of Key Intermediate cluster_1 Olmesartan Synthesis A Imidazole Dicarboxylate B Key Intermediate Ethyl 4-(1-hydroxy-1-methylethyl) -2-propyl-1H-imidazole-5-carboxylate A->B Grignard Rgt. (Method A) D Trityl Olmesartan Ethyl Ester B->D N-Alkylation C Trityl Biphenyl Tetrazole Bromide C->D E Trityl Olmesartan Medoxomil D->E Hydrolysis & Esterification F Olmesartan Medoxomil (API) E->F Detritylation (Acid)

Caption: Synthetic pathway from the imidazole dicarboxylate to Olmesartan Medoxomil.

Workflow_Grignard Experimental Workflow for Method A (Grignard) start Start: Dissolve Imidazole Dicarboxylate in THF cool Cool Reaction Vessel to -10°C to 0°C start->cool add_grignard Add MeMgCl Solution (dropwise) cool->add_grignard stir Stir at -5°C to 0°C for 15 min add_grignard->stir quench Quench with aq. NH4Cl solution stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate Organic Layers extract->dry crystallize Crystallize from Diisopropyl Ether dry->crystallize end End: Pure Intermediate crystallize->end

Caption: Step-by-step workflow for the synthesis of the key intermediate via the Grignard reaction.

References

Application Notes and Protocols for Advanced Agrochemical Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The agrochemical industry is undergoing a significant transformation driven by the need for more sustainable and efficient crop protection solutions. Innovations in synthesis and formulation are at the forefront of this change, aiming to enhance the efficacy of active ingredients while minimizing their environmental footprint. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on next-generation agrochemicals. The focus is on green chemistry approaches, nanotechnology-based formulations, and controlled-release systems, which collectively offer promising pathways to safer and more effective pest management.[1][2][3]

Section 1: Green Chemistry in Agrochemical Synthesis

Green chemistry principles are being increasingly integrated into the synthesis of agrochemicals to reduce the use and generation of hazardous substances.[1][2] A key area of innovation is the use of botanical extracts and the green synthesis of nanoparticles for use as active ingredients or carriers.[1][2]

Application Note: Botanical Extracts in Pesticide Formulations

Botanical extracts offer a source of naturally occurring bioactive compounds with pesticidal properties.[1][4] These extracts can be used directly in formulations or as a source for the isolation of lead compounds for further synthesis. They are often biodegradable and can have a lower toxicity to non-target organisms compared to conventional synthetic pesticides.[1][2]

Logical Relationship: Benefits of Botanical-Based Formulations

Botanical Extracts Botanical Extracts Reduced Non-Target Toxicity Reduced Non-Target Toxicity Botanical Extracts->Reduced Non-Target Toxicity Enhanced Biodegradability Enhanced Biodegradability Botanical Extracts->Enhanced Biodegradability Sustainable Sourcing Sustainable Sourcing Botanical Extracts->Sustainable Sourcing Improved Public Perception Improved Public Perception Botanical Extracts->Improved Public Perception

Caption: Benefits of using botanical extracts in agrochemical formulations.

Experimental Protocol: Extraction of Bioactive Compounds from Plant Material

This protocol outlines a general procedure for obtaining bioactive extracts from plant materials using a Soxhlet extractor.[1]

Materials:

  • Dried and powdered plant material (e.g., leaves, seeds, roots)

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Thimble (cellulose)

  • Solvent (e.g., ethanol, methanol, acetone)

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Accurately weigh a desired amount of the dried plant powder and place it inside a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (a 1:10 w/v ratio of plant material to solvent is recommended) and a condenser on top.[1]

  • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble containing the plant material.

  • Allow the extractor to run for 6-8 hours.[1] During this time, the solvent will cyclically fill the main chamber, extract the soluble compounds, and then siphon back into the round-bottom flask.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Carefully dismantle the apparatus and remove the thimble.

  • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Filter the concentrated extract through Whatman No. 1 filter paper to remove any remaining particulate matter.[1]

  • The resulting crude extract can be stored for further analysis and formulation.

Section 2: Nanotechnology in Agrochemical Formulation

Nanotechnology offers innovative tools to enhance the performance of agrochemicals by improving their stability, solubility, and targeted delivery.[5][6][7][8] Nano-formulations can increase the bioavailability of active ingredients, allowing for reduced application rates and minimizing environmental contamination.[6][8]

Application Note: Nano-encapsulation for Controlled Release

Nano-encapsulation involves enclosing the active agrochemical ingredient within a nanoparticle carrier.[7][9] This technique protects the active ingredient from premature degradation and allows for its controlled and targeted release.[7][10][11] Polymeric nanoparticles are commonly used for this purpose due to their biodegradability and ability to be functionalized for specific targets.[5]

Data Presentation: Efficacy of Nanopesticide Formulations

Formulation TypeTarget PestActive IngredientEfficacy (% Mortality/Inhibition)Reference
Silver NanoparticlesFungal PathogensSilver90.4% inhibition after 24h[12]
Botanical ExtractAphids, WhitefliesPlant-derived compoundsComparable to synthetic pesticides[1]
Nano-emulsionInsect PestsAzadirachtinHigher than conventional formulations[9]
Experimental Protocol: Preparation of a Polymer-Based Nanopesticide Formulation via Nanoprecipitation

This protocol describes the preparation of a nanopesticide formulation using the nanoprecipitation method, a simple and reproducible technique for creating polymer-based nanoparticles.[13]

Materials:

  • Active Ingredient (AI) - a hydrophobic pesticide

  • Biodegradable polymer (e.g., polylactic-co-glycolic acid - PLGA)

  • Organic solvent (e.g., acetone, tetrahydrofuran - THF)

  • Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA, Pluronic F-68)

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator or vacuum oven

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the active ingredient and the biodegradable polymer in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer.

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of the active ingredient, forming nanoparticles. For better control over particle size, a syringe pump can be used for the addition of the organic phase.

  • Solvent Evaporation: Allow the mixture to stir for several hours (e.g., 4-6 hours) to facilitate the evaporation of the organic solvent. Alternatively, the solvent can be removed more rapidly using a rotary evaporator at a controlled temperature and pressure.

  • Nanoparticle Recovery: The resulting nanoparticle suspension can be used directly or the nanoparticles can be collected by centrifugation, followed by washing with deionized water to remove excess stabilizer and un-encapsulated active ingredient.

  • Drying (optional): The purified nanoparticles can be lyophilized or dried in a vacuum oven to obtain a powder formulation.

Experimental Workflow: Nanopesticide Formulation

cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve AI Dissolve Active Ingredient Nanoprecipitation Nanoprecipitation (Dropwise Addition) Dissolve AI->Nanoprecipitation Dissolve Polymer Dissolve Polymer Dissolve Polymer->Nanoprecipitation Prepare Stabilizer Prepare Stabilizer Solution Prepare Stabilizer->Nanoprecipitation Solvent Evaporation Solvent Evaporation Nanoprecipitation->Solvent Evaporation Nanoparticle Suspension Nanoparticle Suspension Solvent Evaporation->Nanoparticle Suspension

Caption: Workflow for preparing polymer-based nanopesticides.

Section 3: Controlled-Release Formulations (CRFs)

Controlled-release formulations are designed to release the active agrochemical ingredient over an extended period, maintaining its concentration within an effective range while reducing the frequency of application and potential for environmental contamination.[10][11][14]

Application Note: Polymer-Matrix-Based CRFs

In this type of CRF, the active ingredient is physically entrapped within a polymer matrix. The release of the active ingredient is governed by processes such as diffusion through the polymer, dissolution of the polymer matrix, or a combination of both.[10] Natural polymers like alginate and chitosan are attractive options due to their biocompatibility and biodegradability.[15]

Data Presentation: Release Characteristics of a Controlled-Release Formulation

Time (days)Cumulative Release (%) of Active IngredientReference
530[16]
1055[16]
1575[16]
2085[16]
2590[16]
30>95[16]

Note: This is representative data; actual release profiles will vary based on the polymer, active ingredient, and environmental conditions.

Experimental Protocol: Preparation of Alginate-Based Controlled-Release Granules

This protocol describes the preparation of controlled-release granules using sodium alginate, a natural polymer that forms a gel in the presence of divalent cations like calcium.

Materials:

  • Sodium alginate

  • Active Ingredient (water-soluble or dispersible)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Syringe with a needle or a dropping funnel

  • Sieve

  • Oven

Procedure:

  • Preparation of Alginate-Active Ingredient Mixture:

    • Dissolve a specific concentration of sodium alginate (e.g., 2% w/v) in deionized water with continuous stirring until a homogenous, viscous solution is formed.

    • Disperse or dissolve the active ingredient in the sodium alginate solution. Stir until the mixture is uniform.

  • Granule Formation (Ionic Gelation):

    • Prepare a calcium chloride solution (e.g., 2% w/v) in a beaker.

    • Extrude the alginate-active ingredient mixture dropwise into the calcium chloride solution using a syringe or dropping funnel.

    • As the droplets come into contact with the CaCl₂ solution, they will instantaneously form gelled beads (granules) due to the cross-linking of alginate chains by calcium ions.

  • Curing:

    • Allow the granules to remain in the calcium chloride solution for a specific period (e.g., 30-60 minutes) to ensure complete cross-linking.

  • Washing and Drying:

    • Separate the granules from the solution using a sieve.

    • Wash the granules with deionized water to remove any unreacted calcium chloride and surface-adhered active ingredient.

    • Dry the granules in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Logical Relationship: Factors Influencing Release from CRFs

Release Rate Release Rate Polymer Properties Polymer Properties Polymer Properties->Release Rate AI Properties Active Ingredient Properties AI Properties->Release Rate Environmental Factors Environmental Factors Environmental Factors->Release Rate Formulation Design Formulation Design Formulation Design->Release Rate

Caption: Key factors that influence the release rate from CRFs.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures based on the specific properties of their active ingredients and formulation components. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the reaction of 1-methyl-1H-imidazole with methyl chloroformate in the presence of a base. This reaction is typically carried out in a suitable solvent like acetonitrile at a controlled temperature.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors:

  • Suboptimal Base: The choice and amount of base are critical. Triethylamine is commonly used, and the molar ratio of base to the starting material can significantly impact the yield.

  • Incorrect Reaction Temperature: The reaction is often initiated at a low temperature (e.g., -20°C) and then allowed to warm to room temperature. Deviations from the optimal temperature profile can lead to side reactions.[1]

  • Moisture in the Reaction: Imidazole derivatives and chloroformates are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: A common side reaction is the formation of dimers or polymers of the starting material. To minimize these:

  • Slow Addition of Reagents: Adding the solution of 1-methyl-1H-imidazole and base to the methyl chloroformate solution slowly and at a low temperature can prevent localized high concentrations of reactants, thus reducing side product formation.[1]

  • Controlled Temperature: Maintaining a low temperature during the addition of reagents is crucial for selectivity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, methyl chloroformate is a toxic and corrosive chemical. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of methyl chloroformate with moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive reagentsEnsure the purity and reactivity of 1-methyl-1H-imidazole and methyl chloroformate. Use freshly opened or properly stored reagents.
Incorrect stoichiometryDouble-check the molar ratios of all reactants, especially the base.
Insufficient reaction timeMonitor the reaction by TLC or HPLC to ensure it has reached completion before workup.
Formation of a White Precipitate During Reaction Formation of triethylamine hydrochlorideThis is a normal byproduct of the reaction when using triethylamine as the base. It will be removed during the workup procedure.
Difficulty in Product Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if baseline separation is not achieved.
Product instabilityThe related compound, 1-methyl-1H-imidazole-2-carboxylic acid, is known to undergo decarboxylation upon heating.[2] While the methyl ester is more stable, avoid excessive heat during purification.
Inconsistent Yields Variability in reaction conditionsStrictly control reaction parameters such as temperature, addition rate, and stirring speed to ensure reproducibility.

Quantitative Data Summary

The following table summarizes the effect of different bases and reaction conditions on the yield of this compound, based on experimental data.

Base Molar Equivalent of Base Addition Time (min) Reaction Time (hr) Yield (%)
Triethylamine1.530185.2
Triethylamine2.030190.5
Triethylamine2.530192.1
Pyridine2.030175.4
N,N-Diisopropylethylamine2.030188.9

Data adapted from patent literature.[1]

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • 1-methyl-1H-imidazole

  • Methyl chloroformate

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (three-necked flask, dropping funnel, etc.)

Procedure:

  • Reaction Setup:

    • Set up a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon).

    • Add 22 mL of anhydrous acetonitrile and 6.3 mL of methyl chloroformate to the flask.

    • Cool the mixture to -20°C using a suitable cooling bath.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of anhydrous acetonitrile.

    • Slowly add this solution to the cooled methyl chloroformate solution in the three-necked flask over a period of 30 minutes, ensuring the temperature remains at -20°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour).

  • Workup and Analysis:

    • To the reaction mixture, add 20 mL of ethanol and 10 mL of water to dissolve the precipitate (triethylamine hydrochloride).

    • Take a 1 mL aliquot from the homogeneous solution for analysis.

    • Dilute the aliquot appropriately with acetonitrile (e.g., 1000 times) and analyze by HPLC to determine the yield.

  • Purification (General):

    • For product isolation, the solvent would typically be removed under reduced pressure.

    • The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product would then be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_solution1 Prepare solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile add Slowly add imidazole solution to chloroformate solution over 30 min at -20°C prep_solution1->add prep_solution2 Prepare solution of methyl chloroformate in acetonitrile cool Cool methyl chloroformate solution to -20°C prep_solution2->cool cool->add react Stir at room temperature for 1 hour add->react quench Add ethanol and water to dissolve precipitate react->quench sample Take aliquot for analysis quench->sample hplc Dilute and analyze by HPLC sample->hplc

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Suboptimal Base/ Stoichiometry start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Moisture Contamination start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Verify base choice and molar equivalents cause1->sol1 sol2 Ensure cooling during addition and correct reaction temperature cause2->sol2 sol3 Use anhydrous solvents and dry glassware cause3->sol3 sol4 Monitor reaction progress with TLC/HPLC cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl 1-methyl-1H-imidazole-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation 1. Solution is not supersaturated. 2. Cooling is too slow. 3. Insufficient nucleation sites.1. Concentrate the solution by carefully evaporating some of the solvent. 2. Cool the solution in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound.
Oiling Out (Formation of a liquid layer instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is precipitating out of solution too quickly. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. 2. Try a lower-boiling point solvent system. 3. Perform a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.
Poor Crystal Quality (e.g., fine needles, powder) 1. Solution cooled too rapidly. 2. High degree of supersaturation.1. Allow the solution to cool to room temperature slowly before placing it in a cooling bath. 2. Use a slightly larger volume of solvent to dissolve the crude product initially.
Low Recovery of Pure Product 1. Too much solvent was used for recrystallization. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 3. Use a pre-heated funnel and flask for hot filtration. Add a small excess of solvent before filtering to prevent crystallization.
Column Chromatography Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Compound from Impurities 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with crude material.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the desired compound. A common starting point for polar N-heterocyclic esters is a mixture of ethyl acetate and hexanes.[1] 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Compound is Stuck on the Column 1. Solvent system is not polar enough. 2. The compound may be degrading on the silica gel.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or add a small amount of methanol.[2] 2. Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent system.[2] This is particularly useful for basic compounds like imidazoles.
Compound Elutes Too Quickly (with the solvent front) 1. Solvent system is too polar.1. Decrease the polarity of the eluent. For example, increase the percentage of hexanes.
Tailing of the Compound Spot on TLC 1. Interaction of the basic imidazole nitrogen with the acidic silica gel. 2. The compound is not fully soluble in the eluent.1. Add a small amount of triethylamine or ammonia to the eluent system.[2] 2. Ensure the chosen eluent system is a good solvent for your compound at the concentration you are running the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 1-methylimidazole and methyl chloroformate, by-products from side reactions, and residual solvents from the reaction work-up. Depending on the synthetic route, potential side products could arise from reactions at other positions of the imidazole ring or hydrolysis of the ester functionality.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization is often effective if the impurities have significantly different solubility profiles from the desired product. It is a simpler and often faster method for obtaining highly pure crystalline material.

  • Column chromatography is more versatile and can separate compounds with very similar properties.[3] It is particularly useful when dealing with multiple impurities or when recrystallization fails to yield a pure product.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A good starting point for recrystallization is to test a range of solvents with varying polarities. Based on the structure (a polar heterocyclic ester), suitable single solvents could be ethyl acetate, acetone, or isopropanol. Solvent mixtures like ethyl acetate/hexanes or acetone/water can also be effective.[4] Always perform small-scale solubility tests first.

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each collected fraction on a TLC plate, along with a spot of the crude mixture and a co-spot (crude and fraction). Develop the plate in the same eluent system used for the column and visualize the spots under UV light or using a suitable stain. Combine the fractions that contain only the pure desired product.

Q5: My purified compound appears to be degrading over time. How can I improve its stability?

This compound, being an ester, can be susceptible to hydrolysis, especially in the presence of acid or base. Ensure all solvents used for purification are neutral and dry. Store the purified compound in a cool, dry, and inert atmosphere. Some imidazole derivatives can also be light-sensitive, so storing in an amber vial is recommended.

Data Presentation

The following table summarizes hypothetical quantitative data for the comparison of different purification methods for crude this compound. This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Recovery (%)
Recrystallization (Ethyl Acetate) 85987588
Recrystallization (Acetone/Hexane) 85997082
Flash Column Chromatography (Ethyl Acetate/Hexane gradient) 85>998094
Acid-Base Extraction followed by Recrystallization 70976593

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and a new flask. Add a small excess of hot ethyl acetate to the solution and quickly filter it while hot to remove the impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_recrystallization_steps Recrystallization Workflow cluster_column_steps Column Chromatography Workflow cluster_end Final Product crude_product Crude Methyl 1-methyl-1H- imidazole-2-carboxylate recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 dissolution Dissolve in Hot Solvent tlc_analysis TLC Analysis for Eluent hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying_recryst Drying washing->drying_recryst pure_product Pure Methyl 1-methyl-1H- imidazole-2-carboxylate drying_recryst->pure_product packing Pack Column with Silica Gel tlc_analysis->packing loading Load Crude Product packing->loading elution Elute with Solvent loading->elution collection Collect Fractions elution->collection purity_check Analyze Fractions by TLC collection->purity_check solvent_removal Combine Pure Fractions & Remove Solvent purity_check->solvent_removal solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_column Column Chromatography Issues start Purification Attempt outcome Desired Purity Achieved? start->outcome yes Yes outcome->yes no No outcome->no end Pure Product Obtained yes->end troubleshoot Troubleshoot Issue no->troubleshoot no_crystals No Crystals / Low Yield troubleshoot->no_crystals oiling_out Oiling Out troubleshoot->oiling_out poor_quality Poor Crystal Quality troubleshoot->poor_quality poor_separation Poor Separation troubleshoot->poor_separation compound_stuck Compound Stuck on Column troubleshoot->compound_stuck fast_elution Compound Elutes Too Fast troubleshoot->fast_elution no_crystals->start Re-attempt with modified conditions (e.g., concentrate, scratch, seed) oiling_out->start Re-attempt with different solvent or slower cooling poor_quality->start Re-attempt with slower cooling poor_separation->start Re-attempt with different eluent or re-pack column compound_stuck->start Re-attempt with more polar eluent or modified silica fast_elution->start Re-attempt with less polar eluent

Caption: Logical relationship for troubleshooting purification experiments.

References

Technical Support Center: Methyl 1-Methyl-1H-imidazole-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-methyl-1H-imidazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via methylation of methyl 1H-imidazole-2-carboxylate?

The most common side product is the regioisomeric methyl 1-methyl-1H-imidazole-4-carboxylate or methyl 1-methyl-1H-imidazole-5-carboxylate. The formation of these isomers is a known challenge in the N-alkylation of unsymmetrically substituted imidazoles. The ratio of the desired N1-alkylated product to the N3-alkylated (which tautomerizes to the 4 or 5-substituted) product is influenced by the reaction conditions.

Q2: Can this compound undergo hydrolysis?

Yes, as an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction will yield 1-methyl-1H-imidazole-2-carboxylic acid and methanol. The rate of hydrolysis is dependent on the pH, temperature, and the presence of catalysts.

Q3: Is decarboxylation a concern when working with this compound?

Decarboxylation can be a potential side reaction, particularly at elevated temperatures, leading to the formation of 1-methylimidazole. Imidazole-2-carboxylic acids are known to be susceptible to decarboxylation upon heating.[1] The stability of imidazolium carboxylates towards decarboxylation is influenced by factors such as the substituents on the imidazole ring and their steric bulk.[2] Increased electron density in the imidazole ring can enhance stability and make it less prone to decarboxylation.[2]

Q4: Can N-demethylation occur as a side reaction?

While N-demethylation is a known metabolic process for some N-methylated heterocyclic compounds, it is less common as a side reaction in typical organic synthesis conditions. However, harsh reaction conditions, such as high temperatures or the presence of strong nucleophiles or Lewis acids, could potentially lead to the formation of methyl 1H-imidazole-2-carboxylate.

Troubleshooting Guides

Issue 1: Formation of Isomeric Byproducts During Synthesis

Problem: During the synthesis of this compound by methylation of methyl 1H-imidazole-2-carboxylate, a significant amount of an isomeric byproduct is observed, complicating purification.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective alkylation conditions. The regioselectivity of N-alkylation of imidazoles is highly dependent on the reaction conditions. The use of different alkylating agents, bases, and solvents can influence the isomeric ratio.
Tautomerization of the starting material. Methyl 1H-imidazole-2-carboxylate exists as a mixture of tautomers. The reaction conditions may favor the alkylation at the N3 position.
Steric hindrance. The substituent at the 2-position can influence the accessibility of the adjacent nitrogen atoms to the alkylating agent.

Experimental Protocol to Enhance Regioselectivity:

A general procedure to favor the formation of the N1-methylated isomer involves a two-step process: deprotonation followed by methylation.[3]

  • Deprotonation: Dissolve methyl 1H-imidazole-2-carboxylate in an anhydrous aprotic solvent such as THF or DMF. Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The deprotonation is typically complete when hydrogen gas evolution ceases.

  • Methylation: To the resulting imidazolide salt solution, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

Issue 2: Hydrolysis of the Ester Functional Group

Problem: The final product or reaction mixture shows the presence of 1-methyl-1H-imidazole-2-carboxylic acid, indicating hydrolysis of the methyl ester.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of water in the reaction medium. Ensure all solvents and reagents are anhydrous, especially when performing reactions under basic or acidic conditions.
Acidic or basic reaction or work-up conditions. If possible, perform the reaction and subsequent work-up under neutral pH conditions. If acidic or basic conditions are necessary, minimize the reaction time and temperature. Use a buffered aqueous solution for the work-up if compatible with the product's stability.
Purification on silica gel. Standard silica gel can be slightly acidic and may cause hydrolysis of sensitive esters. To mitigate this, the silica gel can be neutralized by washing with a solution of triethylamine in the eluent system.
Issue 3: Decarboxylation of the Carboxylate Group

Problem: Formation of 1-methylimidazole is detected, suggesting decarboxylation has occurred.

Possible Causes and Solutions:

CauseRecommended Solution
High reaction temperatures. Avoid excessive heating during the reaction, work-up, and purification steps. If a reaction requires high temperatures, consider if alternative, milder conditions can be employed.
Presence of strong acids or bases at high temperatures. The combination of harsh pH and high temperature can promote decarboxylation. Optimize the reaction conditions to use the mildest possible reagents and lowest effective temperature.
Distillation under high vacuum and temperature. When purifying by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Visualizing a Common Side Reaction Pathway

The following diagram illustrates the potential for forming an undesired regioisomer during the methylation of methyl 1H-imidazole-2-carboxylate.

G Potential Isomer Formation during N-Methylation cluster_start Starting Material start Methyl 1H-imidazole-2-carboxylate product_desired This compound (Desired Product) start->product_desired  Methylation at N1 product_isomer Methyl 1-methyl-1H-imidazole-4(5)-carboxylate (Isomeric Side Product) start->product_isomer  Methylation at N3

Caption: Regioselectivity in the N-methylation of methyl 1H-imidazole-2-carboxylate.

References

Technical Support Center: Improving Regioselectivity in Imidazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during imidazole N-alkylation reactions, with a focus on improving regioselectivity.

Troubleshooting Guides & FAQs

This section provides solutions to common problems in a direct question-and-answer format.

Question 1: My N-alkylation of an unsymmetrically substituted imidazole is resulting in a mixture of N1 and N3 regioisomers with poor selectivity. How can I improve this?

Answer:

Poor regioselectivity in the N-alkylation of unsymmetrical imidazoles is a frequent challenge, arising from the similar nucleophilicity of the two nitrogen atoms.[1] Upon deprotonation, the negative charge is delocalized across both nitrogens, leading to the formation of a mixture of regioisomers.[1] Several factors can be manipulated to favor the formation of one isomer over the other.

Troubleshooting Steps:

  • Evaluate Steric Hindrance:

    • Substituent Effects: A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen (N1), directing the alkylation to the less hindered nitrogen (N3).[2]

    • Alkylating Agent: Similarly, using a bulkier alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Assess Electronic Effects:

    • An electron-withdrawing group (e.g., -NO2) at the C4(5) position decreases the electron density of the adjacent nitrogen, making the more distant nitrogen more nucleophilic and thus favoring alkylation at that site.[2]

  • Optimize Reaction Conditions (Base and Solvent):

    • The choice of base and solvent system is critical and can significantly influence the N1/N3 ratio. For instance, in the alkylation of indazoles (a related heterocyclic system), the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N1 selectivity.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are also commonly used, and the regioselectivity can be solvent-dependent.

  • Employ a Protecting Group Strategy:

    • For reactions where high regioselectivity is paramount, the use of a protecting group on one of the nitrogen atoms is a highly reliable method. The [2-(trimethylsilyl)ethoxymethyl] (SEM) group is an excellent choice as it can direct alkylation to the unprotected nitrogen. Following alkylation, the SEM group can be cleanly removed.[4]

Question 2: I am observing a significant amount of dialkylated imidazolium salt as a byproduct. How can I minimize this side reaction?

Answer:

The formation of a dialkylated imidazolium salt occurs when the mono-N-alkylated imidazole product, which is often still nucleophilic, undergoes a second alkylation.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole has been consumed.

Question 3: My N-alkylation reaction is sluggish or gives a low yield. What are the potential causes and how can I improve the conversion?

Answer:

Low yields can stem from several factors, including incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For less reactive imidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can ensure complete deprotonation of the imidazole, thereby increasing its nucleophilicity.

    • Weaker Bases: For many reactions, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base.

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Ensure the purity of your alkylating agent, as degradation can lead to lower reactivity.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can significantly enhance the reaction rate. However, excessively high temperatures may lead to side reactions or decomposition. A systematic increase in temperature while monitoring the reaction is recommended. Heating the reaction to 60°C has been shown to markedly improve yields in the alkylation of nitroimidazoles.[5]

Data Presentation

The following tables summarize quantitative data on the influence of reaction parameters on the regioselectivity and yield of imidazole N-alkylation.

Table 1: Effect of Solvent and Base on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate at Room Temperature

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Data adapted from a study on the N-alkylation of 4-nitroimidazole, which indicates that for this substrate and alkylating agent at room temperature, acetonitrile provides a better yield compared to DMSO and DMF when using K₂CO₃ as the base.[5]

Table 2: Effect of Temperature and Base on the N-Alkylation of 4-Nitroimidazole in Acetonitrile

Alkylating AgentBaseTemperature (°C)Reaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃601.585
Ethyl bromoacetateKOH601.570
Benzyl chlorideK₂CO₃60180
Benzyl chlorideKOH60166

Data from the same study on 4-nitroimidazole alkylation, highlighting that increasing the temperature to 60°C significantly improves the yield and reduces the reaction time. K₂CO₃ consistently provides higher yields than KOH under these conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 4-Nitroimidazole

This protocol is optimized for the N1-alkylation of 4-nitroimidazole, where the electron-withdrawing nitro group favors alkylation at the more distant nitrogen.[5]

Materials:

  • 4-Nitroimidazole

  • Alkylating agent (e.g., ethyl bromoacetate, benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • To a solution of 4-nitroimidazole (7.87 mmol, 1.0 equiv) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (8.7 mmol, 1.1 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (9.44 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • Upon completion (typically 1-3 hours), cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group

This two-stage protocol provides a robust method for achieving high regioselectivity for a wide range of imidazoles.

Stage 1: SEM-Protection of Imidazole

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • [2-(Trimethylsilyl)ethoxymethyl] chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Dry, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 40 mL per 5 mmol of imidazole) and cool to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred DMF.

  • In a separate flask, dissolve imidazole (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the imidazole solution dropwise to the NaH/DMF suspension at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours to ensure complete deprotonation.

  • Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-SEM-imidazole by column chromatography.

Stage 2: N-Alkylation of 1-SEM-Imidazole and Deprotection

Materials:

  • 1-SEM-imidazole

  • Alkylating agent (e.g., alkyl halide)

  • Strong base (e.g., n-Butyllithium or LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Deprotection agent (e.g., Tetrabutylammonium fluoride (TBAF) or an acid like HCl)

Procedure:

  • Dissolve 1-SEM-imidazole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add the strong base (1.1 equiv) dropwise and stir for 1 hour at -78°C.

  • Add the alkylating agent (1.2 equiv) and allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., water or saturated NH₄Cl).

  • Perform a standard aqueous work-up and purify the N-alkylated SEM-imidazole.

  • For deprotection, dissolve the purified product in THF and treat with TBAF (1.0 M in THF) or an appropriate acid until the SEM group is cleaved.

  • Perform a work-up and purify the final N-alkylated imidazole.

Visualizations

G cluster_factors Key Factors Influencing Regioselectivity Steric Steric Hindrance (Substituent & Alkylating Agent Size) Outcome Regioselective N-Alkylation Outcome Steric->Outcome Electronic Electronic Effects (Electron-Withdrawing/Donating Groups) Electronic->Outcome Conditions Reaction Conditions (Base, Solvent, Temperature) Conditions->Outcome Protecting Protecting Groups (e.g., SEM-Cl) Protecting->Outcome G start Start: Unsymmetrical Imidazole deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation workup Reaction Work-up & Quenching alkylation->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylated Imidazole purification->product G start Poor Regioselectivity (N1/N3 Mixture) check_sterics Are steric factors different at N1 vs N3? start->check_sterics steric_control Exploit Sterics: - Bulky Substrate - Bulky Alkylating Agent check_sterics->steric_control Yes check_electronics Are electronic effects differentiating N1 and N3? check_sterics->check_electronics No electronic_control Utilize Electronic Effects: (e.g., EWG directs to distant Nitrogen) check_electronics->electronic_control Yes optimize_conditions Systematically vary: - Base (e.g., NaH, K2CO3) - Solvent (e.g., THF, MeCN) check_electronics->optimize_conditions No use_pg For highest selectivity: Use a Protecting Group (e.g., SEM-Cl) optimize_conditions->use_pg

References

methyl 1-methyl-1H-imidazole-2-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of methyl 1-methyl-1H-imidazole-2-carboxylate and related imidazole-based compounds. Due to the limited availability of specific data for this compound, this guide incorporates information from structurally similar compounds to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific data for this compound is scarce, based on related imidazole carboxylates, the recommended storage is in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed and protected from environmental extremes. For some similar compounds, storage at 2-8°C under an inert atmosphere is recommended.[2]

Q2: How stable is this compound?

The product is generally considered stable, and hazardous polymerization is not expected to occur.[3] However, like many esters, it may be susceptible to hydrolysis under acidic or basic conditions. The imidazole ring itself is relatively stable but can be reactive under certain conditions.

Q3: What are the known incompatibilities for this compound?

Store away from incompatible materials, including strong oxidizing agents.[3][4] Contact with strong acids or bases should also be avoided to prevent potential hydrolysis of the ester group.

Q4: What are the hazardous decomposition products?

In the event of a fire, hazardous decomposition products may include corrosive fumes.[3]

Q5: What are the safe handling precautions for this compound?

Avoid all personal contact, including inhalation of dust. It is recommended to use this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective clothing, gloves, and safety glasses. Always wash hands with soap and water after handling. Do not eat, drink, or smoke when handling this chemical.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or low yield Compound degradation1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, tightly sealed).2. Check for Contamination: Analyze a sample of the starting material for impurities via techniques like NMR or LC-MS.3. Assess Stability in Reaction Conditions: The compound may not be stable under your specific experimental parameters (e.g., pH, temperature, presence of nucleophiles). Consider performing a control experiment to monitor its stability under the reaction conditions without other reagents.
Change in physical appearance (e.g., color, clumping) Moisture absorption or degradation1. Moisture: The compound may be hygroscopic. Store in a desiccator. If clumping is observed, it may indicate water absorption.2. Degradation: A change in color could signify decomposition. It is advisable to re-analyze the compound's purity before use.
Inconsistent results between batches Variation in purity or handling1. Purity Check: Always check the certificate of analysis for the specific batch and consider running your own purity analysis.2. Standardize Handling: Ensure consistent handling procedures are followed for each experiment to minimize variability.

Data Summary

The following table summarizes storage conditions for structurally related compounds.

Compound NameCAS NumberRecommended Storage Conditions
1-Methyl-1H-imidazole-2-carboxylic acid20485-43-2Store in a cool, dry, well-ventilated area. Keep container tightly closed.[3][1]
Methyl 1H-imidazole-2-carboxylate17334-09-7Inert atmosphere, 2-8°C.[2]
Methyl 1H-imidazole-1-carboxylate61985-23-7Store at ≤ -20°C.[5]
Methyl 1-methyl-1H-imidazole-5-carboxylate17289-20-2Store at room temperature.[6]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general method for assessing the stability of a research chemical like this compound under specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of the compound in the solvent to be used in your experiment at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a suitable analytical method (e.g., HPLC, LC-MS, or NMR) to determine the initial purity and concentration. This will serve as your baseline.

  • Incubation: Subject the remaining stock solution to the conditions you wish to test (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution and analyze them using the same analytical method as in step 2.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial analysis. A significant decrease in the main compound peak and/or the appearance of new peaks would indicate degradation.

Visual Guides

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Sealed?) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage & Repeat Experiment storage_ok->correct_storage No check_purity Analyze Compound Purity (e.g., NMR, LC-MS) storage_ok->check_purity Yes end Problem Resolved correct_storage->end purity_ok Purity Acceptable? check_purity->purity_ok new_batch Action: Obtain New Batch of Compound purity_ok->new_batch No test_stability Assess Stability Under Reaction Conditions purity_ok->test_stability Yes new_batch->end stability_ok Stable in Reaction? test_stability->stability_ok modify_protocol Action: Modify Experimental Protocol (e.g., temp, pH) stability_ok->modify_protocol No stability_ok->end Yes modify_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

troubleshooting failed reactions involving methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 1-methyl-1H-imidazole-2-carboxylate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

FAQ 1: Hydrolysis / Saponification Issues

Question: My hydrolysis (saponification) of this compound to the corresponding carboxylic acid is resulting in low or no yield. What are the common causes and solutions?

Answer: Low yields in the hydrolysis of this compound are typically traced back to three primary issues: incomplete reaction, product degradation, or difficult isolation.

  • Incomplete Reaction: The ester may be more stable than anticipated, requiring more stringent conditions. If you are using mild conditions (e.g., LiOH at room temperature), consider increasing the temperature or using a stronger base like NaOH. A co-solvent system such as THF/water or Methanol/water is often necessary to ensure solubility of the starting material.[1]

  • Product Degradation (Decarboxylation): The resulting product, 1-methyl-1H-imidazole-2-carboxylic acid, is susceptible to decarboxylation upon heating.[2][3] This is a critical point. During the aqueous workup (acidification step), it is crucial to maintain a low temperature (e.g., using an ice bath) to prevent loss of the carboxyl group. Avoid concentrating the final product solution by heating under vacuum; removal of water under high vacuum at room temperature is recommended.[2]

  • Difficult Isolation: The product carboxylic acid can be highly soluble in water, making extraction with organic solvents inefficient. If you suspect this is the case, try continuous liquid-liquid extraction or saturation of the aqueous layer with sodium chloride (salting out) to decrease the product's solubility before extracting with a more polar solvent like ethyl acetate.

FAQ 2: Amide Coupling Failures

Question: I am attempting to form an amide from 1-methyl-1H-imidazole-2-carboxylic acid (prepared from the methyl ester), but the reaction is failing or giving complex mixtures. What should I check?

Answer: Failed amide coupling reactions often stem from issues with the carboxylic acid starting material, the choice of coupling reagent, or the reaction conditions.

  • Verify the Starting Material: Ensure the hydrolysis of the methyl ester was successful and that you have isolated the pure carboxylic acid. Residual base or salts from the hydrolysis can interfere with the coupling reaction. Most importantly, confirm that your carboxylic acid has not decarboxylated during workup, as this would result in the formation of 1-methylimidazole, which will not couple.

  • Choice of Coupling Reagent and Base: The selection of the coupling reagent is critical. For heteroaromatic carboxylic acids, uronium-based reagents like HATU are often highly effective.[4][5][6] The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to prevent side reactions.

  • Reaction Conditions: Ensure your reaction is performed under anhydrous (dry) conditions, as water can hydrolyze the activated intermediate and the coupling reagent itself. The solvent of choice is typically an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Low-Yield Hydrolysis

This guide provides a logical workflow for diagnosing and solving low-yield issues during the saponification of this compound.

G start Low / No Yield in Hydrolysis check_sm Check TLC/LC-MS: Is Starting Material (SM) Consumed? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  No sm_consumed SM is Consumed. Check workup procedure. check_sm->sm_consumed  Yes solution_incomplete Solution: 1. Increase base equivalents (2-4 eq). 2. Switch from LiOH to NaOH. 3. Increase temperature (e.g., 50°C or reflux). 4. Increase reaction time. incomplete_rxn->solution_incomplete decarboxylation Problem: Product Degradation (Decarboxylation) sm_consumed->decarboxylation Product absent after acidification/heating isolation_issue Problem: Poor Product Isolation sm_consumed->isolation_issue Product visible in aqueous layer but not extracting solution_decarboxylation Solution: 1. Keep aqueous phase cold (<10°C) during   acidification. 2. Do NOT heat during solvent removal. 3. Use high vacuum at room temperature. decarboxylation->solution_decarboxylation solution_isolation Solution: 1. Saturate aqueous layer with NaCl. 2. Use a more polar extraction solvent (EtOAc). 3. Perform continuous liquid-liquid extraction. isolation_issue->solution_isolation

Fig. 1: Troubleshooting workflow for ester hydrolysis.
Detailed Protocol 1: Saponification of this compound

This protocol is adapted from general procedures for ester hydrolysis and incorporates best practices to avoid common pitfalls.

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 4:1 ratio) or Methanol and water.

  • Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O, 2.0 eq.) to the solution. Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.[7][8]

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (THF or Methanol) under reduced pressure, being careful not to heat the mixture.

  • Acidification (Crucial Step): Cool the remaining aqueous solution in an ice bath (0-5 °C). Slowly add 1N Hydrochloric Acid (HCl) dropwise with vigorous stirring to adjust the pH to approximately 3-4. The carboxylic acid may precipitate.

  • Extraction: Extract the acidified aqueous solution with Ethyl Acetate (3 x volume). To improve recovery, the aqueous layer can be saturated with NaCl before extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under high vacuum at ambient temperature to yield 1-methyl-1H-imidazole-2-carboxylic acid. Warning: Heating during this step can lead to significant product loss via decarboxylation.[2]

Guide 2: Optimizing Amide Coupling Reactions

The following table summarizes a comparison of common coupling reagents for amide bond formation. Yields are representative and can vary based on the specific amine substrate. The data is compiled from general studies on challenging amide couplings.

Coupling ReagentBase (eq.)Typical SolventTemp (°C)Typical YieldKey Considerations
HATU DIPEA (2.0)DMF25High Often the best choice for difficult couplings; rapid reaction times.[4][5]
HBTU DIPEA (2.0)DMF25Good-HighSlightly less reactive than HATU; may require longer reaction times or gentle heating.
EDC / HOBt DIPEA (1.0)DCM / DMF25Moderate-GoodA classic, cost-effective choice. The urea byproduct can sometimes complicate purification.
SOCl₂ PyridineDCM0 to 25VariableForms the acyl chloride in situ; can be harsh and may not be suitable for sensitive substrates.
Detailed Protocol 2: Amide Coupling via HATU

This protocol provides a reliable method for coupling 1-methyl-1H-imidazole-2-carboxylic acid with a primary or secondary amine.

  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).[4] Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the active ester intermediate.

  • Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4]

Experimental Workflow Diagram

G start Start: Methyl 1-methyl-1H- imidazole-2-carboxylate hydrolysis Step 1: Saponification (e.g., LiOH, THF/H₂O, RT) start->hydrolysis acid Intermediate: 1-methyl-1H-imidazole- 2-carboxylic acid hydrolysis->acid ts_hydrolysis Troubleshoot Hydrolysis: - Incomplete Reaction? - Decarboxylation? hydrolysis->ts_hydrolysis coupling Step 2: Amide Coupling (HATU, DIPEA, Amine, DMF) acid->coupling product Final Product: N-Substituted-1-methyl-1H- imidazole-2-carboxamide coupling->product ts_coupling Troubleshoot Coupling: - Anhydrous Conditions? - Reagent Choice? coupling->ts_coupling

Fig. 2: Two-step workflow for amide synthesis.

References

how to avoid hydrolysis of methyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl 1-methyl-1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound and preventing its hydrolysis during experimental procedures.

Troubleshooting Guide: Unwanted Hydrolysis

Unintended hydrolysis of this compound to its corresponding carboxylic acid is a common issue that can lead to low product yields and impurities. This guide will help you identify and address potential causes of hydrolysis during your experiments.

Identifying Hydrolysis:

  • TLC Analysis: Appearance of a more polar spot corresponding to 1-methyl-1H-imidazole-2-carboxylic acid.

  • NMR Spectroscopy: Presence of a broad singlet corresponding to the carboxylic acid proton and disappearance or reduction in the intensity of the methyl ester singlet.

  • LC-MS Analysis: Detection of a mass corresponding to the carboxylic acid.

Key Factors Influencing Hydrolysis and Mitigation Strategies:

FactorRisk LevelRecommended Mitigation Actions
pH HighAcidic Conditions (pH < 4): Avoid strong mineral acids. Use buffered solutions if acidity is required. Basic Conditions (pH > 8): Avoid strong bases like NaOH and KOH, especially at elevated temperatures. Use weak inorganic bases (e.g., NaHCO₃, K₂CO₃) or organic bases (e.g., triethylamine, DIPEA) for pH adjustments. Conduct base-mediated reactions and workups at low temperatures.
Temperature Medium-HighMaintain low temperatures (0-5 °C) during aqueous workups and extractions. Avoid prolonged heating of the compound in the presence of water, especially under non-neutral pH conditions. For reactions requiring heat, ensure the system is anhydrous.
Moisture/Water HighUse anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon) to prevent atmospheric moisture ingress. During workup, minimize the contact time with aqueous layers. Promptly dry the organic extracts with a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄).
Reaction Time MediumMonitor reaction progress closely (e.g., by TLC, LC-MS) to avoid unnecessarily long reaction times, which increase the risk of side reactions, including hydrolysis.
Storage Low-MediumStore the compound in a cool, dry place, preferably under an inert atmosphere. For long-term storage, consider storing it in a desiccator.

Troubleshooting Workflow for Hydrolysis Issues

G Troubleshooting Hydrolysis of this compound start Low Yield or Impurity Detected check_hydrolysis Confirm Hydrolysis (TLC, NMR, LC-MS) start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed no_hydrolysis Other Issue check_hydrolysis->no_hydrolysis No workup Review Workup Procedure hydrolysis_confirmed->workup Yes reaction Review Reaction Conditions hydrolysis_confirmed->reaction Yes storage Review Storage Conditions hydrolysis_confirmed->storage Yes ph_check pH of Aqueous Wash? workup->ph_check temp_check_workup Temperature of Workup? workup->temp_check_workup time_check_workup Duration of Aqueous Contact? workup->time_check_workup moisture_check_reaction Anhydrous Conditions? reaction->moisture_check_reaction temp_check_reaction Reaction Temperature? reaction->temp_check_reaction storage_check Stored Cool and Dry? storage->storage_check strong_base_acid Strong Acid/Base Used ph_check->strong_base_acid Yes solution_ph Use Weak Base (NaHCO3) / Buffer ph_check->solution_ph No, but still issue warm_workup Workup at RT or Above temp_check_workup->warm_workup Yes solution_temp_workup Perform Workup at 0-5 °C temp_check_workup->solution_temp_workup No, but still issue long_contact Prolonged Aqueous Contact time_check_workup->long_contact Yes solution_time_workup Minimize Aqueous Contact Time time_check_workup->solution_time_workup No, but still issue wet_reagents Moisture Present moisture_check_reaction->wet_reagents No solution_moisture Use Anhydrous Solvents/Inert Atmosphere moisture_check_reaction->solution_moisture Yes, but still issue high_temp_reaction High Reaction Temperature temp_check_reaction->high_temp_reaction Yes solution_temp_reaction Lower Reaction Temperature if Possible temp_check_reaction->solution_temp_reaction No, but still issue improper_storage Improper Storage storage_check->improper_storage No solution_storage Store in a Cool, Dry, Inert Environment storage_check->solution_storage Yes, but still issue strong_base_acid->solution_ph warm_workup->solution_temp_workup long_contact->solution_time_workup wet_reagents->solution_moisture high_temp_reaction->solution_temp_reaction improper_storage->solution_storage

Caption: A decision tree to troubleshoot the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to hydrolysis?

A1: The susceptibility of this ester to hydrolysis is influenced by several electronic and steric factors:

  • Electron-Withdrawing Nature of the Imidazole Ring: The imidazole ring, particularly when protonated or quaternized (as in the N-methylated form), is electron-withdrawing. This increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water or hydroxide ions.

  • Position of the Ester Group: The ester group at the 2-position of the imidazole ring is flanked by two nitrogen atoms, which can influence its electronic environment and reactivity.

  • N-Methylation: The presence of the methyl group on one of the nitrogen atoms prevents the formation of an imidazolate anion under basic conditions, which might otherwise affect the reactivity. However, it also ensures the imidazole ring is in a quaternized-like state, which can enhance the electron-withdrawing effect.

Q2: What are the mechanisms of hydrolysis for this ester?

A2: this compound can undergo hydrolysis via two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Methanol A3->A4 A5 Deprotonation A4->A5 B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Methoxide B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Q3: Can I use protecting groups to prevent hydrolysis?

A3: While protecting the ester functionality is a common strategy, it is generally not the most practical approach for this specific molecule if the ester is the desired final product. The introduction and subsequent removal of a protecting group would add extra steps to the synthesis and could potentially lead to lower overall yields. It is often more efficient to carefully control the reaction and workup conditions to minimize hydrolysis.

Q4: Are there alternative methylating agents for the synthesis of the ester that are less prone to causing hydrolysis?

A4: If you are synthesizing this compound, the choice of methylating agent for the esterification of 1-methyl-1H-imidazole-2-carboxylic acid is crucial. Using diazomethane is effective but hazardous. A safer alternative is using methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base like potassium carbonate in an anhydrous solvent like DMF or acetonitrile. Another approach is to use a milder esterification method such as treatment with methanol in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst like DMAP.

Experimental Protocols

Protocol 1: General Procedure for a Hydrolysis-Sensitive Aqueous Workup

This protocol is designed to minimize hydrolysis when extracting an ester from an aqueous solution.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): If quenching is necessary, slowly add ice-cold, saturated aqueous sodium bicarbonate solution to neutralize any acid. Monitor the pH to ensure it does not become strongly basic.

  • Extraction: Extract the product with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extractions quickly to minimize contact time between the ester and the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with ice-cold saturated aqueous sodium bicarbonate and then with ice-cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Ensure the drying agent is added until it no longer clumps.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate).

  • Standard Preparation: If available, dissolve a small amount of the corresponding carboxylic acid (1-methyl-1H-imidazole-2-carboxylic acid) in the same solvent to use as a standard.

  • TLC Development: Spot the crude sample and the standard on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate). The carboxylic acid will typically have a lower Rf value (be more polar) than the ester. The presence of a spot in your sample that co-elutes with the carboxylic acid standard indicates hydrolysis.

Technical Support Center: Solvent Effects on the Reactivity of Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-methyl-1H-imidazole-2-carboxylate. The content addresses common experimental challenges related to solvent effects on the reactivity of this compound, particularly in reactions such as hydrolysis, transesterification, and aminolysis.

Frequently Asked Questions (FAQs)

Q1: What are the general expectations for solvent effects on the reactivity of this compound?

A1: The reactivity of this compound is significantly influenced by the solvent system. Generally, reactions involving a nucleophilic attack on the ester carbonyl, such as hydrolysis or aminolysis, are accelerated in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).[1] This is because polar aprotic solvents can solvate the cation of any salt present but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate.[1]

Q2: How does the imidazole ring itself influence the reactivity of the ester?

A2: The 1-methyl-1H-imidazole ring is an electron-withdrawing group, which generally increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl ester. Furthermore, the lone pair of electrons on the N-3 nitrogen of the imidazole ring can participate in catalysis, potentially acting as an intramolecular general base or nucleophile in certain reaction mechanisms.

Q3: Can this compound undergo side reactions?

A3: Yes, depending on the reaction conditions and the solvent, several side reactions can occur. In the presence of strong bases, deprotonation of the methyl group on the imidazole ring is possible, though less likely than reactions at the ester. Under harsh conditions, degradation of the imidazole ring can occur. In reactions with nucleophiles, competitive attack at the C2 position of the imidazole ring is a possibility, although the ester is the more reactive site.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Conversion in Hydrolysis/Saponification
Potential Cause Troubleshooting Steps
Inadequate Solubility of the Ester: The ester may not be fully dissolved in the reaction medium, leading to a slow or incomplete reaction.- Add a co-solvent such as Tetrahydrofuran (THF) or Methanol to improve solubility. - Gently warm the reaction mixture, if the reactants and products are thermally stable.
Insufficient Nucleophile Reactivity: In polar protic solvents, the nucleophile (e.g., hydroxide) is heavily solvated, reducing its effectiveness.[1]- Switch to a polar aprotic solvent like DMSO or DMF, using a stoichiometric amount of water for hydrolysis. - Consider using a stronger nucleophile or a phase-transfer catalyst to enhance nucleophilicity.
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.- Increase the reaction temperature in a controlled manner while monitoring for potential side product formation via TLC or LC-MS.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Reaction with Solvent: In alcohol solvents (e.g., methanol, ethanol), transesterification can compete with hydrolysis.- If hydrolysis is the desired reaction, use a non-alcoholic solvent system (e.g., THF/water, Dioxane/water). - If transesterification is desired, use the corresponding alcohol as the solvent and minimize the presence of water.
Degradation of Starting Material or Product: The imidazole ring or the ester may be unstable under the reaction conditions (e.g., high temperature, very high or low pH).- Run the reaction at a lower temperature for a longer period. - Use milder reaction conditions, such as a weaker base or acid catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.
Competing Reaction Pathways: The nucleophile may be reacting at other sites on the molecule.- Use a more selective nucleophile. - Modify the reaction conditions (e.g., temperature, solvent) to favor the desired pathway.

Data Presentation

Solvent Class Example Solvents Expected Relative Rate Reasoning
Polar Aprotic DMSO, DMF, AcetonitrileFastSolvates the cation (e.g., Na+) but poorly solvates the nucleophile (OH-), increasing its reactivity.[1]
Polar Protic Water, Methanol, EthanolSlowSolvates both the cation and the nucleophile through hydrogen bonding, reducing the nucleophile's reactivity.[1]
Nonpolar Aprotic Toluene, HexaneVery Slow / InsolublePoor solubility of the ionic nucleophile and the polar ester.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol provides a general procedure for the saponification of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Deionized Water

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and Methanol (e.g., a 3:1 v/v ratio).

  • Addition of Base: In a separate container, dissolve NaOH (1.5 eq.) in a minimal amount of deionized water and add it to the stirred solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with 1 M HCl. The product, 1-methyl-1H-imidazole-2-carboxylic acid, should precipitate.

  • Isolation:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Alternatively, if the product is soluble, extract the acidified aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Reaction Mechanism and Solvent Effects

G cluster_reactants Reactants cluster_solvents Solvent Environment cluster_intermediates Reaction Pathway cluster_products Products Ester This compound TS1 Transition State Ester->TS1 Nu Nucleophile (e.g., OH⁻) Nu->TS1 Protic Polar Protic (e.g., H₂O, MeOH) Protic->Nu  Forms H-bonds,  stabilizes nucleophile,  slows reaction Aprotic Polar Aprotic (e.g., DMSO, DMF) Aprotic->Nu  Poorly solvates nucleophile,  accelerates reaction Aprotic->TS1  Stabilizes charge separation Intermediate Tetrahedral Intermediate TS1->Intermediate Product Carboxylate Intermediate->Product LeavingGroup Methanol Intermediate->LeavingGroup

Caption: Influence of solvent type on the nucleophilic attack on the ester.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Reaction of Methyl 1-methyl- 1H-imidazole-2-carboxylate Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Identified? Monitor->Problem NoProblem Reaction Complete Problem->NoProblem No LowConversion Low Conversion Problem->LowConversion Yes, Low Conversion Byproducts Byproduct Formation Problem->Byproducts Yes, Byproducts Workup Proceed to Work-up and Purification NoProblem->Workup CheckSolubility Check Solubility (add co-solvent?) LowConversion->CheckSolubility CheckConditions Use Milder Conditions Byproducts->CheckConditions CheckTemp Adjust Temperature CheckSolubility->CheckTemp CheckSolvent Change Solvent Type (Protic vs. Aprotic) CheckTemp->CheckSolvent CheckSolvent->Monitor Re-run Experiment CheckConditions->CheckSolvent

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of large-scale imidazole synthesis. Imidazole and its derivatives are crucial building blocks in the pharmaceutical industry, and ensuring the safety and efficiency of their production is paramount. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems associated with exothermic reactions during large-scale imidazole synthesis.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than predicted, and the cooling system is failing to keep up. What are the immediate steps I should take?

A: A rapid, uncontrolled temperature increase is a critical sign of a potential thermal runaway, a hazardous situation requiring immediate and decisive action to prevent over-pressurization and potential reactor failure.[1][2]

Immediate Actions:

  • Stop Reagent Feed: Immediately halt the addition of all reactants, especially the limiting reagent that drives the exotherm.[3]

  • Maximize Cooling: Increase the flow of the cooling medium to the reactor jacket and any internal cooling coils to their maximum capacity.

  • Ensure Agitation: Verify that the agitator is functioning correctly to ensure proper heat transfer throughout the reactor. Poor mixing can lead to localized hot spots.

  • Initiate Emergency Quenching: If the temperature continues to rise, introduce a pre-determined, cold, inert quenching agent to rapidly cool and dilute the reaction mixture.

  • Alert and Evacuate: Inform all personnel in the immediate area of the emergency and follow established site-specific emergency shutdown and evacuation procedures.

Post-Incident Analysis and Prevention:

  • Reaction Calorimetry Review: Re-evaluate the reaction calorimetry data to ensure the heat of reaction was accurately determined. The scale-up of exothermic reactions can be significantly impacted by the reduced surface-area-to-volume ratio, which limits heat removal.[1][4]

  • Process Parameters Verification: Check all process parameters, including reagent concentrations, addition rates, and initial temperatures.

  • Equipment Inspection: Thoroughly inspect the cooling system, temperature sensors, and agitation system for any malfunctions.

Issue 2: Localized Hotspots and Inconsistent Temperature Profile

Q: I'm observing significant temperature differences between various points in my reactor, leading to concerns about side reactions and product quality. How can I achieve a more uniform temperature distribution?

A: Localized hotspots are a common issue in large-scale reactors and can lead to the formation of impurities and potentially trigger a runaway reaction. Improving mixing and heat transfer is crucial.

Corrective Actions:

  • Optimize Agitation:

    • Increase Stirrer Speed: A higher agitation rate can improve bulk mixing and heat distribution.

    • Evaluate Impeller Design: For large reactors, consider using high-efficiency impellers like pitched-blade turbines or hydrofoil impellers to promote better axial flow.

  • Improve Reagent Addition:

    • Subsurface Addition: Introduce reactive reagents below the surface of the reaction mixture, preferably near the impeller, for rapid dispersion.

    • Multiple Addition Points: For very large vessels, utilizing multiple addition points can help distribute the heat load more evenly.

  • Reactor and Baffling Design:

    • Ensure Proper Baffling: Adequate baffling is essential to prevent vortex formation and create the necessary turbulence for effective mixing.

    • Consider Continuous Flow Reactors: For highly exothermic reactions, transitioning from a batch to a continuous flow process can offer superior heat and mass transfer, minimizing hotspots.

Frequently Asked Questions (FAQs)

General Safety and Exotherm Management

Q1: What are the primary thermal hazards associated with large-scale imidazole synthesis, particularly the Debus-Radziszewski reaction?

A1: The Debus-Radziszewski synthesis, a common method for producing imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, is an exothermic process.[5][6] The primary thermal hazards include:

  • Thermal Runaway: The reaction can self-accelerate if the heat generated exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[1][7]

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or the final product may undergo exothermic decomposition, which can be more energetic than the primary reaction.

  • Gas Evolution: The reaction or subsequent decomposition may produce non-condensable gases, leading to a rapid pressure increase in a closed system.

Q2: How can I estimate the heat of reaction for my specific imidazole synthesis?

A2: Reaction calorimetry is the most accurate method to determine the heat of reaction and other critical safety parameters.[4] If experimental data is unavailable, an estimation can be made using the standard enthalpies of formation of the reactants and products. It is crucial to remember that this is an estimation and should be verified experimentally for process safety.

Q3: What are the key considerations for cooling system design in a large-scale reactor for exothermic reactions?

A3: The cooling system is a critical safety barrier. Key considerations include:

  • Sufficient Heat Removal Capacity: The system must be designed to handle the maximum heat output of the reaction, including potential deviations.

  • Redundancy: Incorporating backup cooling systems or a secondary cooling loop is advisable.

  • Coolant Flow and Temperature: The coolant flow rate and temperature should be carefully controlled and monitored.

  • Heat Transfer Coefficient: The overall heat transfer coefficient of the reactor system is a crucial design parameter.

Experimental Protocols and Data

Q4: Can you provide a general experimental protocol for managing the exotherm in a large-scale batch synthesis of imidazole?

A4: While specific parameters will vary depending on the exact synthesis route and scale, a general protocol for a batch reaction would include the following steps:

  • Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems (e.g., pressure relief devices, emergency quench system) are operational.

  • Inerting: Purge the reactor with an inert gas like nitrogen to remove oxygen.

  • Initial Charge: Charge the reactor with the initial reactants and solvent.

  • Temperature Stabilization: Bring the reactor contents to the desired starting temperature using the jacket heating/cooling system.

  • Controlled Reagent Addition: Begin the slow, controlled addition of the most reactive reagent at a rate determined by prior calorimetric studies. Continuously monitor the internal reaction temperature and the temperature differential of the cooling jacket.

  • Temperature Monitoring and Control: Maintain the desired reaction temperature throughout the addition. If the temperature exceeds the setpoint, the addition rate should be slowed or stopped until the temperature is back under control.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the set temperature until the reaction is complete, as determined by in-process controls (e.g., HPLC, GC).

  • Cool Down: Once the reaction is complete, cool the reactor contents to a safe temperature before proceeding with workup.

Q5: What are the advantages of using a continuous flow reactor for exothermic imidazole synthesis?

A5: Continuous flow reactors offer significant advantages for managing highly exothermic reactions:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for much more efficient heat removal compared to batch reactors.[1]

  • Enhanced Safety: The small reaction volume at any given time minimizes the potential impact of a runaway reaction.

  • Precise Temperature Control: The ability to precisely control the temperature profile along the reactor length can lead to improved yield and purity.

  • Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch process.

Data Presentation

Estimated Thermochemical Data for Debus-Radziszewski Imidazole Synthesis

The following table provides an estimated heat of reaction for the synthesis of imidazole from glyoxal, formaldehyde, and ammonia. This is an estimation based on standard enthalpies of formation and should be confirmed by reaction calorimetry for process safety design.

ParameterValueSource/Method
Reactants
Glyoxal (g)-217.2 kJ/molEstimated
Formaldehyde (g)-108.6 kJ/molNIST Chemistry WebBook
Ammonia (g)-45.9 kJ/molNIST Chemistry WebBook
Products
Imidazole (s)+49.4 kJ/molExperimental Data
Water (l)-285.8 kJ/molNIST Chemistry WebBook
Estimated Heat of Reaction (ΔHrxn) ~ -400 to -500 kJ/mol Calculated Estimation

Note: The actual heat of reaction can vary significantly based on reaction conditions such as solvent, temperature, and pressure.

Key Parameters for Managing Exothermic Reactions
ParameterImportanceTypical Control Strategy
Heat of Reaction (ΔHrxn) Determines the total amount of heat that will be released.Determined by reaction calorimetry during process development.
Rate of Heat Generation (qgen) Dictates the required cooling capacity.Controlled by limiting the feed rate of the reactive reagent.
Rate of Heat Removal (qrem) Must be greater than the rate of heat generation to maintain control.A function of the overall heat transfer coefficient, surface area, and temperature difference between the reactor and coolant.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed, indicating the worst-case scenario.Calculated from the heat of reaction and the heat capacity of the reaction mass. Used for safety system design.[8]
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach in the event of a cooling failure.Should be kept well below the decomposition temperature of any component in the reaction mixture.

Visualizations

Logical Workflow for Troubleshooting Temperature Overshoot

TroubleshootingWorkflow Troubleshooting Workflow for Temperature Overshoot start Temperature Overshoots Setpoint stop_feed Immediately Stop Reagent Feed start->stop_feed max_cooling Maximize Cooling to Reactor stop_feed->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation temp_decreases Temperature Decreasing? check_agitation->temp_decreases resume_feed Slowly Resume Feed at Reduced Rate temp_decreases->resume_feed Yes temp_continues_rise Temperature Continues to Rise temp_decreases->temp_continues_rise No continue_monitoring Continue Close Monitoring resume_feed->continue_monitoring post_incident_analysis Post-Incident Analysis continue_monitoring->post_incident_analysis quench Initiate Emergency Quench Procedure temp_continues_rise->quench Yes temp_continues_rise->post_incident_analysis No (Stable but high) evacuate Alert Personnel and Evacuate quench->evacuate evacuate->post_incident_analysis

Caption: A logical workflow for responding to a temperature overshoot during an exothermic reaction.

Experimental Workflow for Large-Scale Imidazole Synthesis

ExperimentalWorkflow Experimental Workflow for Large-Scale Imidazole Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase reactor_prep Reactor Preparation & Safety Check inerting Inerting with Nitrogen reactor_prep->inerting initial_charge Charge Initial Reactants & Solvent inerting->initial_charge temp_stabilization Stabilize to Starting Temperature initial_charge->temp_stabilization controlled_addition Controlled Reagent Addition temp_stabilization->controlled_addition monitoring Continuous Temperature & Process Monitoring controlled_addition->monitoring completion_check In-Process Control for Completion monitoring->completion_check completion_check->monitoring Incomplete cool_down Cool Reaction Mixture completion_check->cool_down Reaction Complete product_isolation Product Isolation & Purification cool_down->product_isolation

Caption: A generalized experimental workflow for a large-scale exothermic imidazole synthesis.

References

Technical Support Center: Purification of Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-methyl-1H-imidazole-2-carboxylate. Our aim is to help you identify and resolve common impurities and purification challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The most common impurities include unreacted starting materials such as 1-methylimidazole and methyl chloroformate. Additionally, side products from over-alkylation, which can form dialkyl imidazolium salts, may be present. Hydrolysis of the ester functionality can also lead to the formation of 1-methyl-1H-imidazole-2-carboxylic acid, particularly if the reaction or work-up is exposed to moisture. Discolored batches may also contain colored impurities, which can arise from elevated reaction temperatures.

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A yellow or brown color in your product is often due to impurities formed at higher reaction temperatures. These can be effectively removed by treating a solution of the crude product with activated charcoal, followed by filtration and recrystallization.

Q3: I am observing a second, more polar spot on my TLC plate that is not the starting material. What could it be?

A3: A more polar spot on the TLC plate, other than the starting materials, is likely the hydrolysis product, 1-methyl-1H-imidazole-2-carboxylic acid. This can form if your compound is exposed to water, especially under acidic or basic conditions. N-acylimidazoles can be particularly susceptible to hydrolysis under basic conditions.

Q4: Can I use acid-base extraction to purify my product?

A4: Yes, acid-base extraction can be an effective method. This compound is a neutral compound. You can dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 1-methylimidazole (a basic impurity). Subsequently, washing with a dilute base (e.g., saturated sodium bicarbonate solution) can remove any acidic impurities like 1-methyl-1H-imidazole-2-carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Solution
Product is highly polar and streaks on silica gel. Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to reduce tailing and improve peak shape.
Product is not eluting from the column. Your eluent system may not be polar enough. Gradually increase the polarity. For very polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol or using a different stationary phase such as alumina or reverse-phase silica.
Product is co-eluting with an impurity. Optimize your solvent system by trying different solvent combinations. If co-elution persists, consider using a different chromatographic technique, such as reverse-phase HPLC, or an alternative purification method like recrystallization.
Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization
Possible Cause Solution
Incorrect solvent or solvent system. Perform a solvent screen with small amounts of your crude product to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound poorly at room temperature but well at its boiling point. For a two-solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent until the solution becomes turbid, then add a drop of the "good" solvent to clarify before cooling.
Solution is too concentrated or cooled too quickly. Add more hot solvent to ensure the product is fully dissolved. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote the formation of pure crystals. Rapid cooling can trap impurities.
Presence of oily impurities preventing crystallization. Try to purify the crude product by another method first, such as column chromatography, to remove the oily impurities before attempting recrystallization.

Data Presentation

The following table summarizes typical impurity profiles of crude this compound and the expected purity after applying different purification methods. The data presented here is illustrative.

Purification Method Starting Purity (by HPLC) 1-methylimidazole (%) 1-methyl-1H-imidazole-2-carboxylic acid (%) Other Impurities (%) Final Purity (by HPLC)
None (Crude) 85%5%3%7%85%
Recrystallization 85%1%0.5%1.5%>97%
Column Chromatography 85%<0.5%<0.5%<1%>98%
Acid-Base Extraction 85%<0.1%<0.1%5%~95%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures such as ethyl acetate/hexanes). An ideal solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: For normal-phase chromatography, use silica gel as the stationary phase. Select an appropriate eluent system based on TLC analysis of the crude product. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture and gradually increase the polarity to elute the components from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_color Color Removal crude Crude Product (with impurities) acid_base Acid-Base Extraction crude->acid_base column Column Chromatography crude->column Direct purification recrystallization Recrystallization crude->recrystallization For less impure samples charcoal Activated Charcoal Treatment crude->charcoal If colored acid_base->column Further purification column->recrystallization Final polishing pure Pure Product (>98%) recrystallization->pure Impurity_Troubleshooting Troubleshooting Impurity Removal impurity Impurity Detected unreacted_sm Unreacted Starting Materials impurity->unreacted_sm hydrolysis_prod Hydrolysis Product impurity->hydrolysis_prod colored_imp Colored Impurities impurity->colored_imp over_alkylation Over-alkylation Byproduct impurity->over_alkylation method1 Column Chromatography unreacted_sm->method1 method2 Acid-Base Extraction unreacted_sm->method2 hydrolysis_prod->method1 hydrolysis_prod->method2 method4 Charcoal Treatment colored_imp->method4 over_alkylation->method1 method3 Recrystallization over_alkylation->method3

Technical Support Center: Methyl 1-Methyl-1H-imidazole-2-carboxylate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with methyl 1-methyl-1H-imidazole-2-carboxylate powder. The following information is compiled from safety data sheets of closely related compounds and should be used as a comprehensive starting point for safe laboratory practices. A thorough risk assessment should be conducted before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound powder?

A1: Based on data for similar imidazole compounds, this compound powder is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment to avoid exposure.

Q2: What personal protective equipment (PPE) is required when handling this powder?

A2: A comprehensive list of required PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][6]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves should be inspected for pinholes before use and disposed of properly after handling.[5]

  • Body Protection: A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is necessary.[5] Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[5]

  • Respiratory Protection: If dust is generated, a government-approved respirator (e.g., N95 dust mask) should be worn.[7]

Q3: How should I properly store this compound powder?

A3: The powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6] It should be kept away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if eye irritation persists.[2]

Q5: How do I handle a spill of this compound powder?

A5: For minor spills, you should:

  • Wear appropriate PPE.[1]

  • Avoid generating dust.[1]

  • Use dry clean-up procedures such as sweeping or vacuuming.[1]

  • Collect the spilled material in a sealed container for disposal.[1]

  • Wash the spill area with water.[1]

For major spills, evacuate the area and contact emergency services.[1]

Q6: How should I dispose of waste this compound?

A6: Disposal of this chemical should be handled by a licensed professional waste disposal service.[8] Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Powder is clumping or appears moist Improper storage, exposure to humidity.Store in a desiccator or a dry, tightly sealed container. Ensure the storage area is cool and has low humidity.
Inconsistent experimental results Impurities in the compound, degradation.Verify the purity of the compound using appropriate analytical techniques. Store the compound under recommended conditions to prevent degradation.
Skin or eye irritation during handling Inadequate PPE, accidental exposure.Immediately follow first-aid procedures. Review and improve PPE protocols. Ensure proper use of fume hoods and ventilated enclosures.

Quantitative Data Summary

Property Value Source Compound
Molecular Formula C₅H₆N₂O₂1-Methyl-1H-imidazole-2-carboxylic acid[2]
Molecular Weight 126.11 g/mol 1-Methyl-1H-imidazole-2-carboxylic acid[2][7]
Appearance White to off-white solid1-Methyl-1H-imidazole-2-carboxylic acid[9]
Storage Temperature 2-8°C (recommended for some related compounds)Methyl 1H-imidazole-2-carboxylate[10]

Experimental Workflow

Below is a diagram illustrating the standard workflow for handling this compound powder in a laboratory setting.

G Safe Handling Workflow for Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh Powder b->c Proceed with caution d Dissolve/Use in Experiment c->d e Clean Equipment d->e Experiment complete f Dispose of Waste e->f g Doff PPE f->g

Caption: A logical workflow for the safe handling of chemical powders.

References

Validation & Comparative

Comparative Analysis: Methyl 1-Methyl-1H-imidazole-2-carboxylate vs. Ethyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of methyl 1-methyl-1H-imidazole-2-carboxylate and its ethyl ester counterpart, ethyl 1-methyl-1H-imidazole-2-carboxylate. The imidazole core is a critical pharmacophore in medicinal chemistry, and the choice of ester group can significantly influence a compound's physicochemical properties, synthesis, reactivity, and pharmacokinetic profile.[1] This document summarizes key experimental data to aid researchers in selecting the appropriate molecule for their specific applications.

Physicochemical Properties

The primary difference between the two molecules is the substitution of a methyl group with an ethyl group in the ester moiety. This seemingly minor change results in predictable variations in molecular weight, formula, and potentially other physical properties. While comprehensive experimental data for both compounds are not always available in a single source, the table below summarizes known and computed properties from chemical databases.

PropertyThis compoundEthyl 1-Methyl-1H-imidazole-2-carboxylate
CAS Number 62366-53-4[2]30148-21-1[3]
Molecular Formula C₆H₈N₂O₂[2]C₇H₁₀N₂O₂[3]
Molecular Weight 140.14 g/mol [4]154.17 g/mol [3]
Physical Form Colorless to Yellow Solid or Liquid[2]Data not consistently available
Storage Conditions Sealed in dry, 2-8°C[2]General cool, dry storage recommended
GHS Hazard Statements H302, H315, H319, H335[2]H302, H315[5]

Note: GHS Hazard statements indicate potential hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

The ethyl ester's higher molecular weight and additional carbon atom generally lead to increased lipophilicity compared to the methyl ester. This can affect solubility in various solvents and influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) in drug development contexts.

Synthesis and Experimental Protocols

Both esters are typically synthesized from their parent carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid, via standard esterification procedures.

G cluster_start Starting Material cluster_methyl Methyl Ester Synthesis cluster_ethyl Ethyl Ester Synthesis Acid 1-Methyl-1H-imidazole- 2-carboxylic Acid MeOH Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) Acid->MeOH Esterification EtOH Ethanol (C2H5OH) + Acid Catalyst (e.g., H2SO4) Acid->EtOH Esterification MethylEster Methyl 1-Methyl-1H-imidazole- 2-carboxylate MeOH->MethylEster EthylEster Ethyl 1-Methyl-1H-imidazole- 2-carboxylate EtOH->EthylEster

Caption: General workflow for Fischer esterification.

Experimental Protocol: Fischer Esterification (General)

This protocol is a standard procedure for synthesizing esters from a carboxylic acid and an alcohol, applicable to both target compounds.

  • Reaction Setup: The parent acid, 1-methyl-1H-imidazole-2-carboxylic acid, is dissolved in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the mixture.[6]

  • Heating: The reaction mixture is heated to reflux and stirred for several hours to drive the equilibrium towards the ester product.[6] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the excess alcohol is removed under reduced pressure. The residue is diluted with water and neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by column chromatography or recrystallization.[7][8]

An alternative approach involves the carboxylation of 1-methyl-1H-imidazole followed by alkylation with the appropriate alkyl halide (methyl iodide or ethyl iodide).[7]

Chemical Reactivity

The core reactivity of both esters is dominated by the ester functional group and the imidazole ring.

A. Ester Hydrolysis (Saponification)

The most common reaction is hydrolysis back to the parent carboxylic acid, typically under basic conditions. The ethyl ester might hydrolyze slightly slower than the methyl ester due to the greater steric hindrance of the ethoxy group compared to the methoxy group.

G MethylEster Methyl Ester Base Base (e.g., NaOH) + H2O, Heat MethylEster->Base EthylEster Ethyl Ester EthylEster->Base Acid 1-Methyl-1H-imidazole- 2-carboxylic Acid Base->Acid Hydrolysis

Caption: Saponification of the esters to the parent acid.

B. Transesterification

These esters can undergo transesterification in the presence of another alcohol and a catalyst, allowing for the conversion of the methyl ester to the ethyl ester or vice-versa.

C. Imidazole Ring Reactivity

The reactivity of the imidazole ring itself is expected to be identical for both compounds. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The nitrogen atoms can act as nucleophiles or bases and can be alkylated or coordinate to metal ions.[9][10]

Biological Activity and Applications

The imidazole moiety is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][11]

  • Prodrug Potential: In drug development, ester groups are often used as prodrugs to improve the bioavailability of a parent carboxylic acid. The ester masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing cell membrane permeability. Inside the body, ubiquitous esterase enzymes hydrolyze the ester to release the active carboxylic acid. The rate of this enzymatic hydrolysis can differ between methyl and ethyl esters, providing a way to tune the pharmacokinetic profile of a potential drug.

  • Known Applications: While specific comparative studies on these two exact molecules are scarce, related imidazole carboxylates are used as key intermediates in the synthesis of bioactive molecules. For instance, ethyl 1H-imidazole-2-carboxylate is an intermediate used to synthesize inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) and anticonvulsant agents.[6] The parent 1H-imidazole-2-carboxylic acid scaffold is also a precursor for designing potent inhibitors of metallo-β-lactamases to combat antibiotic resistance.[12]

G node_methyl Methyl Ester Lower Lipophilicity Potentially faster hydrolysis (chemical & enzymatic) Precursor for Methyl-containing APIs node_common Common Properties Parent Acid: 1-Methyl-1H-imidazole-2-carboxylic acid Core Imidazole Reactivity Potential as Prodrugs Intermediates in Medicinal Chemistry node_methyl:p->node_common Compared to node_ethyl Ethyl Ester Higher Lipophilicity Potentially slower hydrolysis Precursor for Ethyl-containing APIs node_ethyl:p->node_common Compared to

References

A Comparative Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate and 5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced differences between positional isomers can significantly impact molecular interactions and biological activity. This guide provides a detailed comparative analysis of two such isomers: methyl 1-methyl-1H-imidazole-4-carboxylate and methyl 1-methyl-1H-imidazole-5-carboxylate. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and chromatographic separation, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for understanding their behavior in various experimental and biological systems.

PropertyMethyl 1-methyl-1H-imidazole-4-carboxylateMethyl 1-methyl-1H-imidazole-5-carboxylate
Molecular Formula C₆H₈N₂O₂[1][2]C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [1][2]140.14 g/mol
CAS Number 17289-19-9[1][2]17289-20-2
Appearance SolidSolid
Melting Point 102 °C[3]Not available
Boiling Point Not availableNot available
Solubility Soluble in water, ethanol, and acetone[3]Not available

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the methylation of the corresponding imidazole-carboxylate precursor. The strategic choice of starting material and reaction conditions is critical to selectively obtain the desired isomer.

General Synthesis Workflow

Synthesis_Workflow Start Start Precursor Imidazole-4(5)-carboxylate Start->Precursor Methylation Methylating Agent (e.g., Methyl Iodide, DMS) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Precursor->Methylation 1. Reaction N-methylation Methylation->Reaction 2. Workup Quenching Extraction Reaction->Workup 3. Purification Column Chromatography Recrystallization Workup->Purification 4. Isomers Isomer Mixture (4- and 5-carboxylate) Purification->Isomers Separation Chromatographic Separation Isomers->Separation Product_4 Methyl 1-methyl-1H-imidazole-4-carboxylate Separation->Product_4 Product_5 Methyl 1-methyl-1H-imidazole-5-carboxylate Separation->Product_5 End End Product_4->End Product_5->End HPLC_Separation Start Start Sample Isomer Mixture in Mobile Phase Start->Sample Injection Inject onto HPLC System Sample->Injection Separation Reverse-Phase C18 Column Gradient Elution Injection->Separation Detection UV Detector Separation->Detection Fractionation Collect Fractions Detection->Fractionation Analysis_4 Analyze Fractions for 4-carboxylate Isomer Fractionation->Analysis_4 Analysis_5 Analyze Fractions for 5-carboxylate Isomer Fractionation->Analysis_5 End End Analysis_4->End Analysis_5->End

References

A Comparative Guide to N-Heterocyclic Carbene Precursors: Alternatives to Methyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the generation of N-heterocyclic carbenes (NHCs) is a critical step in numerous catalytic processes. Methyl 1-methyl-1H-imidazole-2-carboxylate serves as a convenient precursor for the in-situ generation of the 1,3-dimethylimidazol-2-ylidene (IMe) carbene through decarboxylation. This guide provides a detailed comparison of alternative reagents and methodologies for the generation of IMe and related NHCs, supported by experimental data and protocols.

The primary function of this compound is to act as a stable, solid precursor that, upon heating, releases the highly reactive IMe carbene. This in-situ generation avoids the need to handle the free carbene, which can be unstable. The alternatives discussed below offer different advantages in terms of stability, ease of synthesis, reaction conditions, and cost.

Alternative Reagents for the Generation of 1,3-Dimethylimidazol-2-ylidene (IMe)

The most common alternatives to imidazolium-2-carboxylates for the generation of NHCs are imidazolium salts, which require deprotonation by a base. Other notable precursors include imidazolium hydrogen carbonates and imidazolin-2-thiones.

Imidazolium Salts (e.g., 1,3-Dimethylimidazolium Chloride)

Imidazolium salts are perhaps the most widely used NHC precursors. The generation of the free carbene is achieved by deprotonation at the C2 position with a suitable base.

Reaction Pathway:

Imidazolium_Salt 1,3-Dimethylimidazolium Chloride NHC 1,3-Dimethylimidazol-2-ylidene (IMe) Imidazolium_Salt->NHC + Base Salt_Byproduct Salt Byproduct (e.g., KCl) Imidazolium_Salt->Salt_Byproduct Base Base (e.g., KOtBu, NaH) Base->NHC Solvent Solvent (e.g., THF, Dioxane)

Figure 1: General scheme for NHC generation from an imidazolium salt.

Experimental Data Comparison:

PrecursorReactionProductYield (%)Temperature (°C)Time (h)Reference
This compoundIn-situ formation of [Pd(IMe)(OAc)₂]₂[Pd(IMe)(OAc)₂]₂Not specified806[1]
1,3-Dimesitylimidazolium chloride (IMes·HCl)Synthesis of (IMes)₂Pd(OAc)₂(IMes)₂Pd(OAc)₂Not specified806[1]
1,3-Diethyl-4-iodo-imidazolium iodideSynthesis of [Pd(NHC)(PPh₃)I][Pd(NHC)(PPh₃)I]428016[2]
1,3-Dimesitylimidazolinium chloride (SIMes·HCl)Synthesis of SIMes·HClSIMes·HClHighRT to 60Various[3]

Experimental Protocol: Synthesis of a Palladium-NHC Complex using an Imidazolium Salt

This protocol describes the synthesis of a palladium complex bearing an NHC ligand, starting from an imidazolium salt.[1]

  • Materials: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), palladium(II) acetate, cesium carbonate, dioxane.

  • Procedure:

    • A mixture of cesium carbonate, palladium(II) acetate, and IMes·HCl is stirred in dioxane at 80 °C.

    • The reaction proceeds to form the C2-bound palladium complex.

    • The product can be isolated and purified by standard techniques.

Imidazolium Hydrogen Carbonates

Imidazolium hydrogen carbonates offer an alternative that can generate NHCs under milder conditions, often just by dissolution in a suitable solvent at room temperature.[4][5]

Reaction Pathway:

Imidazolium_Bicarbonate Imidazolium Hydrogen Carbonate NHC N-Heterocyclic Carbene (NHC) Imidazolium_Bicarbonate->NHC Dissolution H2O H₂O Imidazolium_Bicarbonate->H2O CO2 CO₂ Imidazolium_Bicarbonate->CO2 Solvent Solvent Solvent->NHC

Figure 2: NHC generation from an imidazolium hydrogen carbonate.

Performance Comparison in Organocatalysis:

A study directly compared the catalytic efficiencies of NHC-CO₂ adducts (like this compound) and imidazolium hydrogen carbonates in various organocatalytic reactions. The results showed that NHC-CO₂ adducts were approximately three times more efficient.[4][5]

Precursor TypeReactionConversion (%)Time (h)
NHC-CO₂ AdductCyanosilylation~9024
Imidazolium Hydrogen CarbonateCyanosilylation~3024
NHC-CO₂ AdductBenzoin Condensation~9548
Imidazolium Hydrogen CarbonateBenzoin Condensation~3548

Experimental Protocol: Synthesis of Imidazolium Hydrogen Carbonate

This protocol is for the synthesis of the NHC precursor itself.[4]

  • Materials: Imidazolium halide (e.g., 1,3-dimethylimidazolium bromide), potassium hydrogen carbonate (KHCO₃), methanol.

  • Procedure:

    • The imidazolium halide is dissolved in methanol.

    • An excess of potassium hydrogen carbonate is added.

    • The mixture is stirred, leading to anion metathesis.

    • The imidazolium hydrogen carbonate can be isolated upon filtration and removal of the solvent.

Imidazolin-2-thiones

Imidazolin-2-thiones can be converted to the corresponding imidazoles (NHC precursors) via desulfurization. This method provides an alternative route to the imidazolium core structure.

Reaction Pathway:

Thione Imidazole-2-thione Derivative Imidazole Imidazole Derivative (NHC Precursor) Thione->Imidazole Desulfurization Reagent Desulfurization Agent (e.g., Electrochemical Oxidation) Reagent->Imidazole

Figure 3: Synthesis of imidazole derivatives from imidazolin-2-thiones.

Experimental Data:

An electrochemical desulfurization method has been reported to convert 2-mercapto-imidazoles to imidazoles in high yields.[6][7][8]

SubstrateProductYield (%)
1,3-Bis(2,6-diisopropylphenyl)-imidazole-2-thione1,3-Bis(2,6-diisopropylphenyl)-imidazole97
1-Methyl-3-phenyl-imidazole-2-thione1-Methyl-3-phenyl-imidazole85
1-Benzyl-3-methyl-imidazole-2-thione1-Benzyl-3-methyl-imidazole92

Experimental Protocol: Anodic Desulfurization of Imidazole-2-thiones

This protocol outlines a green chemistry approach to synthesizing imidazole precursors.[6]

  • Materials: Imidazole-2-thione derivative, acetonitrile, water, hydrobromic acid (HBr).

  • Apparatus: Undivided electrochemical cell with carbon electrodes.

  • Procedure:

    • The imidazole-2-thione derivative is dissolved in a mixture of acetonitrile and water containing HBr.

    • A constant current is applied to the solution.

    • The reaction is monitored until completion.

    • The product is extracted with an organic solvent, dried, and purified.

Summary and Conclusion

While this compound is a valuable reagent for the controlled, base-free generation of the IMe carbene, several viable alternatives exist, each with its own set of advantages and disadvantages.

  • Imidazolium salts are the most common precursors, offering a wide variety of commercially available options. However, they require the use of a strong base, which can sometimes lead to side reactions.

  • Imidazolium hydrogen carbonates provide a milder, base-free route to NHCs, although their catalytic efficiency may be lower than that of NHC-CO₂ adducts in certain applications.

  • Imidazolin-2-thiones offer an alternative synthetic entry point to the imidazole core structure, with efficient and environmentally friendly desulfurization methods available.

The choice of the optimal NHC precursor will depend on the specific requirements of the reaction, including the desired reactivity, tolerance to bases, and cost considerations. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Spectroscopic Showdown: A Comparative Analysis of N-Methylated and Non-Methylated Imidazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between N-methylated and non-methylated imidazole esters is critical for molecular design and optimization. This guide provides a detailed spectroscopic comparison, supported by experimental data and protocols, to illuminate the impact of N-methylation on the physicochemical properties of this important class of heterocyclic compounds.

The strategic addition of a methyl group to the nitrogen atom of an imidazole ring can profoundly influence a molecule's steric and electronic characteristics. These changes, in turn, affect its biological activity, solubility, and metabolic stability. Spectroscopic techniques offer a powerful lens through which to observe and quantify these molecular alterations. This guide delves into the comparative analysis of N-methylated versus non-methylated imidazole esters across a range of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Key Spectroscopic Differences at a Glance

N-methylation introduces distinct and predictable changes in the spectroscopic signatures of imidazole esters. In ¹H NMR, the most apparent change is the appearance of a new singlet corresponding to the N-methyl protons, typically observed around 3.6-3.8 ppm. This methylation also resolves the tautomerism present in non-methylated imidazoles, leading to distinct signals for the ring protons. In ¹³C NMR, the N-methyl carbon appears as a characteristic signal, and the chemical shifts of the ring carbons are also influenced by the electron-donating effect of the methyl group.

Infrared spectroscopy reveals changes in the N-H stretching vibrations. The broad N-H stretch present in non-methylated imidazoles (around 3100-3400 cm⁻¹) is absent upon N-methylation. Furthermore, shifts in the C=N and C=C stretching frequencies within the imidazole ring can be observed.

UV-Vis spectroscopy often shows a slight shift in the maximum absorption wavelength (λmax) upon N-methylation, reflecting alterations in the electronic structure and conjugation of the imidazole ring. Mass spectrometry provides a clear distinction, with the molecular ion peak of the N-methylated compound being 14 mass units higher than its non-methylated counterpart, corresponding to the addition of a methylene group.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative differences observed in the spectroscopic analysis of a model non-methylated imidazole ester and its N-methylated analog.

Table 1: ¹H NMR Chemical Shift Comparison (in ppm)

Proton PositionNon-Methylated Imidazole EsterN-Methylated Imidazole Ester
H-2~7.8~7.4
H-4~7.2~7.0
H-5~7.2~6.9
N-H~10-12 (broad)Absent
N-CH₃Absent~3.6
Ester Alkyl GroupVariesVaries

Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)

Carbon PositionNon-Methylated Imidazole EsterN-Methylated Imidazole Ester
C-2~138~137
C-4~122~128
C-5~122~121
N-CH₃Absent~33
Ester Carbonyl~165~165
Ester Alkyl GroupVariesVaries

Table 3: Key IR Absorption Frequencies (in cm⁻¹)

Vibrational ModeNon-Methylated Imidazole EsterN-Methylated Imidazole Ester
N-H Stretch3100-3400 (broad)Absent
C-H Stretch (aromatic)~3050~3050
C=O Stretch (ester)~1720~1720
C=N Stretch~1650~1640
C=C Stretch~1580~1570

Table 4: UV-Vis and Mass Spectrometry Data

ParameterNon-Methylated Imidazole EsterN-Methylated Imidazole Ester
λmax (nm)~210~215
Molecular Ion (m/z)M⁺(M+14)⁺

Experimental Protocols

Synthesis of N-Methylated Imidazole Ester

This protocol describes a general method for the N-methylation of an imidazole ester using a methylating agent such as methyl iodide or dimethyl sulfate.[1][2][3]

Materials:

  • Non-methylated imidazole ester

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the non-methylated imidazole ester (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methylated imidazole ester.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a NaCl plate or as a KBr pellet.

UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable solvent such as ethanol or methanol.

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing the Impact: Signaling Pathway and Experimental Workflow

The interaction of small molecules with biological targets is often the central focus of drug development. Imidazole-containing compounds are known to interact with a variety of enzymes and receptors. The diagram below illustrates a conceptual signaling pathway where an imidazole ester might act as an inhibitor of a kinase, and how N-methylation could modulate this activity.

G Conceptual Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to NonMe_Imidazole Non-Methylated Imidazole Ester NonMe_Imidazole->Kinase Inhibits Me_Imidazole N-Methylated Imidazole Ester Me_Imidazole->Kinase Potentially Altered Inhibition

Caption: Conceptual pathway of kinase inhibition by imidazole esters.

The following diagram outlines the general workflow for the synthesis and comparative spectroscopic analysis of N-methylated and non-methylated imidazole esters.

G Experimental Workflow cluster_spectroscopy Spectroscopic Analysis Start Start: Non-Methylated Imidazole Ester Methylation N-Methylation Reaction Start->Methylation Non_Me_Sample Non-Methylated Sample Start->Non_Me_Sample Purification Purification (Column Chromatography) Methylation->Purification N_Me_Product N-Methylated Imidazole Ester Purification->N_Me_Product NMR NMR (¹H, ¹³C) N_Me_Product->NMR IR FTIR N_Me_Product->IR UV_Vis UV-Vis N_Me_Product->UV_Vis MS Mass Spec N_Me_Product->MS Non_Me_Sample->NMR Non_Me_Sample->IR Non_Me_Sample->UV_Vis Non_Me_Sample->MS Comparison Data Comparison and Analysis NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison

Caption: Workflow for synthesis and spectroscopic comparison.

References

Validating the Structure of Synthesized Methyl 1-methyl-1H-imidazole-2-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comparative framework for validating the structure of methyl 1-methyl-1H-imidazole-2-carboxylate using fundamental spectroscopic techniques. By juxtaposing expected data with that of a key precursor, 1-methyl-1H-imidazole-2-carboxylic acid, this document offers a clear pathway for structural elucidation.

The successful synthesis of this compound (C₆H₈N₂O₂) is a key step in various synthetic pathways. Its structure can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the expected spectral data for the target molecule and provides a comparative analysis with its immediate precursor, 1-methyl-1H-imidazole-2-carboxylic acid.

Comparative Spectroscopic Data

A direct comparison of the spectroscopic data of the final product with its precursor is instrumental in confirming the conversion and the final structure. The key differences will arise from the esterification of the carboxylic acid group.

Spectroscopic Data This compound (Expected) 1-methyl-1H-imidazole-2-carboxylic acid (Reference)
¹H NMR (ppm) Imidazole Ring Protons (H4, H5): ~7.0-7.5 (d, d)N-Methyl Protons (-NCH₃): ~3.9-4.1 (s)Ester Methyl Protons (-OCH₃): ~3.8-4.0 (s)Imidazole Ring Protons (H4, H5): 7.39, 7.42 (s, s)[1]N-Methyl Protons (-NCH₃): 4.08 (s)[1]Carboxylic Acid Proton (-COOH): Broad singlet, typically >10 ppm
¹³C NMR (ppm) Carbonyl Carbon (C=O): ~160-165Imidazole Ring Carbons: C2 (~140-145), C4 (~127-130), C5 (~120-125)N-Methyl Carbon (-NCH₃): ~35-38Ester Methyl Carbon (-OCH₃): ~50-55Carbonyl Carbon (C=O): 158.67[1]Imidazole Ring Carbons: C2 (139.68), C4 (125.83), C5 (118.46)[1]N-Methyl Carbon (-NCH₃): 36.73[1]
Mass Spec. (m/z) Molecular Ion [M]⁺: 140.06Key Fragments: Loss of -OCH₃ (m/z 109), Loss of -COOCH₃ (m/z 81)Molecular Ion [M]⁺: 126.11Key Fragments: Loss of -OH (m/z 109), Loss of -COOH (m/z 81)
IR Spectroscopy (cm⁻¹) C=O Stretch (Ester): ~1720-1740C-O Stretch: ~1200-1300C=N and C=C Stretches (Imidazole): ~1500-1600C-H Stretches: ~2900-3100C=O Stretch (Carboxylic Acid): ~1700-1725 (broad)O-H Stretch (Carboxylic Acid): ~2500-3300 (very broad)C=N and C=C Stretches (Imidazole): ~1507, 1641, 1683[1]C-H Stretches: ~3119[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy: Acquire the spectrum using a standard 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. For electrospray ionization (ESI), the sample solution is infused at a low flow rate. For electron ionization (EI), the sample is volatilized before ionization. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Analysis: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before scanning the sample.

Structural Validation Workflow

The logical flow of experiments and data analysis for structural confirmation is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion Synthesize Synthesize Methyl 1-methyl-1H- imidazole-2-carboxylate NMR ¹H and ¹³C NMR Synthesize->NMR MS Mass Spectrometry Synthesize->MS IR FTIR Spectroscopy Synthesize->IR Compare_NMR Compare NMR with Precursor and Expected Shifts NMR->Compare_NMR Compare_MS Analyze Molecular Ion and Fragmentation MS->Compare_MS Compare_IR Identify Key Functional Group Stretches IR->Compare_IR Structure_Confirmed Structure Validated Compare_NMR->Structure_Confirmed Compare_MS->Structure_Confirmed Compare_IR->Structure_Confirmed

Workflow for the structural validation of synthesized compounds.

By following these protocols and comparing the acquired data with the reference values, researchers can confidently validate the structure of synthesized this compound.

References

A Comparative Analysis of the Reactivity of Imidazole-2-carboxylate and Imidazole-4-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric building blocks is paramount. This guide provides a detailed comparative analysis of imidazole-2-carboxylate and imidazole-4-carboxylate, focusing on their electronic properties, susceptibility to electrophilic and nucleophilic attack, and the stability of the parent carboxylic acids. The information is supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes and novel molecular entities.

Introduction

Imidazole-2-carboxylate and imidazole-4-carboxylate, as isomers, share the same molecular formula but exhibit distinct chemical behaviors due to the differential placement of the electron-withdrawing carboxylate group on the imidazole ring. This positional variance significantly influences the electron density distribution within the aromatic system, thereby dictating the regioselectivity and rate of various chemical transformations. This guide explores these differences through a comparative lens, offering insights into their relative reactivity.

Physicochemical Properties: A Tale of Two Isomers

The electronic character of the carboxylate group plays a pivotal role in differentiating the reactivity of the two isomers. A key indicator of this is the acidity of the parent carboxylic acids, reflected in their pKa values.

CompoundpKa1 (COOH)pKa2 (Imidazolium ion)
Imidazole-2-carboxylic acid2.976.80
Imidazole-4-carboxylic acid2.696.07

Table 1: Comparison of pKa values for Imidazole-2-carboxylic acid and Imidazole-4-carboxylic acid.

The lower pKa1 value of imidazole-4-carboxylic acid suggests it is a slightly stronger carboxylic acid compared to its C2 counterpart. This can be attributed to the greater electron-withdrawing inductive effect of the protonated imidazole ring at the C4 position. Conversely, the higher pKa2 of imidazole-2-carboxylic acid indicates that the imidazole ring is more basic in this isomer.

Reactivity in Key Chemical Transformations

The differential electronic landscapes of imidazole-2-carboxylate and imidazole-4-carboxylate manifest in their behavior towards various reagents and reaction conditions.

Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic attack, primarily at the C4 and C5 positions where electron density is highest.[1] However, the presence of the deactivating carboxylate group is expected to diminish the ring's reactivity towards electrophiles.

In the case of imidazole-4-carboxylate , the carboxylate group at C4 deactivates this position towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, is anticipated to occur preferentially at the C5 position.

For imidazole-2-carboxylate , the deactivating effect is primarily felt at the C2 position. This would direct incoming electrophiles to the C4 and C5 positions. A comparative study on the nitration of substituted imidazoles provides insight into these directing effects.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the imidazole ring is generally disfavored unless activated by strongly electron-withdrawing groups. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack.[2]

This suggests that imidazole-2-carboxylate would be more susceptible to nucleophilic substitution at the C2 position compared to imidazole-4-carboxylate, where the carboxylate group is not directly activating another ring position for nucleophilic attack.

Decarboxylation

A notable difference in the reactivity of the two parent acids is their propensity for decarboxylation. Imidazole-2-carboxylic acid is known to be susceptible to decarboxylation upon heating.[3][4] This reaction is facilitated by the stability of the resulting C2-anionic intermediate, which is stabilized by the adjacent nitrogen atoms. In contrast, imidazole-4-carboxylic acid is generally more stable towards decarboxylation.

Experimental Protocols

To facilitate further research and direct comparison, the following are representative experimental protocols for key reactions.

Protocol 1: Nitration of Ethyl Imidazole-4-carboxylate

This protocol describes a general method for the nitration of an imidazole carboxylate, which can be adapted for comparative studies.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • To this nitrating mixture, add ethyl imidazole-4-carboxylate portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Comparative Decarboxylation Study

This protocol outlines a method to compare the thermal stability and decarboxylation rates of imidazole-2-carboxylic acid and imidazole-4-carboxylic acid.

Materials:

  • Imidazole-2-carboxylic acid

  • Imidazole-4-carboxylic acid

  • High-boiling solvent (e.g., diphenyl ether)

  • Internal standard (e.g., naphthalene)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of known concentrations of imidazole-2-carboxylic acid, imidazole-4-carboxylic acid, and the internal standard in the chosen high-boiling solvent.

  • In separate reaction vials, place equal volumes of the stock solutions of each carboxylic acid.

  • Heat the vials in a temperature-controlled oil bath at a series of predetermined temperatures (e.g., 150 °C, 175 °C, 200 °C).

  • At regular time intervals, withdraw aliquots from each vial and quench the reaction by cooling in an ice bath.

  • Analyze the samples by HPLC to determine the concentration of the remaining carboxylic acid relative to the internal standard.

  • Plot the concentration of the carboxylic acid versus time for each temperature to determine the rate of decarboxylation.

  • Compare the rate constants for imidazole-2-carboxylic acid and imidazole-4-carboxylic acid at each temperature to assess their relative thermal stability.

Visualizing Reaction Pathways

To better understand the underlying principles of the observed reactivity, the following diagrams illustrate key electronic and mechanistic concepts.

electronic_effects cluster_im2c Imidazole-2-carboxylate cluster_im4c Imidazole-4-carboxylate im2c Imidazole Ring coo2 COO⁻ at C2 (Strong -I, -M effect) im2c->coo2 Electron withdrawal c45_2 C4/C5: Relatively more electron-rich (Sites for electrophilic attack) im2c->c45_2 c2_2 C2: Electron-deficient (Site for nucleophilic attack & decarboxylation) im2c->c2_2 im4c Imidazole Ring coo4 COO⁻ at C4 (-I effect) im4c->coo4 Electron withdrawal c5_4 C5: Most electron-rich (Primary site for electrophilic attack) im4c->c5_4 c2_4 C2: Still electron-deficient im4c->c2_4

Caption: Electronic influence of the carboxylate group.

decarboxylation_pathway im2_cooh Imidazole-2-carboxylic Acid transition_state_2 Transition State (Carbanion at C2) im2_cooh->transition_state_2 Heat (Lower Energy Barrier) im4_cooh Imidazole-4-carboxylic Acid transition_state_4 Transition State (Carbanion at C4) im4_cooh->transition_state_4 Heat (Higher Energy Barrier) imidazole_2 Imidazole transition_state_2->imidazole_2 co2 CO₂ transition_state_2->co2 imidazole_4 Imidazole transition_state_4->imidazole_4 transition_state_4->co2

Caption: Comparative decarboxylation pathways.

Conclusion

The positional isomerism of the carboxylate group in imidazole-2-carboxylate and imidazole-4-carboxylate leads to significant differences in their chemical reactivity. Imidazole-4-carboxylic acid is a slightly stronger acid, while imidazole-2-carboxylic acid is more basic and notably more susceptible to decarboxylation. These distinctions in electronic properties and stability have profound implications for their application in organic synthesis and drug design. For researchers, a thorough understanding of these comparative reactivities is crucial for the rational design of synthetic strategies and the development of novel imidazole-based compounds with desired pharmacological profiles. The provided experimental protocols offer a starting point for further investigation and quantitative comparison of these versatile building blocks.

References

Comparative Biological Efficacy of Substituted Imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various substituted imidazole derivatives. It summarizes recent experimental data on their anticancer, antifungal, and anti-inflammatory activities, details the protocols for key experiments, and visualizes relevant biological pathways and workflows.

The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] This guide focuses on a comparative analysis of recently developed substituted imidazole derivatives, providing a valuable resource for identifying promising lead compounds for further investigation.

Anticancer Activity

Substituted imidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and tubulin polymerization, and the modulation of key signaling pathways involved in cancer progression.[4][5]

In Vitro Cytotoxicity of Imidazole Derivatives

The cytotoxic effects of various substituted imidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the table below.

DerivativeCell LineIC₅₀ (µM)Reference
Kim-161 (5a) T24 (Urothelial)56.11[5]
Kim-111 (5b) T24 (Urothelial)67.29[5]
Derivative 4f A549 (Lung)7.5[6]
HeLa (Cervical)9.3[6]
MCF-7 (Breast)8.9[6]
Derivative 4e A549 (Lung)8.9[6]
HeLa (Cervical)11.1[6]
MCF-7 (Breast)9.2[6]
Derivative 6 PC3 (Prostate)0.097[7]
A549 (Lung)0.04[7]
MCF7 (Breast)0.013[7]
A2780 (Ovarian)0.022[7]
Compound 23 MCF7 (Breast)7.9[7]
Derivative 12a A-549 (Lung)5.31[8]
Derivative 12b A-549 (Lung)3.54[8]
Derivative 12c A-549 (Lung)6.57[8]
Derivative 13a MCF-7 (Breast)4.02[8]
MDA-MB231 (Breast)6.92[8]
Derivative 13b MCF-7 (Breast)4.23[8]
MDA-MB231 (Breast)6.93[8]

Antifungal Activity

A significant number of imidazole derivatives exhibit potent antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.

In Vitro Antifungal Susceptibility of Imidazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The MIC values for several substituted imidazole derivatives against various fungal strains are presented below.

DerivativeFungal StrainMIC (µg/mL)Reference
Compound 3h C. albicans12.5[12]
A. niger12.5[12]
Compound 3l C. albicans12.5[12]
A. niger12.5[12]
Compound 31 C. albicans ATCC 900280.5-8[13]
Fluconazole-resistant C. albicans 641108[13]
Compound 42 C. albicans ATCC 900282-32[13]
Fluconazole-resistant C. albicans 641108[13]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) C. albicans62.5[14]
A. niger125[14]

Anti-inflammatory Activity

Substituted imidazoles have also been investigated for their anti-inflammatory effects. The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

In Vivo Anti-inflammatory Efficacy of Imidazole Derivatives

The percentage of edema inhibition in the carrageenan-induced rat paw edema model for selected imidazole derivatives is shown below.

DerivativeDose (mg/kg)Edema Inhibition (%)Reference
Compound 3h 1058.02[12]
Compound 3l 1056.17[12]
Compound 2h 1049.58[12]
Compound 2l 1051.34[12]
Compound 3g 1052.17[12]
Compound 3m 1054.32[12]
Indomethacin (Standard) 1062.34[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of imidazole derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for Antifungal Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the imidazole derivatives against fungal strains.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).

  • Compound Dilution: The imidazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory activity of the imidazole derivatives.

  • Animal Grouping: Male Wistar rats are divided into several groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted imidazole derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Signaling Pathways

Substituted imidazoles have been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole Substituted Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->Akt Inhibition Imidazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted imidazole derivatives.

Antifungal Mechanism of Action

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Demethylation FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Imidazole Substituted Imidazole Derivatives Imidazole->LanosterolDemethylase Inhibition

Caption: Inhibition of ergosterol biosynthesis by substituted imidazole derivatives.

Experimental Workflow

The general workflow for the initial screening and evaluation of substituted imidazole derivatives is depicted below.

Experimental_Workflow Synthesis Synthesis of Substituted Imidazole Derivatives InVitro In Vitro Screening Synthesis->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer Antifungal Antifungal Assays (e.g., Broth Microdilution) InVitro->Antifungal InVivo In Vivo Studies (for promising candidates) Anticancer->InVivo Antifungal->InVivo AntiInflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) InVivo->AntiInflammatory Lead Lead Compound Identification AntiInflammatory->Lead

Caption: General experimental workflow for evaluating substituted imidazole derivatives.

References

A Researcher's Guide to Purity Assessment of Methyl 1-Methyl-1H-imidazole-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of methyl 1-methyl-1H-imidazole-2-carboxylate, a crucial heterocyclic building block. We present a detailed experimental protocol for a robust HPLC method, compare it with alternative analytical techniques, and provide supporting data in a clear, structured format.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is the industry-standard for purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.

Experimental Protocol: A Validated HPLC Method

This section details a robust reversed-phase HPLC (RP-HPLC) method developed for the purity assessment of this compound.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 5% B over 1 minute; hold for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

This method is designed to effectively separate the polar this compound from both more polar and less polar impurities.

Logical Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for assessing the purity of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information. The choice of method depends on the specific information required, such as the identity of impurities or the presence of non-UV active substances.

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution, quantitative, robust, suitable for non-volatile compounds.Requires chromophores for detection, potential for co-elution, may not detect all impurities.Ideal for routine purity testing and quantification of known and unknown UV-active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Useful for detecting volatile starting materials like 1-methylimidazole and residual solvents. The target molecule itself may have limited volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify compounds without a reference standard (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.Excellent for structural confirmation of the main compound and identification of major impurities. Can detect non-UV active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information for each separated peak, high sensitivity and selectivity.Higher cost and complexity compared to HPLC-UV, quantification can be more challenging.The definitive tool for identifying unknown impurities by providing molecular weight data, confirming the identity of peaks observed in HPLC-UV.

Potential Impurities in this compound

Understanding the synthetic route is key to anticipating potential impurities. A common synthesis involves the reaction of 1-methyl-1H-imidazole with an acylating agent like methyl chloroformate in the presence of a base.[1]

ImpurityPotential Origin
1-Methyl-1H-imidazoleUnreacted starting material
1-Methyl-1H-imidazole-2-carboxylic acidHydrolysis of the ester product
Isomeric by-productsSide reactions during N-methylation or esterification
Residual SolventsFrom reaction and purification steps

The presented HPLC method is capable of separating the target molecule from its key starting material and potential hydrolysis product due to their significant polarity differences.

References

A Comparative Guide to Methyl 1-methyl-1H-imidazole-2-carboxylate and Its Isomeric Alternatives in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and reagents is paramount to successful research outcomes. Imidazole-based compounds, in particular, offer a versatile scaffold with a wide range of applications. This guide provides a detailed comparison of methyl 1-methyl-1H-imidazole-2-carboxylate, its synthesis, and its applications, alongside a comparative analysis of its key isomers and alternative reagents. Experimental data, detailed protocols, and workflow visualizations are provided to assist in making informed decisions for laboratory applications.

This compound: Synthesis and Core Applications

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis. Its utility is closely linked to its precursor, 1-methyl-1H-imidazole-2-carboxylic acid, which is a key component in the solid-phase synthesis of polyamides designed for therapeutic applications.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 1-methyl-1H-imidazole-2-carboxaldehyde. The aldehyde is first oxidized to the corresponding carboxylic acid, which is then esterified to yield the final product.

A 1-Methyl-1H-imidazole-2-carboxaldehyde B 1-Methyl-1H-imidazole-2-carboxylic acid A->B Oxidation (e.g., H2O2) C This compound B->C Esterification (Methanol, Acid catalyst)

Fig. 1: Synthesis of this compound
Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

A general and efficient method for the synthesis of the carboxylic acid precursor involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde.

  • Materials: 1-methyl-1H-imidazole-2-carboxaldehyde, Hydrogen Peroxide (30%), Water.

  • Procedure:

    • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water.

    • Slowly add 30% hydrogen peroxide to the solution while stirring.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, the water is removed under high vacuum to yield the product.

  • Expected Yield: The yield is often quantitative.[2]

The subsequent esterification to this compound can be achieved using standard Fischer esterification conditions by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid.

Comparative Analysis with Isomeric Compounds and Alternative Reagents

The functional utility of an imidazole carboxylate is highly dependent on the substitution pattern of the ring. Here, we compare this compound with its structural isomers and other reagents that perform similar functions.

Methyl 1H-imidazole-2-carboxylate: A Pharmacophore for Metallo-β-lactamase Inhibitors

Methyl 1H-imidazole-2-carboxylate, which lacks the N-methyl group of our primary compound, serves as a crucial pharmacophore in the design of inhibitors for metallo-β-lactamases (MBLs).[2] MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The imidazole-2-carboxylate scaffold can chelate the zinc ions in the active site of these enzymes, deactivating them and restoring the efficacy of antibiotics.

Methyl 1H-imidazole-1-carboxylate (MImC): A Safe and Efficient Alternative to Diazomethane for Esterification

A significant application for a related isomer, methyl 1H-imidazole-1-carboxylate (MImC), is in the chemoselective esterification of carboxylic acids. MImC is marketed as a safer and more efficient alternative to the hazardous and explosive reagent, diazomethane.[3]

cluster_0 Esterification of Carboxylic Acids cluster_1 Reagent Comparison A Carboxylic Acid (R-COOH) B Methyl Ester (R-COOCH3) A->B C Methyl 1H-imidazole-1-carboxylate (MImC) C->B Safe, High Yield D Diazomethane (CH2N2) D->B Explosive, Toxic E TMS-diazomethane E->B Safer than CH2N2, Toxic

Fig. 2: Comparison of Reagents for Carboxylic Acid Esterification

Table 1: Comparison of Methylating Agents for Carboxylic Acids

ReagentAdvantagesDisadvantagesTypical Reaction Conditions
Methyl 1H-imidazole-1-carboxylate (MImC) Safe, stable solid; High chemoselectivity; Good yields.[3]Can be sensitive to highly acidic phenols; Potential for racemization with certain substrates.[3]Polar solvents (e.g., MeCN, EtOAc), elevated temperatures.[3]
Diazomethane Highly reactive; Rapid reaction.Extremely toxic and explosive; Requires specialized glassware.In-situ generation and immediate use at low temperatures.
TMS-diazomethane Safer than diazomethane; Commercially available as a solution.Toxic upon inhalation; Less reactive than diazomethane.Diethyl ether/methanol, 0 °C to room temperature.
Experimental Protocol: Methyl Esterification using TMS-Diazomethane

As a safer alternative to diazomethane, TMS-diazomethane is often used for the methylation of carboxylic acids.

  • Materials: Carboxylic acid (e.g., Boc-D-Ser(Bzl)-OH), Trimethylsilyldiazomethane (TMS-diazomethane) in hexane, Diethyl ether, Methanol.

  • Procedure:

    • Dissolve the carboxylic acid in a mixture of diethyl ether and methanol (e.g., 7:2 ratio).

    • Cool the solution to 0 °C.

    • Add TMS-diazomethane solution dropwise over a period of 5 minutes. Evolution of nitrogen gas will be observed.

    • Stir the mixture at 0 °C for several hours, monitoring the reaction by TLC.

    • Allow the reaction to warm to room temperature and concentrate in vacuo to obtain the methyl ester.

  • Yield: Often quantitative.

Applications in Medicinal Chemistry and Drug Discovery

The imidazole nucleus is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The applications of imidazole carboxylates are diverse and depend on their specific substitution.

Table 2: Applications of Imidazole Carboxylate Derivatives in Medicinal Chemistry

Compound/ClassApplicationMechanism of Action / Role
1-Methyl-1H-imidazole-2-carboxylic acid Building block for polyamides.[1]Incorporated into polyamide chains for sequence-specific DNA binding.[1]
Methyl 1H-imidazole-2-carboxylate Derivatives Metallo-β-lactamase inhibitors.[2]Chelates zinc ions in the enzyme active site, inhibiting its function.[2]
1-Hydroxyimidazole Derivatives Antiviral agents (Orthopoxviruses).The specific mechanism is under investigation, but the imidazole core is essential for activity.
N,N'-Disubstituted imidazolium-2-carboxylates N-heterocyclic carbene (NHC) transfer agents.Transfers NHC ligands to transition metals for catalysis.

Conclusion

This compound is a valuable synthetic building block, primarily for the creation of specialized polyamides used in drug development. While direct comparative studies on its performance are scarce, an analysis of its isomers reveals a rich and varied chemical landscape. For researchers, the choice between these imidazole derivatives will be dictated by the desired application. For esterification reactions, methyl 1H-imidazole-1-carboxylate (MImC) presents a compelling, safer alternative to traditional, hazardous reagents. In the realm of medicinal chemistry, the unsubstituted methyl 1H-imidazole-2-carboxylate provides a promising scaffold for the development of novel antibiotics. The detailed protocols and comparative data presented in this guide are intended to aid in the strategic selection and application of these versatile compounds in research and development.

References

Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing NMR Data for Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of small molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure. However, the reliability of spectral interpretation often hinges on cross-referencing experimental data with established databases. This guide provides a comparative analysis of NMR data for ethyl 1-methyl-1H-imidazole-2-carboxylate and a closely related analogue, methyl 1H-imidazole-2-carboxylate, offering a clear workflow for data validation.

Unveiling the Structures: A Head-to-Head NMR Data Comparison

The structural nuances between ethyl 1-methyl-1H-imidazole-2-carboxylate and methyl 1H-imidazole-2-carboxylate, though subtle, are clearly delineated by their respective 1H and 13C NMR spectra. The primary difference lies in the ester group (ethyl vs. methyl) and the presence of a methyl group on the imidazole nitrogen. These modifications induce noticeable shifts in the chemical environments of the nuclei, which are systematically captured in the tables below.

Table 1: 1H NMR Data Comparison
CompoundSolventFrequency (MHz)Chemical Shift (δ, ppm)
Ethyl 1-methyl-1H-imidazole-2-carboxylate CDCl₃4007.08 (d, J=1.1 Hz, 1H), 7.00 (d, J=1.1 Hz, 1H), 4.41 (q, J=7.1 Hz, 2H), 4.00 (s, 3H), 1.41 (t, J=7.1 Hz, 3H)[1]
Methyl 1H-imidazole-2-carboxylate D₂O4007.42 (s, 1H), 7.39 (s, 1H), 4.08 (s, 3H)
Table 2: 13C NMR Data Comparison
CompoundSolventFrequency (MHz)Chemical Shift (δ, ppm)
Ethyl 1-methyl-1H-imidazole-2-carboxylate CDCl₃126159.2, 136.6, 129.2, 126.0, 70.1, 36.8, 35.6, 29.5, 26.1, 25.4
Methyl 1H-imidazole-2-carboxylate D₂O400158.67, 139.68, 125.83, 118.46, 36.73[2]

Reproducibility and Reliability: The Experimental Protocols

The validity of NMR data is intrinsically linked to the precision of the experimental methodology. The following protocols outline the conditions under which the referenced NMR data were acquired.

Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate: To a solution of 1-methyl-1H-imidazole (1.00 g, 12.2 mmol) in acetonitrile (4.0 mL), triethylamine (3.40 mL, 24.4 mmol) and ethyl chloroformate (2.34 mL, 24.4 mmol) were added at 0°C. The reaction mixture was then stirred at room temperature for 16 hours.[3]

NMR Spectroscopy for Ethyl 1-methyl-1H-imidazole-2-carboxylate: The 1H NMR spectrum was recorded on a JNM-AL400 type nuclear magnetic resonance apparatus (manufactured by JEOL Ltd.) operating at 400 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3]

Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid: The synthesis was carried out from 1-methyl-1H-imidazole-2-carboxaldehyde. The final product was obtained after the removal of water under high vacuum.[2]

NMR Spectroscopy for Methyl 1H-imidazole-2-carboxylate: The 1H and 13C NMR spectra were acquired on a 400 MHz spectrometer using deuterated water (D₂O) as the solvent.[2]

Visualizing the Workflow: A Systematic Approach to Data Cross-Referencing

The process of cross-referencing experimentally obtained NMR data with database entries is a critical workflow for ensuring the accuracy of structural assignments. The following diagram illustrates this logical progression.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Phase cluster_analysis Comparative Analysis exp_synthesis Synthesize Compound exp_nmr Acquire 1H & 13C NMR Spectra exp_synthesis->exp_nmr exp_data Process Experimental Data (Chemical Shifts, Coupling Constants) exp_nmr->exp_data db_search Search Spectral Databases (e.g., PubChem, SDBS) exp_data->db_search Cross-reference lit_search Search Scientific Literature (for reported data) exp_data->lit_search Cross-reference compare_data Compare Experimental Data with Database/Literature Values db_search->compare_data lit_search->compare_data structure_verification Verify Molecular Structure compare_data->structure_verification

Caption: Workflow for Cross-Referencing NMR Data.

This systematic approach, combining meticulous experimental work with thorough database and literature searches, provides a robust framework for the confident structural elucidation of synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Synthesis of Imidazole Esters: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of imidazole esters is a critical step in the creation of new therapeutic agents. This guide provides a detailed comparison of three distinct synthetic routes to these valuable compounds, offering a cost-benefit analysis based on yield, reaction time, starting material cost, and safety considerations. Experimental data and detailed protocols are provided to support an informed decision-making process for your research needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to imidazole esters discussed in this guide.

MetricMicrowave-Assisted One-Pot Synthesis (Imidazole-4-carboxylates)Multi-step Synthesis (Ethyl Imidazole-4-carboxylate)One-Pot Synthesis (Imidazole-5-carboxylic Acid Derivatives)
Overall Yield 37 - 87%~20% (calculated from individual step yields)Good (not explicitly quantified)
Reaction Time 20 minutesMultiple steps, > 5 hours total3 hours
Starting Material Cost High (key reactant requires custom synthesis)ModerateModerate
Number of Steps 1 (One-Pot)51 (One-Pot) followed by hydrolysis
Key Reagents 1,2-Diaza-1,3-dienes, primary amines, aldehydesAcetyl glycine, ethyl formate, potassium thiocyanateEthyl 4-(methylamino)-3-nitrobenzoate, aldehyde, sodium dithionite
Key Hazards Microwave reactor safety protocolsFlammable solvents, cyanidesSpontaneously combustible and water-reactive reagent (Sodium Dithionite)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of their complexity.

Workflow Comparison of Imidazole Ester Synthesis cluster_0 Microwave-Assisted One-Pot Synthesis cluster_1 Multi-step Synthesis cluster_2 One-Pot Synthesis A1 1,2-Diaza-1,3-diene A4 Microwave Irradiation (20 min) A1->A4 A2 Primary Amine A2->A4 A3 Aldehyde A3->A4 A5 Imidazole-4-carboxylate A4->A5 B1 Acetyl Glycine B2 Esterification B1->B2 B3 Acetyl Glycine Ethyl Ester B2->B3 B4 Condensation B3->B4 B5 Intermediate B4->B5 B6 Cyclization (KSCN) B5->B6 B7 2-Mercapto-imidazole ester B6->B7 B8 Oxidation B7->B8 B9 Ethyl Imidazole-4-carboxylate B8->B9 C1 Ethyl 4-(methylamino)-3-nitrobenzoate C3 Sodium Dithionite (3h) C1->C3 C2 Aldehyde C2->C3 C4 Imidazole-5-carboxylate Ester C3->C4 C5 Hydrolysis C4->C5 C6 Imidazole-5-carboxylic Acid C5->C6

Caption: Comparative workflows of the three synthetic routes to imidazole esters.

Detailed Experimental Protocols

Microwave-Assisted One-Pot Synthesis of Imidazole-4-carboxylates[1]

This method offers a rapid and efficient one-pot synthesis of diversely functionalized imidazole-4-carboxylates.

Materials:

  • 1,2-Diaza-1,3-dienes (DDs)

  • Primary aliphatic or aromatic amines

  • Aldehydes

  • Acetonitrile (solvent)

Procedure:

  • In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (1.0 eq) in acetonitrile.

  • Add the primary amine (1.05 eq) to the solution at room temperature and stir until the solution becomes colorless.

  • Add the aldehyde (2.0 eq) to the reaction mixture.

  • Seal the vial and heat the mixture under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to obtain the desired imidazole-4-carboxylate.

Yields: 37-87% depending on the substrates used.[1]

Multi-step Synthesis of Ethyl Imidazole-4-carboxylate[2]

This classical multi-step approach provides a reliable route to ethyl imidazole-4-carboxylate from simple starting materials.

Step 1: Synthesis of Acetyl Glycine

  • Dissolve glycine in water and add acetic anhydride in portions while stirring at 20°C.

  • Continue stirring for 2 hours, then cool the mixture to induce crystallization.

  • Filter and dry the product. (Yield: ~87%)[2]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • Reflux a mixture of acetyl glycine, ethanol, and a strong acidic cation exchange resin for 3 hours.

  • Filter to remove the resin and concentrate the filtrate to obtain the product. (Yield: ~83%)[2]

Step 3: Condensation with Ethyl Formate

  • To a slurry of sodium hydride in toluene, add ethyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the mixture to 0°C and slowly add a toluene solution of acetyl glycine ethyl ester.

  • Allow the reaction to warm to room temperature and stand overnight.

Step 4: Cyclization to 2-Mercapto-4-imidazole formate ethyl ester

  • Dissolve the condensate from the previous step in water and add potassium thiocyanate.

  • Adjust the pH to 4 with hydrochloric acid and heat the mixture.

  • Cool to crystallize the product, filter, and recrystallize from ethanol. (Yield: ~33%)[2]

Step 5: Oxidation to Ethyl Imidazole-4-carboxylate

  • Dissolve the 2-mercapto-4-imidazole formate ethyl ester in 50% hydrogen peroxide at 15°C.

  • Heat the reaction to 55-60°C for 2 hours.

  • Cool and neutralize with a saturated sodium carbonate solution to precipitate the product.

  • Recrystallize from water to obtain the final product. (Yield: ~54%)[2]

One-Pot Synthesis of Imidazole-5-carboxylic Acid Derivatives[3]

This one-pot method provides a convenient route to imidazole-5-carboxylic acid derivatives through a reductive cyclization.

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde)

  • Sodium dithionite

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Sodium hydroxide (for hydrolysis)

  • Ethanol (for hydrolysis)

Procedure:

  • In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq), the aldehyde (1.0 eq), and sodium dithionite (4.0 eq) in DMSO.

  • Heat the reaction mixture with stirring at 90°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by filtration and dry to obtain the imidazole-5-carboxylate ester.

  • For the carboxylic acid, hydrolyze the ester by refluxing with aqueous sodium hydroxide in ethanol.

  • After hydrolysis, neutralize the solution to precipitate the final imidazole-5-carboxylic acid product.

Cost-Benefit Analysis

Microwave-Assisted One-Pot Synthesis:

  • Benefits: Extremely fast reaction time (20 minutes), high potential yields, and a one-pot procedure which reduces workup and purification steps. Microwave synthesis is also considered a greener chemistry approach due to its energy efficiency.[3]

  • Costs & Drawbacks: The primary drawback is the commercial availability and cost of the 1,2-diaza-1,3-diene starting materials. These often require custom synthesis, which can be expensive and time-consuming, potentially offsetting the benefits of the rapid final step. The initial investment in a dedicated laboratory microwave reactor is also a consideration.

Multi-step Synthesis:

  • Benefits: This route utilizes readily available and relatively inexpensive starting materials such as acetyl glycine (approx. $20.60/100g), ethyl formate (approx. $18.53/100g), and potassium thiocyanate (approx. $13.50 - $46.20 for lab grade).[4][5][6][7] The procedures use standard laboratory equipment.

  • Costs & Drawbacks: The main disadvantages are the multiple steps, which lead to a lower overall yield and a significantly longer total reaction time. Each step also requires purification, increasing solvent usage and waste generation. The use of potassium thiocyanate introduces cyanide handling precautions.

One-Pot Synthesis of Imidazole-5-carboxylic Acid Derivatives:

  • Benefits: This method is a one-pot synthesis, which simplifies the experimental procedure. The starting material, ethyl 4-(methylamino)-3-nitrobenzoate, is commercially available (approx. £39.00/5g).[8] The reaction time of 3 hours is reasonable.

  • Costs & Drawbacks: The primary concern with this route is the use of sodium dithionite. It is a spontaneously combustible solid that is reactive with water and moisture, requiring specific handling and storage procedures to mitigate fire risk.[1][2][9][10][11] Inhalation can cause respiratory irritation, and it may cause an allergic skin reaction.[1][10]

Safety Considerations

  • Microwave-Assisted Synthesis: Requires a dedicated laboratory microwave reactor with appropriate safety features to handle potential pressure buildup. Users must be trained on the specific equipment and be aware of the potential for rapid temperature and pressure increases.[12]

  • Multi-step Synthesis: Involves the use of flammable solvents like ethanol and toluene. The use of potassium thiocyanate requires appropriate handling procedures to avoid the release of toxic hydrogen cyanide gas, especially in acidic conditions.

  • One-Pot Synthesis with Sodium Dithionite: Sodium dithionite is a significant hazard. It is self-heating and may catch fire on contact with moist air or water.[1][11] It is a strong reducing agent and can react violently with oxidizing agents.[1] It also produces toxic sulfur dioxide gas upon decomposition in a fire.[1] Strict adherence to the safety data sheet (SDS) recommendations is crucial, including storage in a cool, dry place away from combustible materials and water.[10]

Conclusion

The choice of synthetic route for imidazole esters depends heavily on the specific priorities of the research.

  • For rapid synthesis and high throughput screening of a variety of imidazole-4-carboxylates, the microwave-assisted one-pot synthesis is an excellent option, provided the necessary starting materials are accessible or can be synthesized cost-effectively.

  • For large-scale synthesis of a specific target like ethyl imidazole-4-carboxylate where cost of starting materials is a primary concern, the multi-step synthesis from acetyl glycine is a viable, albeit longer, option.

  • The one-pot synthesis of imidazole-5-carboxylic acid derivatives offers a balance of a streamlined procedure and accessible starting materials, but requires careful management of the significant safety hazards associated with sodium dithionite.

Researchers should carefully weigh the trade-offs between speed, cost, yield, and safety to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Chelating Properties of Imidazole Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties of different imidazole carboxylate isomers. By examining their coordination chemistry and the stability of their metal complexes, this document aims to inform the rational design of novel therapeutic agents and coordination compounds.

Introduction: The Significance of Imidazole Carboxylates in Chelation Chemistry

Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block in numerous biologically important molecules, including the amino acid histidine. The introduction of a carboxylate group to the imidazole ring creates a versatile bifunctional ligand capable of coordinating to metal ions through both the imidazole nitrogen and the carboxylate oxygen atoms. This chelation is pivotal in various biological processes and has significant implications for drug design, particularly in the development of metalloenzyme inhibitors and agents to modulate metal ion homeostasis.

The position of the carboxylate group on the imidazole ring gives rise to three structural isomers: imidazole-2-carboxylate, imidazole-4-carboxylate, and imidazole-5-carboxylate. These subtle structural differences can lead to significant variations in their coordination behavior, influencing the stability, geometry, and reactivity of the resulting metal complexes. Understanding these differences is crucial for the targeted design of molecules with specific metal-binding properties.

Structural Isomers and Their Influence on Chelation

The distinct positioning of the carboxylate group in each isomer dictates its steric and electronic environment, which in turn affects its interaction with metal ions.

  • Imidazole-2-carboxylate: The proximity of the carboxylate group to the N1 nitrogen atom can lead to steric hindrance, potentially influencing the coordination geometry and stability of the metal complex. Studies on 2-methylimidazole have shown that substitution at the 2-position can lead to the formation of less stable complexes compared to imidazole itself, likely due to steric constraints.[1]

  • Imidazole-4-carboxylate and Imidazole-5-carboxylate: These two isomers are tautomers of each other, and in solution, they can interconvert. For the purpose of chelation, they are often considered together as imidazole-4(5)-carboxylate. The carboxylate group in these isomers is further from the N1 nitrogen, reducing steric hindrance compared to the 2-isomer and allowing for more flexible coordination with metal ions.

The chelation typically involves the N3 nitrogen of the imidazole ring and one or both oxygen atoms of the carboxylate group, forming a stable five- or six-membered chelate ring with the metal ion.

G cluster_0 Imidazole-2-carboxylate Chelation cluster_1 Imidazole-4-carboxylate Chelation cluster_2 Imidazole-5-carboxylate Chelation M1 M+ N3_1 N M1->N3_1 O1_COO_1 O M1->O1_COO_1 N1_1 N C2_1 C N1_1->C2_1 C2_1->N3_1 C_COO_1 C C2_1->C_COO_1 C4_1 C N3_1->C4_1 C5_1 C C4_1->C5_1 C5_1->N1_1 C_COO_1->O1_COO_1 O2_COO_1 O C_COO_1->O2_COO_1 M2 M+ N3_2 N M2->N3_2 O1_COO_2 O M2->O1_COO_2 N1_2 N C2_2 C N1_2->C2_2 C2_2->N3_2 C4_2 C N3_2->C4_2 C5_2 C C4_2->C5_2 C_COO_2 C C4_2->C_COO_2 C5_2->N1_2 C_COO_2->O1_COO_2 O2_COO_2 O C_COO_2->O2_COO_2 M3 M+ N3_3 N M3->N3_3 O1_COO_3 O M3->O1_COO_3 N1_3 N C2_3 C N1_3->C2_3 C2_3->N3_3 C4_3 C N3_3->C4_3 C5_3 C C4_3->C5_3 C5_3->N1_3 C_COO_3 C C5_3->C_COO_3 C_COO_3->O1_COO_3 O2_COO_3 O C_COO_3->O2_COO_3 G A Prepare Solutions (Ligand, Metal Salt, Acid, Base) B Calibrate pH Electrode A->B C Set up Titration Vessel (Ligand, Acid, Inert Salt, +/- Metal Salt) B->C D Titrate with Standard Base C->D E Record pH vs. Volume of Titrant D->E F Data Analysis (e.g., using HYPERQUAD) E->F G Determine Stability Constants (log K) F->G

References

Safety Operating Guide

Proper Disposal of Methyl 1-Methyl-1H-imidazole-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for methyl 1-methyl-1H-imidazole-2-carboxylate was not located. The following disposal procedures are based on safety data for structurally similar compounds, such as 1-methyl-1H-imidazole-2-carboxylic acid and methyl 1H-imidazole-2-carboxylate. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to understand its potential hazards, which are inferred from related compounds. These compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes and irritation.[1][2]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of any dust or vapors that may cause respiratory irritation.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Dry Spills:

  • Avoid generating dust.[1]

  • Carefully sweep or vacuum the material.

  • Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[1]

For Wet Spills:

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Shovel the absorbed material into a suitable, labeled container for disposal.[2]

  • Wash the spill area with soap and water, and prevent runoff from entering drains.[1]

  • If drains or waterways are contaminated, notify emergency services immediately.[1]

III. Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous waste collection service. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the waste this compound into a compatible, leak-proof, and sealable container.

    • Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container tightly closed.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Waste Collection:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Dispose of the contents and container in accordance with all local, state, and federal regulations at an authorized hazardous or special waste collection point.[1]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Need to Dispose of Chemical assess_hazards Assess Hazards & Don PPE start->assess_hazards containerize Place in Labeled, Sealed Container assess_hazards->containerize check_spill Spill Occurred? containerize->check_spill spill_cleanup Follow Spill Cleanup Protocol check_spill->spill_cleanup Yes store_waste Store in Designated Waste Area check_spill->store_waste No spill_cleanup->containerize contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_process End: Waste Disposed Compliantly contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 1-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of methyl 1-methyl-1H-imidazole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2) [1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk.

Protection Type Specific Equipment Standard/Comment
Eye/Face Protection Goggles or safety glasses with side shieldsMust be government-approved (e.g., European Standard EN 166).[2][4]
Skin Protection Compatible chemical-resistant glovesInspect gloves before use. Use proper glove removal technique to avoid skin contact.[1]
Long-sleeved clothing/Protective clothingTo prevent skin exposure.[1][2]
Protective bootsRequired if the situation demands.[1]
Respiratory Protection Government-approved respiratorUse when ventilation is inadequate or when facing concentrations above the exposure limit.[1][2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining a safe laboratory environment.

Procedure Guideline
Handling Use in a well-ventilated area or under a chemical fume hood.[3][5] Avoid breathing vapors, mist, or gas.[1] Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke when using this product.[3][6]
Storage Keep container tightly closed and upright.[1][6] Store in a dry and well-ventilated place.[1][6] Avoid overheating.[1][6]

First Aid Measures

In the event of exposure, immediate first aid is critical.

Exposure Route First Aid Procedure
If on Skin Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2]
If Swallowed Rinse mouth.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Spill and Disposal Plan

Action Procedure
Spill Containment For minor spills, wipe dry, place in a sealed bag for waste disposal.[1] For major spills, prevent further leakage if safe to do so. Do not let the product enter drains.[1] Use personal protective equipment and ensure adequate ventilation during cleanup.[1]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[6] Consult with your institution's environmental health and safety office for specific guidance.

Experimental Workflow for Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

start Start prep Prepare Work Area (Ensure ventilation, clear space) start->prep ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep->ppe retrieve Retrieve Chemical from Storage ppe->retrieve weigh Weigh/Measure Chemical (In fume hood) retrieve->weigh experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate dispose Dispose of Waste Properly (Consult SDS and institutional guidelines) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_node End wash->end_node

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.